FAP targeting peptide-PEG2 conjugate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C73H102N16O18 |
|---|---|
Molecular Weight |
1491.7 g/mol |
IUPAC Name |
2-[(3S,6S,12S,15S,18S,21S,30R)-18-[[4-[[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]methyl]phenyl]methyl]-21-benzyl-6-[4-[[4-(carboxymethyl)piperazine-1-carbonyl]amino]butyl]-15-hexyl-12-(1H-indol-3-ylmethyl)-22-methyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-3-yl]acetic acid |
InChI |
InChI=1S/C73H102N16O18/c1-3-4-5-9-19-54-68(100)83-56(38-50-41-76-52-18-11-10-17-51(50)52)66(98)79-43-61(91)81-53(20-12-13-27-75-73(105)88-31-29-87(30-32-88)45-65(96)97)67(99)85-57(39-64(94)95)72(104)89-28-14-21-58(89)70(102)80-42-60(90)78-44-63(93)86(2)59(37-47-15-7-6-8-16-47)71(103)84-55(69(101)82-54)36-48-22-24-49(25-23-48)40-77-62(92)46-107-35-34-106-33-26-74/h6-8,10-11,15-18,22-25,41,53-59,76H,3-5,9,12-14,19-21,26-40,42-46,74H2,1-2H3,(H,75,105)(H,77,92)(H,78,90)(H,79,98)(H,80,102)(H,81,91)(H,82,101)(H,83,100)(H,84,103)(H,85,99)(H,94,95)(H,96,97)/t53-,54-,55-,56-,57-,58+,59-/m0/s1 |
InChI Key |
GSZHNIOZMWDONQ-MKGFAGGUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of FAP Targeting Peptide-PEG2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Activation Protein (FAP), a serine protease selectively overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME) of most epithelial cancers, has emerged as a compelling target for targeted cancer therapy and diagnostics. FAP-targeting peptide-PEG2 conjugates represent a promising class of molecules designed to specifically bind to FAP, leveraging a peptide for target recognition and a polyethylene (B3416737) glycol (PEG) linker to optimize pharmacokinetic properties. This technical guide elucidates the core mechanism of action of these conjugates, detailing their interaction with FAP, the critical role of the PEG2 linker, and the subsequent biological consequences. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Rationale for Targeting FAP
Fibroblast Activation Protein is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activity.[1][2] Its expression is highly restricted in normal adult tissues but is significantly upregulated in the stroma of a majority of human epithelial carcinomas, making it an attractive target for cancer-directed therapies.[2] FAP plays a crucial role in tumorigenesis through several mechanisms:
-
Extracellular Matrix (ECM) Remodeling: FAP's enzymatic activity contributes to the degradation of ECM components, facilitating tumor cell invasion and metastasis.[2]
-
Immune Suppression: FAP-expressing CAFs create an immunosuppressive TME by secreting cytokines that inhibit the function of anti-tumor T cells.[2]
-
Angiogenesis: FAP promotes the formation of new blood vessels that supply tumors with essential nutrients.[2]
-
Tumor Growth Promotion: FAP influences intracellular signaling pathways that control cell proliferation and survival.[3][4]
The selective expression of FAP on CAFs provides a unique opportunity to target the tumor stroma, a critical component of the TME that is often implicated in therapy resistance. FAP targeting peptide-PEG2 conjugates are designed to exploit this differential expression for the specific delivery of therapeutic or diagnostic payloads to the tumor site.
Core Mechanism of Action
The mechanism of action of a FAP targeting peptide-PEG2 conjugate can be dissected into three key components: the targeting peptide, the PEG2 linker, and the downstream effects following FAP engagement.
The FAP-Targeting Peptide: Molecular Recognition
The specificity of the conjugate is dictated by the peptide component, which is designed to bind with high affinity and selectivity to the enzymatic pocket of FAP. These peptides are often identified through screening techniques like phage display.[5] The interaction between the peptide and FAP is a critical first step, initiating the localization of the conjugate to the tumor microenvironment.
The Role of the PEG2 Linker
The inclusion of a short polyethylene glycol (PEG) linker, specifically a di-ethylene glycol (PEG2) unit, serves multiple purposes to enhance the therapeutic potential of the conjugate:
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of peptides and other therapeutic molecules.[6] Even a short PEG linker can increase the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time, thereby increasing the probability of reaching the tumor site.[6]
-
Enhanced Solubility and Stability: The hydrophilic nature of the PEG linker can improve the overall solubility and stability of the conjugate in biological fluids.
-
Spacer Functionality: The PEG2 linker acts as a flexible spacer, ensuring that the targeting peptide can optimally orient itself to bind to FAP without steric hindrance from the conjugated payload (e.g., a cytotoxic drug, an imaging agent).[7]
Studies have shown that the length and nature of the linker can significantly impact the tumor-to-background ratio and overall efficacy of FAP-targeted agents.[7] While longer PEG chains might offer more pronounced pharmacokinetic benefits, a shorter PEG2 linker can be advantageous in scenarios where rapid tumor penetration and clearance from non-target tissues are desired.
Downstream Biological Consequences
Upon binding to FAP, the conjugate can elicit a range of biological effects depending on its design and payload:
-
Direct FAP Inhibition: If the targeting peptide itself is a FAP inhibitor, its binding can block the enzymatic activity of FAP, thereby mitigating its pro-tumorigenic functions such as ECM remodeling and immune suppression.[8]
-
Payload Delivery: The primary function of many FAP-targeting conjugates is to deliver a specific payload to the tumor microenvironment. This can include:
-
Internalization: Many FAP-targeting peptides and their conjugates are rapidly internalized by FAP-expressing cells upon binding.[11][12] This internalization is a crucial mechanism for the intracellular delivery of payloads that need to act within the cell to be effective.
Quantitative Data
The following tables summarize key quantitative data for representative FAP-targeting peptides and conjugates from preclinical studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions and the specific molecules tested.
| Compound | Target | Binding Affinity (Kd or IC50) | Cell Line | Reference |
| FAP-2286 | Human FAP | KD: 1.1 nM | WI-38 | [5] |
| FAP-2286 | Mouse FAP | KD: 4.7 nM | - | [5] |
| FAPtp2Mn–ICG (with PEG linker) | Human FAP | Kd: 0.5074 mM | - | [1] |
| [177Lu]Lu-FAPI-46 | Human FAP | IC50: 247.0 ± 17 pM | HT-1080.hFAP | [13] |
| [177Lu]Lu-FAP-2286 | Human FAP | IC50: 247.6 ± 71.1 pM | HT-1080.hFAP | [13] |
Table 1: In Vitro Binding Affinities of FAP-Targeting Molecules.
| Compound | Cell Line | Internalization (% of total bound) | Time Point | Reference |
| 177Lu-FAPI-02 | HT-1080-FAP | ~96% | 60 min | [12] |
| [111In]In-FAPI-46 | HT1080-huFAP | - | - | [10] |
| FAP-2286 | HEK-FAP | - | - | [9] |
Table 2: In Vitro Internalization of FAP-Targeting Molecules.
| Compound | Tumor Model | Tumor Uptake (%ID/g) | Time Point (p.i.) | Reference |
| 111In-FAP-2286 | HEK-FAP xenograft | 11.1 | 1 h | [9] |
| 111In-FAP-2286 | HEK-FAP xenograft | 9.1 | 48 h | [9] |
| [68Ga]RPS-309 (with PEG linker) | SW872 xenograft | 5.0 ± 0.3 | - | [6] |
| [177Lu]Lu-FAPI-46 | HT-1080.hFAP tumor | 9.63 ± 1.79 | - | [13] |
| [177Lu]Lu-FAP-2286 | HT-1080.hFAP tumor | 10.34 ± 4.55 | - | [13] |
Table 3: In Vivo Tumor Uptake of FAP-Targeting Molecules.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of FAP targeting peptide-PEG2 conjugates.
FAP Binding Affinity Assay (Fluorescence Polarization)
This protocol describes a method to determine the binding affinity of a FAP-targeting peptide using fluorescence polarization.[11]
Materials:
-
Fluorescently labeled FAP-targeting peptide.
-
Recombinant human FAP protein.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well black, low-volume microplates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Prepare a serial dilution of the recombinant FAP protein in the assay buffer.
-
Add a fixed concentration of the fluorescently labeled FAP-targeting peptide to each well of the microplate.
-
Add the serially diluted FAP protein to the wells. Include control wells with only the labeled peptide (for minimum polarization) and wells with a saturating concentration of FAP (for maximum polarization).
-
Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Plot the change in fluorescence polarization as a function of the FAP concentration.
-
Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).
Cell Internalization Assay
This protocol outlines a method to quantify the internalization of a radiolabeled this compound into FAP-expressing cells.[10]
Materials:
-
FAP-expressing cell line (e.g., HT1080-FAP).
-
Control cell line (FAP-negative).
-
Radiolabeled this compound.
-
Cell culture medium.
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5).
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
Procedure:
-
Seed FAP-positive and FAP-negative cells in 24-well plates and allow them to adhere overnight.
-
Incubate the cells with a known concentration of the radiolabeled conjugate in cell culture medium for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
At each time point, remove the medium and wash the cells twice with ice-cold PBS.
-
To separate the surface-bound from the internalized fraction, incubate the cells with the acid wash buffer for 5-10 minutes on ice. Collect the supernatant (surface-bound fraction).
-
Wash the cells again with PBS.
-
Lyse the cells with the lysis buffer and collect the lysate (internalized fraction).
-
Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.
-
Calculate the percentage of internalization as (internalized counts / (surface-bound counts + internalized counts)) x 100.
In Vivo Tumor Targeting and Biodistribution Study
This protocol describes a typical in vivo study to evaluate the tumor-targeting ability and biodistribution of a radiolabeled this compound in a tumor-bearing mouse model.[9]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous FAP-positive xenografts).
-
Radiolabeled this compound.
-
Saline solution for injection.
-
Anesthesia.
-
Gamma counter or SPECT/PET scanner.
Procedure:
-
Administer a known amount of the radiolabeled conjugate to the tumor-bearing mice via intravenous injection.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each organ/tissue and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each organ/tissue as a percentage of the injected dose per gram of tissue (%ID/g).
-
For imaging studies, mice can be anesthetized at various time points and imaged using a SPECT or PET scanner.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the mechanism of action of FAP targeting peptide-PEG2 conjugates.
Caption: FAP-mediated signaling pathways promoting tumorigenesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals | MDPI [mdpi.com]
- 6. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Characterization of Novel FAP-Targeted Theranostic Pairs: A Bench-to-Bedside Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
The Multifaceted Role of Fibroblast Activation Protein (FAP) in the Tumor Microenvironment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has emerged as a critical modulator of the tumor microenvironment (TME). Predominantly expressed on cancer-associated fibroblasts (CAFs), FAP plays a pivotal role in tumor progression, invasion, metastasis, and immunosuppression, making it a highly attractive target for novel cancer therapies. This technical guide provides an in-depth exploration of FAP's functions, the signaling pathways it governs, and the experimental methodologies used to investigate its role in oncology.
Core Functions of FAP in the Tumor Microenvironment
FAP's influence on the TME is multifaceted, primarily driven by its enzymatic activity and its interactions with other cell surface proteins. Its key functions include:
-
Extracellular Matrix (ECM) Remodeling: FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activity. It contributes to the degradation and remodeling of the ECM, which facilitates tumor cell invasion and metastasis. This remodeling creates pathways for cancer cells to migrate and invade surrounding tissues.
-
Immune Suppression: FAP-positive CAFs are instrumental in creating an immunosuppressive TME. They can inhibit the activity and proliferation of crucial anti-tumor T cells through the secretion of immunosuppressive cytokines like TGF-β and the recruitment of myeloid-derived suppressor cells (MDSCs).[1][2]
-
Angiogenesis: FAP expression is associated with increased microvessel density in tumors.[3] It can promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby supporting tumor growth.[4]
-
Chemoresistance: The dense, remodeled ECM created by FAP-positive CAFs can act as a physical barrier, limiting the penetration of therapeutic agents into the tumor.
Quantitative Data on FAP Expression in Human Cancers
FAP is overexpressed in the stroma of more than 90% of human epithelial carcinomas, while its expression in normal adult tissues is minimal. This differential expression makes FAP an excellent biomarker and therapeutic target. The following table summarizes FAP expression levels across various cancer types as determined by immunohistochemistry (IHC).
| Cancer Type | Number of Samples (n) | Percentage of FAP-Positive Cases | Staining Intensity/Score | Key Findings & Prognostic Significance | Reference(s) |
| Colorectal Cancer (CRC) | 178 | 79% | High expression in 77% of positive cases | High FAP expression is associated with advanced stages, poor survival, and an immunosuppressive microenvironment.[5][6][7] | [5][6][7] |
| Breast Cancer | 52 | ~85% (stromal cells) | Consistently high across subtypes | Higher FAP intensity correlates with higher tumor grade.[8][9] | [8][9] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | 134 | 73.1% (stromal), 76.1% (carcinoma cells) | High expression associated with larger tumor size and perineural invasion | High FAP expression is an independent predictor of shorter overall survival.[10][11] | [10][11] |
| Non-Small Cell Lung Cancer (NSCLC) | 344 | 33.1% (high in CAFs), 18.6% (high in tumor cells) | Scoring based on intensity and percentage of positive cells | High FAP expression in tumor cells is an independent predictor of worse overall and recurrence-free survival.[12][13] | [12][13] |
| Lung Adenocarcinoma | 92 | 53.26% (high in stroma) | Immunoreactivity Score (IS) from 0-12 | Higher FAP expression in the stroma correlates with poor prognosis.[14] | [14] |
Key Signaling Pathways Involving FAP
FAP's pro-tumorigenic effects are mediated through the activation of several key intracellular signaling pathways.
FAP-STAT3-CCL2 Signaling Pathway in Immune Suppression
FAP can activate the STAT3 transcription factor in CAFs, leading to the upregulation and secretion of C-C motif chemokine ligand 2 (CCL2).[1][2] CCL2, in turn, recruits myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, which suppress the anti-tumor activity of T cells.[1][2]
FAP and PI3K/AKT Signaling in Cell Proliferation and Metastasis
In some cancer types, such as oral squamous cell carcinoma, FAP has been shown to be an upstream regulator of the PTEN/PI3K/AKT signaling pathway.[15][16] Downregulation of FAP leads to the inactivation of this pathway, resulting in suppressed cell proliferation and metastasis.[15][16]
Experimental Protocols
Immunohistochemical (IHC) Staining for FAP
This protocol provides a representative example for staining FAP in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., 10mM Sodium Citrate, pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking Buffer (e.g., 10% normal serum in PBS)
-
Primary anti-FAP antibody
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Permanent mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse slides in 100% ethanol (2 changes, 5 minutes each).
-
Immerse slides in 95% ethanol (1 change, 3-5 minutes).
-
Immerse slides in 70% ethanol (1 change, 3-5 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution.
-
Heat slides (e.g., microwave at high power for 5 minutes, then medium power for 15 minutes).
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).
-
Rinse slides with deionized water and then with PBS.
-
-
Staining:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.
-
Incubate with diluted primary anti-FAP antibody overnight at 4°C.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Incubate with DAB substrate solution until desired brown color develops (1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Immerse slides in hematoxylin for 1-5 minutes.
-
"Blue" the sections in a suitable buffer or tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Apply a coverslip with permanent mounting medium.
-
Isolation of Cancer-Associated Fibroblasts (CAFs)
This protocol outlines a general method for isolating CAFs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Wash buffer (e.g., PBS with antibiotics)
-
Digestion enzymes (e.g., collagenase type IV, trypsin)
-
70 µm cell strainer
-
Collagen-coated culture dishes
-
FAP magnetic beads (for purification)
Procedure:
-
Tissue Digestion:
-
Mince fresh tumor tissue into small pieces.
-
Digest the tissue with trypsin and then collagenase type IV. The duration and number of digestion steps may need optimization.[17]
-
-
Cell Filtration and Culture:
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtered cells and resuspend in culture medium.
-
Plate the cells on collagen-coated dishes and culture at 37°C with 5% CO2.[18]
-
-
Purification of FAP+ CAFs:
-
Once a sufficient number of fibroblasts have grown, purify the FAP-positive population using magnetic beads conjugated with an anti-FAP antibody.[17]
-
In Vivo Models for FAP Research
-
FAP Knockout Mice: Mice with a targeted disruption of the Fap gene have been generated.[19][20] These mice are viable and fertile with no overt phenotype, but they can be used in cancer models to study the specific role of FAP in tumor progression.[19][20] For instance, crossing FAP-deficient mice with a mouse model of pancreatic cancer (KPC mice) resulted in delayed tumor onset and prolonged survival.[21]
-
Xenograft Models: Human cancer cell lines can be transplanted into immunocompromised mice. In some models, the human tumor cells recruit and activate host (murine) fibroblasts to become FAP-positive CAFs.[22] This allows for the study of FAP's role in the stroma of human tumors in an in vivo setting.
Therapeutic Targeting of FAP
The selective expression of FAP in the TME makes it an attractive target for various therapeutic strategies, including:
-
FAP-activated prodrugs
-
Anti-FAP antibodies and antibody-drug conjugates
-
FAP-targeted CAR-T cell therapy
-
FAP-based vaccines
These approaches aim to either inhibit FAP's enzymatic activity, deliver a cytotoxic payload directly to the tumor stroma, or mount an immune response against FAP-expressing cells.
Conclusion
Fibroblast Activation Protein is a key player in shaping the tumor microenvironment, with multifaceted roles in ECM remodeling, immune suppression, and angiogenesis. Its high and specific expression in the stroma of numerous cancers makes it a promising biomarker and a compelling target for the development of novel anti-cancer therapies. A thorough understanding of its biological functions and the signaling pathways it regulates is crucial for the successful clinical translation of FAP-targeted strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3-CCL2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathological significance of fibroblast activation protein and its association with angiogenesis in colorectal carcinoma [journals.ekb.eg]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Fibroblast Activation Protein-α Expression in Cancer-Associated Fibroblasts Shows the Poor Survival of Colorectal Cancer via Immune-Mediated Pathways : Implications of FAP in Cancer-Associated Fibroblasts Link Immune Dysregulation to Adverse Survival in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
- 7. High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast activation protein expression by stromal cells and tumor-associated macrophages in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of fibroblast activation protein in human pancreatic adenocarcinoma and its clinicopathological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblast activation protein-based theranostics in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast activation protein in the tumor microenvironment predicts outcomes of PD-1 blockade therapy in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High expression of fibroblast‐activating protein is a prognostic marker in non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The prognostic significance of fibroblast activation protein-α in human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Downregulation of FAP suppresses cell proliferation and metastasis through PTEN/PI3K/AKT and Ras-ERK signaling in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of Fibroblast-Activation Protein-Specific Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol to establish cancer-associated fibroblasts from surgically resected tissues and generate senescent fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Disruption of Mouse Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted disruption of mouse fibroblast activation protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PEGylation for Peptide-Based Drug Delivery: A Technical Guide
Introduction
Peptide-based therapeutics offer high specificity and potency but are often hindered by inherent limitations such as short plasma half-life, rapid renal clearance, enzymatic degradation, and potential immunogenicity.[1][2] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, has emerged as a leading strategy to overcome these challenges.[3][4] This process modifies the physicochemical properties of the peptide, leading to significant improvements in its pharmacokinetic and pharmacodynamic profile.[5][6] By increasing the hydrodynamic size and shielding the peptide from the biological environment, PEGylation enhances the therapeutic efficacy and safety of peptide drugs.[7][8][9] This technical guide provides an in-depth overview of the core advantages of PEGylation for peptide-based drug delivery, supported by quantitative data, detailed experimental protocols, and illustrative diagrams for researchers, scientists, and drug development professionals.
Core Advantages of PEGylation
PEGylation confers several key advantages to peptide therapeutics, primarily by altering their size, solubility, and steric properties.
-
Improved Pharmacokinetics: The most significant advantage of PEGylation is the enhancement of a peptide's pharmacokinetic profile.[10][11] The increased hydrodynamic radius of the PEG-peptide conjugate reduces the rate of renal filtration, a primary clearance mechanism for small peptides.[2][9] This leads to a dramatically extended circulation half-life.[1][2][3] Furthermore, the bulky PEG chains provide a protective hydrophilic shield that sterically hinders the approach of proteolytic enzymes, thereby reducing enzymatic degradation.[3][4][9]
-
Reduced Immunogenicity and Antigenicity: The PEG polymer can mask immunogenic epitopes on the peptide surface, reducing its recognition by the immune system.[3][7][12] This mitigation of immunogenicity and antigenicity is crucial for non-human derived peptides or peptides intended for chronic administration, as it lowers the risk of adverse immune reactions and the formation of neutralizing antibodies.[7][13][14]
-
Enhanced Solubility and Stability: Peptides can sometimes exhibit poor solubility in aqueous solutions, complicating their formulation and administration. PEG is a highly hydrophilic polymer, and its conjugation to a peptide significantly increases the water solubility of the resulting conjugate.[3][7][12] This improved solubility also helps to prevent aggregation, enhancing the overall stability of the drug product.[12][15]
-
Targeted Drug Delivery and Controlled Release: In oncology, PEGylation can facilitate passive tumor targeting through the Enhanced Permeability and Retention (EPR) effect.[16] The leaky vasculature and poor lymphatic drainage of solid tumors allow large molecules like PEGylated peptides to accumulate preferentially at the tumor site.[16] Additionally, by using cleavable linkers between the PEG and the peptide, a prodrug system can be designed for controlled release, where the active peptide is released in response to specific physiological conditions, such as the low pH of a tumor microenvironment.[16][17][18]
Quantitative Impact of PEGylation on Peptide Pharmacokinetics
The following tables summarize quantitative data from various studies, illustrating the significant impact of PEGylation on key pharmacokinetic parameters of peptides.
Table 1: Effect of PEGylation on Plasma Half-Life
| Peptide/Protein | Unmodified Half-Life | PEG Size (kDa) | PEGylated Half-Life | Fold Increase | Source |
| TNF-α | 0.047 h | - | 2.25 h | ~48 | [19] |
| rhTIMP-1 | 1.1 h | 20 | 28 h | ~25 | [20] |
| Peptide (Mr 40,000) | - | 40 | 5.4 h | - | [19] |
| Peptide (Mr 150,000) | - | 150 | 17.7 h | - | [19] |
| 111In-Proticles | 0.06 ± 0.01 %ID/g (1h p.i.) | - | 0.23 ± 0.01 %ID/g (1h p.i.) | ~3.8 | [21] |
Table 2: Impact of PEG Molecular Weight on In Vitro Activity and Pharmacokinetics
| Peptide/Protein | PEG Type & Size (kDa) | In Vitro Activity Retention | In Vivo Effect | Source |
| Lysine-deficient TNF-α | Linear, 5 | 82% | - | [7] |
| Lysine-deficient TNF-α | Linear, 20 | 58% | Higher antitumor activity than 5 kDa | [7] |
| Lysine-deficient TNF-α | Branched, 10 | 93% | - | [7] |
| Lysine-deficient TNF-α | Branched, 40 | 65% | Loss of activity | [7] |
| TNYL-RAW Peptide | Branched, 40 | Retained high binding affinity | Most effective increase in in-vivo half-life | [22] |
Experimental Protocols and Methodologies
The development of a PEGylated peptide therapeutic involves specific chemical conjugation strategies and rigorous analytical characterization.
PEGylation Chemistries
The choice of conjugation chemistry is critical as it determines the site of PEG attachment, the stability of the linkage, and the overall homogeneity of the final product.[1]
-
First-Generation PEGylation: This typically involves the non-specific modification of amine groups (N-terminus or lysine (B10760008) ε-amino groups) using activated PEGs like mPEG-hydroxysuccinimidyl esters.[23] This method can result in a heterogeneous mixture of positional isomers.
-
Site-Specific PEGylation: To ensure a homogeneous product with preserved bioactivity, site-specific methods are preferred.[24]
-
N-terminal PEGylation: By controlling the reaction pH (around 7.6 to 8.0), the N-terminal α-amino group can be selectively targeted over the ε-amino groups of lysine residues (pKa ~10.0-10.2).[7]
-
C-terminal PEGylation: This is a more complex process but can be achieved using methods like thiocarboxylic acid modification with a sulfone-azide PEG reagent or through a hydrazide modification combined with a pyruvoyl PEG reagent.[5][24]
-
Cysteine-Specific PEGylation: The thiol group of a cysteine residue can be selectively targeted using PEG-maleimide or PEG-vinylsulfone derivatives.[2] This is a highly efficient and specific method.
-
Click Chemistry: This modern approach involves the reaction between an azide-functionalized PEG and an alkyne-modified peptide (or vice versa), offering high specificity and reaction efficiency.[5][24]
-
Characterization of PEGylated Peptides
Due to the potential for heterogeneity in PEG size and attachment sites, comprehensive characterization is essential.[25][26]
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: Size-Exclusion Chromatography (SEC-HPLC) is used to separate PEGylated species based on their hydrodynamic volume, allowing for the assessment of aggregation and the degree of PEGylation. Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and can be used to resolve different positional isomers.[27]
-
Purpose: To assess purity, identify the number of attached PEG chains, and separate isomers.[27][28]
-
-
Mass Spectrometry (MS):
-
Protocol: Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are employed.[29][30] For complex spectra from polydisperse PEG, deconvolution algorithms are used.[29] Combining liquid chromatography with mass spectrometry (LC-MS) allows for the separation and subsequent mass determination of different PEGylated species.[25][31]
-
Purpose: To determine the precise molecular weight of the conjugate, confirm the number of attached PEG moieties, and, with tandem MS (MS/MS), identify the specific site(s) of PEGylation.[25][29]
-
-
Capillary Electrophoresis (CE):
-
Protocol: CE separates molecules based on their charge-to-size ratio in an electric field.
-
Purpose: Provides excellent resolution for separating PEG-protein isomers that may be difficult to distinguish using HPLC.[26]
-
In Vivo Pharmacokinetic Analysis
-
Protocol:
-
A cohort of appropriate animal models (e.g., mice or rats) is administered the PEGylated peptide, typically via intravenous injection.
-
Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).
-
The concentration of the PEGylated peptide in the plasma is quantified using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or LC-MS.
-
The resulting concentration-time data is fitted to a pharmacokinetic model (e.g., a two-compartment model) to calculate key parameters like distribution half-life, elimination half-life, and clearance.[20]
-
-
Purpose: To determine the circulation half-life and clearance rate of the PEGylated peptide compared to its unmodified counterpart.
Visualizations
The following diagrams illustrate key concepts and workflows related to peptide PEGylation.
Caption: Logical flow of how PEGylation leads to key therapeutic advantages.
Caption: Workflow for PEGylated peptide development and characterization.
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. bachem.com [bachem.com]
- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. qyaobio.com [qyaobio.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. betalifesci.com [betalifesci.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. researchgate.net [researchgate.net]
- 15. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 17. researchgate.net [researchgate.net]
- 18. Controlled systemic release of therapeutic peptides from PEGylated prodrugs by serum proteases. | Semantic Scholar [semanticscholar.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 21. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PEGylation potentiates the effectiveness of an antagonistic peptide that targets the EphB4 receptor with nanomolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmtech.com [pharmtech.com]
- 24. cpcscientific.com [cpcscientific.com]
- 25. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 26. creativepegworks.com [creativepegworks.com]
- 27. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 30. walshmedicalmedia.com [walshmedicalmedia.com]
- 31. ingenieria-analitica.com [ingenieria-analitica.com]
A Technical Guide to the Binding Affinity and Specificity of FAP-Targeting Peptides
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics of peptides targeting Fibroblast Activation Protein (FAP), a promising theranostic target in oncology. We delve into the quantitative measures of binding affinity and specificity, detail the experimental protocols for their determination, and illustrate the key signaling pathways and experimental workflows involved.
Introduction to FAP and FAP-Targeting Peptides
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1] Its limited expression in healthy adult tissues makes it an attractive target for the development of targeted diagnostics and therapeutics.[2] Peptide-based agents, including small molecule inhibitors and cyclic peptides, have emerged as a leading class of FAP-targeting molecules, offering advantages such as rapid tumor penetration and favorable pharmacokinetic profiles.[3][4]
The efficacy of these FAP-targeting peptides is fundamentally linked to their binding affinity (how strongly they bind to FAP) and specificity (their ability to discriminate FAP from other proteins). High affinity and specificity are critical for achieving potent and selective delivery of diagnostic or therapeutic payloads to the tumor site while minimizing off-target effects.
Quantitative Analysis of Binding Affinity
The binding affinity of FAP-targeting peptides is typically quantified using the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value signifies a higher binding affinity. The following table summarizes the binding affinities of several prominent FAP-targeting peptides and molecules.
| Molecule | Type | Target | Kd (nM) | IC50 (nM) | Assay Method | Reference |
| FAP-2286 | Cyclic Peptide | Human FAP | 1.1 | 3.2 | SPR / Enzyme Inhibition | [3][5] |
| FAP-2286 | Cyclic Peptide | Mouse FAP | 4.7 | 22.1 | SPR / Enzyme Inhibition | [4][5] |
| natLu-FAP-2286 | Metal Complex | Human FAP | 0.2 - 1.4 | 1.3 - 2.2 | SPR / Enzyme Inhibition | [4][5] |
| natLu-FAP-2286 | Metal Complex | Mouse FAP | 1.9 - 7.7 | 8.4 - 16.3 | SPR / Enzyme Inhibition | [4][5] |
| FAPI-46 | Small Molecule | Human FAP | 0.04 | 1.2 | SPR / Enzyme Inhibition | [3] |
| OncoFAP | Small Molecule | Human FAP | 0.68 | - | Fluorescence Polarization | [6] |
| OncoFAP | Small Molecule | Mouse FAP | 11.6 | - | Fluorescence Polarization | [6] |
| Sibrotuzumab (scFv) | Antibody Fragment | Human FAP | - | - | - | [7] |
| FAP5 (scFv) | Antibody Fragment | Human FAP | 5 | - | - | [7] |
| FAP5 (scFv) | Antibody Fragment | Mouse FAP | 0.6 | - | - | [7] |
FAP-Associated Signaling Pathways
FAP expression and activity are linked to several signaling pathways that promote tumor growth, migration, and invasion. Understanding these pathways is crucial for developing effective FAP-targeted therapies.
Experimental Protocols for Binding Characterization
Accurate determination of binding affinity and specificity is paramount in the development of FAP-targeting peptides. The following sections provide detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Measuring Binding Kinetics and Affinity
SPR is a label-free technique that allows for the real-time measurement of binding interactions between a ligand (e.g., FAP) and an analyte (e.g., FAP-targeting peptide).
Protocol:
-
Sensor Chip Preparation: A carboxymethylated dextran-coated sensor chip (e.g., CM5 series) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
FAP Immobilization: Recombinant human or mouse FAP is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the chip surface via amine coupling. A reference flow cell is typically prepared without FAP to subtract non-specific binding.
-
Peptide Injection (Association): A series of concentrations of the FAP-targeting peptide, diluted in a running buffer (e.g., HBS-EP+), are injected over the FAP-immobilized and reference flow cells. The binding of the peptide to FAP is monitored in real-time as a change in the SPR signal.
-
Buffer Flow (Dissociation): After the peptide injection, running buffer is flowed over the sensor chip to monitor the dissociation of the peptide-FAP complex.
-
Regeneration: A regeneration solution (e.g., glycine-HCl, pH 2.5) is injected to remove the bound peptide and prepare the sensor surface for the next injection cycle.
-
Data Analysis: The resulting sensorgrams are corrected for non-specific binding by subtracting the reference flow cell signal. The association (kon) and dissociation (koff) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as koff/kon.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding Analysis
A competitive ELISA can be employed to determine the IC50 of a FAP-targeting peptide, which reflects its ability to compete with a known FAP ligand for binding to FAP.
Protocol:
-
Plate Coating: A 96-well microtiter plate is coated with recombinant FAP (e.g., 1-2 µg/mL in a coating buffer like sodium carbonate, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Non-specific binding sites are blocked by incubating the plate with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) for 1-2 hours at room temperature.
-
Competition: A fixed concentration of a labeled FAP-binding molecule (e.g., biotinylated FAP-targeting peptide) is mixed with serial dilutions of the unlabeled test peptide. This mixture is then added to the FAP-coated wells and incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed as described in step 2.
-
Detection: If a biotinylated competitor was used, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 1 hour.
-
Washing: The plate is washed as described in step 2.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color is allowed to develop.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition and Analysis: The absorbance is read at the appropriate wavelength (e.g., 450 nm). The data is plotted as absorbance versus the logarithm of the competitor concentration, and the IC50 value is determined from the resulting sigmoidal curve.
Cell-Based Binding Assays
Cell-based binding assays provide a more physiologically relevant context for evaluating the binding of FAP-targeting peptides to FAP expressed on the cell surface.
Protocol:
-
Cell Preparation: FAP-expressing cells (e.g., transfected cell lines like HEK293-FAP or cancer-associated fibroblast cell lines) are cultured and harvested.
-
Incubation with Labeled Peptide: The cells are incubated with a fluorescently labeled FAP-targeting peptide at various concentrations.
-
Washing: Unbound peptide is removed by washing the cells with a suitable buffer (e.g., ice-cold PBS).
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the amount of bound peptide.
-
Data Analysis: The MFI is plotted against the peptide concentration, and the Kd can be determined by fitting the data to a one-site binding model.
-
Competition Assay (for unlabeled peptides): To determine the binding affinity of an unlabeled peptide, a competition assay can be performed. Cells are incubated with a fixed concentration of a fluorescently labeled FAP-targeting peptide and varying concentrations of the unlabeled competitor peptide. The decrease in fluorescence signal is measured, and the IC50 is calculated.
The Link Between Binding Properties and Therapeutic Efficacy
The binding affinity and specificity of FAP-targeting peptides are critical determinants of their therapeutic efficacy. High affinity leads to prolonged retention in the tumor, while high specificity minimizes off-target toxicity.
References
- 1. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OncoFAP Radio Conjugates (Imaging) - Philogen Spa [philogen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Immune targeting of fibroblast activation protein triggers recognition of multipotent bone marrow stromal cells and cachexia - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PEGylation on Peptide Pharmacokinetics: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. By attaching PEG chains, researchers can significantly improve a peptide's pharmacokinetic profile, leading to prolonged circulation, reduced dosing frequency, and improved patient compliance. This in-depth technical guide explores the core pharmacokinetic properties of peptide-PEG2 conjugates, providing a comprehensive overview for scientists and professionals in the field.
Enhanced Pharmacokinetic Profile of PEGylated Peptides
PEGylation confers several advantageous pharmacokinetic properties to peptides, primarily by increasing their hydrodynamic size and providing a protective hydrophilic shield.[1] This modification leads to a number of significant benefits:
-
Extended Plasma Half-Life: The increased size of the PEG-peptide conjugate significantly reduces its renal clearance, a primary elimination pathway for smaller peptides.[2][3] This results in a dramatically extended plasma half-life, allowing for less frequent administration.[4]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide surface, reducing its recognition by the immune system and thereby lowering the risk of an immunogenic response.[1]
-
Decreased Enzymatic Degradation: The steric hindrance provided by the PEG molecule protects the peptide from degradation by proteolytic enzymes in the bloodstream and tissues.[4]
-
Improved Solubility and Stability: PEG is a highly soluble and stable polymer, and its conjugation can enhance the solubility and stability of hydrophobic peptides.[5]
-
Altered Biodistribution: PEGylation can influence the distribution of a peptide within the body, potentially leading to increased accumulation in specific tissues.[6]
Quantitative Pharmacokinetic Parameters of Peptide-PEG2 Conjugates
The following tables summarize key pharmacokinetic parameters of various peptide-PEG2 conjugates, illustrating the significant impact of PEGylation compared to their unmodified counterparts.
| Peptide/Protein | Unconjugated Half-life (t½) | PEGylated Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Peginesatide | 9 hours | 25 hours | 0.5 mL/hr/kg | 43.3 mL/kg | [2] |
| Interferon alfa-2a | 5 hours | 160 hours | 1.57 mL/hr/kg | N/A | [2] |
| Interferon alfa-2b | 1.7 hours | 40 hours | 22 mL/hr/kg | N/A | [2] |
| Human Growth Hormone Analog | 2.3 hours | 33 hours | 9-27 mL/hr/kg | 116 mL/kg | [2] |
| Recombinant Human G-CSF | 4.7 hours | 15-80 hours | 63.6 mL/hr/kg | N/A | [2] |
| Recombinant Human Coagulation Factor VIII | 10.4 hours | 14.3 hours | 2.76 mL/hr/kg | N/A | [2] |
N/A: Not Available in the cited source.
| Pegylated Peptide (by Molecular Weight) | Blood Clearance Half-life (t½) | Body Clearance Half-life (t½) | Reference |
| Mr 40,000 | 5.4 hours | 19.1 hours (specific) / 23.6 hours (control) | [6] |
| Mr 70,000 | N/A | 37.3 hours (specific) / 51.4 hours (control) | [6] |
| Mr 100,000 | N/A | 60.8 hours (specific) / 96.7 hours (control) | [6] |
| Mr 150,000 | 17.7 hours | 91.3 hours (specific) / 115.7 hours (control) | [6] |
Specific peptides refer to those with a targeting ligand, while control peptides do not.
Experimental Protocols for Pharmacokinetic Analysis
The accurate characterization of a peptide-PEG2 conjugate's pharmacokinetic profile relies on robust and sensitive analytical methods. The following section details the methodologies for key experiments.
Quantification of PEGylated Peptides in Biological Matrices
1. Sample Preparation:
-
Protein Precipitation: This is a common first step to remove larger proteins from the plasma or serum sample. A cold organic solvent, such as acetonitrile (B52724) or methanol, is added to the sample to precipitate the proteins, which are then pelleted by centrifugation. The supernatant containing the PEGylated peptide can be collected for further analysis.
-
Immunoaffinity Purification (IAP): For enhanced specificity, antibodies targeting the PEG moiety can be used to selectively capture the PEGylated peptide from the biological matrix.[7] The captured conjugate can then be eluted for quantification.
2. Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for quantifying PEGylated peptides.[8]
-
Principle: The sample is first separated by liquid chromatography based on the physicochemical properties of the analyte. The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the parent and fragment ions are used to identify and quantify the specific PEGylated peptide.
-
Procedure:
-
Prepare a calibration curve using known concentrations of the PEGylated peptide standard.
-
Extract the PEGylated peptide from the biological samples using protein precipitation or IAP.
-
Inject the extracted samples and standards onto the LC-MS/MS system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the parent and fragment ions of the target analyte.
-
Integrate the peak areas and quantify the concentration of the PEGylated peptide in the samples using the calibration curve.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for the direct quantification of PEGylated species in biological fluids with minimal sample preparation.[9][10]
-
Principle: The repeating ethylene (B1197577) glycol units of the PEG chain give a distinct and strong signal in the ¹H NMR spectrum, which can be used for quantification.
-
Procedure:
-
Collect blood or serum samples containing the PEGylated peptide.
-
Add a known concentration of an internal standard to the sample.
-
Acquire the ¹H NMR spectrum of the sample.
-
Integrate the area of the characteristic PEG signal and the internal standard signal.
-
Calculate the concentration of the PEGylated peptide based on the relative signal integrals.
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay can be developed to quantify PEGylated peptides.
-
Principle: An antibody specific to the peptide or the PEG moiety is coated onto a microplate. The sample is added, and the PEGylated peptide binds to the antibody. A second, enzyme-conjugated antibody is then added, which binds to the captured peptide. The addition of a substrate results in a color change that is proportional to the amount of PEGylated peptide in the sample.
-
Procedure:
-
Coat a microplate with a capture antibody.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the plate to remove unbound material.
-
Add a detection antibody conjugated to an enzyme and incubate.
-
Wash the plate again.
-
Add the enzyme substrate and measure the absorbance.
-
Generate a standard curve and determine the concentration in the samples.
-
-
Visualizing the Impact and Analysis of PEGylation
The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacokinetics of peptide-PEG2 conjugates.
Caption: Impact of PEGylation on the in vivo fate of a therapeutic peptide.
Caption: A typical experimental workflow for the pharmacokinetic analysis of a peptide-PEG2 conjugate.
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. Pharmacokinetics of Protein and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR. | Semantic Scholar [semanticscholar.org]
- 10. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Fibroblast Activation Protein (FAP) Expression in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has garnered significant attention in the field of oncology.[1] Its expression is highly restricted in normal adult tissues but becomes prominently upregulated in the tumor microenvironment (TME), particularly on cancer-associated fibroblasts (CAFs).[2] This differential expression profile makes FAP an attractive biomarker for various cancers and a promising target for novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of FAP expression levels across different cancer types, detailed experimental protocols for its detection, and an exploration of the key signaling pathways it modulates.
Data Presentation: FAP Expression Levels in Various Cancer Types
The following tables summarize the quantitative data on FAP expression in different human cancers, primarily assessed by immunohistochemistry (IHC). The data highlights the percentage of FAP-positive cases and the intensity of expression.
Table 1: FAP Expression in Solid Tumors (General Overview)
| Cancer Type | Number of Samples (n) | Percentage of FAP-Positive Cases (%) | Staining Intensity/Score | Reference(s) |
| Breast Cancer | 1216 (pooled) | High prevalence | High FAP intensity score in invasive ductal, mixed, and lobular carcinomas | [2] |
| 52 | 85.4 (stromal) | Consistently high across subtypes | [3] | |
| Pancreatic Cancer | 1216 (pooled) | High prevalence | High FAP intensity score | [2] |
| 134 | 73.1 (stromal), 76.1 (cancer cells) | Associated with tumor size and perineural invasion | [4][5] | |
| Esophageal Cancer | 1216 (pooled) | High prevalence | High FAP intensity score | [2] |
| Lung Cancer | 1216 (pooled) | High prevalence | High FAP intensity score | [2] |
| 344 (NSCLC) | 18.6 (tumor cells), 33.1 (CAFs) - High Expression | High FAP in solid predominant adenocarcinoma | [6] | |
| 73 | 97.3 | High levels in 100% of SCC, 85.7% of ADC | [7][8] | |
| Colorectal Cancer | 449 | 85-90 | High expression in tumor center associated with poor prognosis | [9] |
| 92 | 91 (stromal) | Significantly higher in tumor vs. non-tumoral tissue | [10] | |
| 67 | 79 | Higher in CRC vs. adenomas and normal mucosa | [11][12] | |
| Ovarian Cancer | 102 | 59.8 | Correlated with lymph node metastasis and FIGO grade | [13] |
| - | Higher in Stage III/IV vs. Stage II | Inversely correlated with patient survival | [14] | |
| Renal Cell Carcinoma | 1216 (pooled) | Low prevalence | Low FAP intensity score | [2] |
| Cholangiocarcinoma | 58 | 93.1 | Moderate to strong stromal staining | [15] |
Table 2: FAP Expression in Subtypes of Major Cancers
| Cancer Type | Subtype | Number of Samples (n) | Percentage of FAP-Positive Cases (%) | Key Findings | Reference(s) |
| Breast Cancer | Invasive Ductal Carcinoma | - | High | Highest FAP expression among breast cancer subtypes. | [2] |
| Invasive Lobular Carcinoma | - | High | High FAP expression. | [2] | |
| Triple-Negative (TNBC) | - | High | High FAP intensity score. | [2] | |
| ER+ | 7 | - | Her2+ CAFs show distinct gene expression from ER+ CAFs. | [16] | |
| Her2+ | 6 | - | Her2+ CAFs show distinct gene expression from ER+ and TNBC CAFs. | [16] | |
| Lung Cancer | Squamous Cell Carcinoma (SCC) | - | 100 (High FAP level) | All examined SCCs showed high FAP expression. | [7][8] |
| Adenocarcinoma (ADC) | - | 85.7 (High FAP level) | High FAP expression in a majority of ADCs. | [7][8] | |
| Large Cell Neuroendocrine Carcinoma | 6 | 66.7 | Moderate FAP expression. | [7] | |
| Small Cell Lung Cancer (SCLC) | 10 | 40 | Lower FAP expression compared to NSCLC. | [7] | |
| Pancreatic Cancer | Pancreatic Ductal Adenocarcinoma (PDAC) | 134 | 73.1 (stromal), 76.1 (cancer cells) | FAP expression in both stroma and cancer cells is common. | [4][5] |
| Intraductal Papillary Mucinous Neoplasm (IPMN) - High-Grade Dysplasia | 11 | - | Higher total FAP expression than in low-grade dysplasia. | [17] |
Experimental Protocols
Accurate and reproducible measurement of FAP expression is crucial for both research and clinical applications. The following sections provide detailed methodologies for the most common techniques used to assess FAP expression.
Immunohistochemistry (IHC)
IHC is the most widely used method to evaluate FAP protein expression in tissue samples, providing spatial information about its localization within the tumor microenvironment.
Protocol for FAP Staining in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a series of graded ethanol (B145695) solutions: 100% (2x3 minutes), 95% (1x3 minutes), 70% (1x3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Heat the slides using a microwave, pressure cooker, or water bath. A common method is heating in a microwave at high power for 5 minutes, followed by medium power for 15 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
-
Rinse slides with deionized water and then with Phosphate Buffered Saline (PBS).
-
-
Blocking of Endogenous Peroxidase:
-
Incubate slides with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBS (3x5 minutes).
-
-
Blocking of Non-Specific Binding:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against FAP (e.g., clone SP325) diluted in blocking solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3x5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse with PBS (3x5 minutes).
-
-
Signal Amplification:
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse with PBS (3x5 minutes).
-
-
Detection:
-
Prepare the 3,3'-Diaminobenzidine (DAB) substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes), monitoring under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin (B73222) for 1-5 minutes to stain the nuclei.
-
Rinse slides with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene (or a substitute).
-
Apply a coverslip using a permanent mounting medium.
-
Semi-Quantitative Scoring of FAP Expression:
A common method to quantify FAP expression is the H-score, which combines the staining intensity and the percentage of positive cells.
-
Intensity Score:
-
0: No staining
-
1+: Weak staining
-
2+: Moderate staining
-
3+: Strong staining
-
-
Percentage of Positive Cells:
-
Determined by evaluating the percentage of FAP-positive stromal or tumor cells in the area of interest.
-
-
H-Score Calculation:
-
H-Score = (1 x % of cells with weak staining) + (2 x % of cells with moderate staining) + (3 x % of cells with strong staining). The score can range from 0 to 300.
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to quantify the mRNA expression levels of the FAP gene.
Protocol for FAP mRNA Quantification:
-
RNA Extraction:
-
Extract total RNA from fresh-frozen tissue samples or cultured cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Typically, 1-2 µg of total RNA is used per reaction.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the human FAP gene (NM_004460)
-
A housekeeping gene for normalization (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melting curve analysis (for SYBR Green)
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for both FAP and the housekeeping gene.
-
Determine the relative FAP mRNA expression using the ΔΔCt method.
-
Western Blotting
Western blotting is employed to detect and quantify the FAP protein in cell lysates or tissue homogenates.
Protocol for FAP Protein Detection:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against FAP diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3x10 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3x10 minutes).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the FAP signal to a loading control protein (e.g., β-actin, GAPDH).
-
Signaling Pathways and Experimental Workflows
FAP's pro-tumorigenic functions are mediated through its influence on various signaling pathways. Understanding these pathways is critical for developing targeted therapies.
FAP-Mediated Signaling Pathways
1. PI3K/AKT Signaling Pathway:
FAP has been shown to activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival.[18][19][20] Activation of this pathway by FAP can promote tumor progression.[18]
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Activation Protein Expression by Stromal Cells and Tumor-Associated Macrophages in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fibroblast activation protein-based theranostics in pancreatic cancer [frontiersin.org]
- 5. Expression of fibroblast activation protein in human pancreatic adenocarcinoma and its clinicopathological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High expression of fibroblast‐activating protein is a prognostic marker in non‐small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Frontiers | High Expression of FAP in Colorectal Cancer Is Associated With Angiogenesis and Immunoregulation Processes [frontiersin.org]
- 11. Pathology & Oncology Research | Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target [por-journal.com]
- 12. Fibroblast activation protein-α expression in fibroblasts is common in the tumor microenvironment of colorectal cancer and may serve as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. FAP is critical for ovarian cancer cell survival by sustaining NF-κB activation through recruitment of PRKDC in lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Human breast cancer associated fibroblasts exhibit subtype specific gene expression profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gut.bmj.com [gut.bmj.com]
- 18. FAP promotes clear cell renal cell carcinoma progression via activating the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
A Technical Guide to the Structural Biology of Fibroblast Activation Protein (FAP) and Peptide Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, has garnered significant attention as a therapeutic and diagnostic target, primarily due to its highly restricted expression in normal adult tissues and marked upregulation in the stromal fibroblasts of epithelial cancers, fibrotic tissues, and sites of inflammation.[1][2] Its unique dual enzymatic activity, encompassing both dipeptidyl peptidase and endopeptidase functions, plays a critical role in extracellular matrix remodeling, tumor growth, and immunosuppression. This guide provides a comprehensive overview of the structural biology of FAP, the molecular basis of its interaction with peptide inhibitors, and the key experimental methodologies employed in its study.
The Structural Biology of Fibroblast Activation Protein (FAP)
FAP is a 760-amino acid glycoprotein (B1211001) that functions as a 170 kDa homodimer on the cell surface.[3][4] Its structure as a type II transmembrane protein means it has a short N-terminal cytoplasmic tail (6 amino acids), a single transmembrane helix, and a large C-terminal extracellular domain where its enzymatic activity resides.[3][5] A soluble, active form of FAP, lacking the cytoplasmic and transmembrane portions, can also be found in blood plasma.[3]
Domain Architecture
The extensive extracellular domain of FAP is responsible for both dimerization and catalysis and is composed of two key domains:[3][6][7]
-
α/β-Hydrolase Domain: This domain is characteristic of many hydrolytic enzymes and contains the catalytic active site.
-
Eight-bladed β-Propeller Domain: This domain sits (B43327) atop the hydrolase domain and acts as a substrate selectivity gate, playing a crucial role in distinguishing FAP from its closest homolog, Dipeptidyl Peptidase IV (DPPIV).[6][8]
FAP is catalytically active only as a dimer, and residues in both the transmembrane and extracellular domains are important for this homodimerization.[9]
The Active Site and Catalytic Mechanism
The active site of FAP is located within the α/β-hydrolase domain and features a canonical catalytic triad (B1167595) of Ser624, Asp702, and His734 (in humans).[3] Ser624 acts as the nucleophile that attacks the peptide bond of the substrate.[5]
FAP possesses two distinct enzymatic activities:[1]
-
Dipeptidyl Peptidase Activity: It cleaves dipeptides from the N-terminus of polypeptides with a proline or alanine (B10760859) residue at the P1 position. Substrates include neuropeptide Y and B-type natriuretic peptide.[3][10]
-
Endopeptidase (Gelatinase) Activity: Uniquely among the DPP family, FAP can cleave internal Gly-Pro-X sequences.[5] This activity allows it to degrade components of the extracellular matrix, such as denatured type I and III collagen (gelatin) and α2-antiplasmin.[3][8]
The structural basis for this dual specificity, particularly the endopeptidase activity not seen in the highly homologous DPPIV, lies in a key amino acid difference near the active site. In FAP, the residue Ala657 creates a less acidic and larger pocket, which can accommodate N-terminally blocked or internal peptide sequences.[4][6][7] In contrast, DPPIV has an aspartate (Asp663) at this position, whose acidic side chain interacts strongly with the N-terminal amine of substrates, restricting it to exopeptidase activity.[6][7]
FAP-Mediated Signaling Pathways and Biological Roles
FAP's enzymatic and non-enzymatic functions contribute significantly to pathological processes, primarily by modulating the tumor microenvironment. It influences cell proliferation, invasion, angiogenesis, and immunosuppression through various signaling pathways.[5][11] Overexpression of FAP can activate pathways like PI3K/AKT, RAS/ERK, and Sonic Hedgehog (SHH)/GLI1.[5][12] Additionally, FAP can regulate STAT3 signaling in fibroblasts, leading to the production of CCL2, which recruits immunosuppressive myeloid-derived suppressor cells.[2][11]
References
- 1. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fibroblast activation protein, alpha - Wikipedia [en.wikipedia.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. FAP Assay Portfolio Service - Creative Biolabs [creative-biolabs.com]
- 9. preserve.lehigh.edu [preserve.lehigh.edu]
- 10. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 12. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vivo Stability and Clearance of PEGylated Peptides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to peptides, a process known as PEGylation, is a cornerstone strategy in modern drug development for enhancing the in vivo performance of therapeutic peptides. Native peptides often suffer from significant limitations, including short plasma half-lives due to rapid enzymatic degradation and efficient renal clearance.[1][2][3][4] PEGylation addresses these challenges by increasing the peptide's hydrodynamic size and providing a protective steric shield, thereby improving its pharmacokinetic and pharmacodynamic properties.[5][6][7] This guide provides a comprehensive overview of the core principles governing the in vivo stability and clearance of PEGylated peptides, detailed experimental methodologies, and quantitative data to aid in the design and development of more effective peptide-based therapeutics.
Core Mechanisms of PEGylation-Mediated Improvement in In Vivo Stability and Clearance
The enhanced in vivo performance of PEGylated peptides stems from several key mechanistic advantages conferred by the attached PEG moiety:
-
Reduced Renal Clearance: Unmodified peptides with a molecular weight below the renal filtration threshold (approximately 8,000 Da) are rapidly cleared from circulation by the kidneys.[3] PEGylation significantly increases the hydrodynamic radius of the peptide, effectively preventing its passage through the glomerular filtration barrier.[5][8][9] The extent of this reduction in renal clearance is directly proportional to the molecular weight of the conjugated PEG.[10] For instance, PEGs with a molecular weight greater than 10,000 Da are known to substantially slow renal clearance.[10]
-
Protection from Proteolytic Degradation: The flexible and hydrophilic PEG chain creates a steric hindrance around the peptide, limiting the access of proteolytic enzymes.[5][8][9][11] This "shielding" effect significantly reduces the rate of enzymatic degradation in the bloodstream and tissues, thereby prolonging the peptide's biological activity.[12][13]
-
Avoidance of Reticuloendothelial System (RES) Clearance: The RES, primarily composed of phagocytic cells in the liver and spleen, is a major pathway for the clearance of foreign macromolecules. PEGylation can reduce the uptake of peptides by the RES, further contributing to their extended circulation time.[1][2]
-
Decreased Immunogenicity and Antigenicity: The PEG polymer can mask antigenic determinants on the peptide's surface, reducing its recognition by the immune system.[2][5][6][14] This can lead to a lower incidence of anti-drug antibody formation and related adverse immune responses.
Factors Influencing the Pharmacokinetics of PEGylated Peptides
The pharmacokinetic profile of a PEGylated peptide is not solely determined by the presence of the PEG moiety but is also influenced by several key factors:
-
Molecular Weight and Structure of PEG: PEGs are available in a range of molecular weights, and the size of the PEG directly impacts the in vivo half-life.[] For example, increasing the molecular weight of PEG from 6 kDa to 50 kDa can increase its half-life from 18 minutes to 16.5 hours.[] The structure of the PEG, whether linear or branched, also plays a role. Branched PEGs can offer a more effective "umbrella-like" shielding of the peptide surface.[9]
-
Number of PEG Chains: Attaching multiple PEG chains can further increase the total molecular weight and hydrodynamic volume of the conjugate, leading to a more pronounced effect on clearance and stability.[2]
-
Site of PEGylation: The specific amino acid residue on the peptide to which the PEG is attached is critical.[1][2] Site-specific PEGylation is often preferred to avoid attachment at or near the peptide's active site, which could lead to a loss of biological activity.[16]
-
PEGylation Chemistry: The type of chemical linkage used to attach the PEG to the peptide can influence the stability of the conjugate. Both reversible and irreversible linkages have been developed, each with its own set of advantages and disadvantages.[17]
Quantitative Pharmacokinetic Data
The following table summarizes the impact of PEGylation on the pharmacokinetic parameters of various peptides and proteins, illustrating the significant improvements in half-life and reductions in clearance.
| Molecule | PEG Size (kDa) | Half-life (t1/2) | Clearance (CL) | Unmodified t1/2 | Unmodified CL | Reference |
| Interferon alfa | 40 | 77 hours | - | 9 hours | - | [2] |
| TNF-α | - | 2.25 hours | - | 0.047 hours | - | [11] |
| Specific Peptide | 70 | 37.3 ± 1.8 h | - | - | - | [11] |
| Specific Peptide | 100 | 60.8 ± 3.5 h | - | - | - | [11] |
| Specific Peptide | 150 | 91.3 ± 4.7 h | - | - | - | [11] |
| Control Peptide | 70 | 51.4 ± 4.3 h | - | - | - | [11] |
| Control Peptide | 100 | 96.7 ± 33.2 h | - | - | - | [11] |
| Control Peptide | 150 | 115.7 ± 30.0 h | - | - | - | [11] |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
4.1. In Vivo Pharmacokinetic (PK) Studies
This protocol provides a general framework for assessing the PK profile of a PEGylated peptide in a rodent model.
Objective: To determine key PK parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Materials:
-
Test animals (e.g., male Sprague-Dawley rats, 250-300g)
-
PEGylated peptide and vehicle control
-
Dosing syringes and needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (e.g., LC-MS/MS, ELISA)
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 7 days.
-
Dosing: Administer the PEGylated peptide intravenously (IV) via the tail vein at a predetermined dose. A separate group of animals should receive the vehicle control.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72 hours) post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 10,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the PEGylated peptide in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.
-
Data Analysis: Use pharmacokinetic software to calculate the relevant PK parameters from the plasma concentration-time data.
4.2. In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a PEGylated peptide in plasma to assess its susceptibility to proteolytic degradation.
Materials:
-
PEGylated peptide
-
Freshly collected plasma from the species of interest (e.g., human, rat, mouse)
-
Incubator (37°C)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Preparation: Prepare a stock solution of the PEGylated peptide in an appropriate solvent.
-
Incubation: Spike the PEGylated peptide into pre-warmed plasma at a final concentration. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a quenching solution to stop the enzymatic reaction and precipitate plasma proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant to quantify the concentration of the remaining intact PEGylated peptide using LC-MS/MS.
-
Data Analysis: Plot the percentage of remaining peptide against time and determine the in vitro half-life.
4.3. Biodistribution Studies
Objective: To determine the tissue distribution and accumulation of a PEGylated peptide.
Materials:
-
Radiolabeled (e.g., with 111In or 125I) PEGylated peptide
-
Test animals (e.g., mice)
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Dosing: Administer the radiolabeled PEGylated peptide to animals, typically via IV injection.
-
Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a group of animals.
-
Tissue Collection: Dissect and collect major organs and tissues (e.g., blood, liver, kidneys, spleen, heart, lungs, tumor if applicable).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point to determine the biodistribution profile.
Conclusion
PEGylation is a powerful and clinically validated strategy for improving the in vivo stability and clearance of therapeutic peptides. By increasing the hydrodynamic size and providing steric protection, PEGylation effectively prolongs circulation half-life, reduces the frequency of administration, and can decrease immunogenicity. A thorough understanding of the factors influencing the pharmacokinetics of PEGylated peptides, coupled with robust in vitro and in vivo experimental evaluation, is essential for the successful design and development of next-generation peptide therapeutics with optimized efficacy and safety profiles.
References
- 1. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 2. bachem.com [bachem.com]
- 3. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 4. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 6. PEGylation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. Tailoring Kidney Transport of Organic Dyes with Low-Molecular-Weight PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. ovid.com [ovid.com]
- 16. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PEG2 Linkers in FAP-Targeting Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and application of polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on shorter chain variants like PEG2, in the design and development of Fibroblast Activation Protein (FAP)-targeting conjugates. FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers, has emerged as a promising target for targeted cancer therapies. FAP-targeting conjugates, including small molecule-drug conjugates (SMDCs) and antibody-drug conjugates (ADCs), leverage this differential expression to deliver cytotoxic payloads or imaging agents specifically to the tumor site. The linker component, which connects the FAP-targeting moiety to the payload, is a critical determinant of the conjugate's overall efficacy and safety profile.
Core Functions of PEG Linkers in FAP-Targeting Conjugates
Polyethylene glycol (PEG) linkers are widely employed in the design of FAP-targeting conjugates due to their favorable physicochemical properties. A short PEG2 linker, consisting of two ethylene (B1197577) glycol units, offers several key advantages:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG2 linker improves the aqueous solubility of the entire conjugate, which is often challenged by the hydrophobicity of the targeting ligand and the cytotoxic payload. This enhanced solubility mitigates the risk of aggregation, a common issue that can lead to altered pharmacokinetics and reduced efficacy.
-
Improved Pharmacokinetics: PEGylation, even with a short PEG2 linker, can influence the pharmacokinetic profile of the conjugate. It can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life. This prolonged exposure in the bloodstream increases the probability of the conjugate reaching the tumor site and binding to FAP.
-
Biocompatibility and Reduced Immunogenicity: PEG is known for its low toxicity and minimal immunogenicity, making it a safe and biocompatible component for therapeutic agents.
-
Optimized Spatial Orientation: The flexibility and defined length of the PEG2 linker can provide optimal spatial separation between the FAP-targeting ligand and the payload. This separation can prevent steric hindrance, ensuring that the targeting moiety can efficiently bind to FAP without interference from the payload, and vice versa.
Quantitative Data on FAP-Targeting Conjugates
The following tables summarize key quantitative data from preclinical studies of FAP-targeting conjugates, illustrating the impact of different components, including linkers, on their performance. While specific data for PEG2 linkers are limited in publicly available literature, the presented data for various PEG linkers provide valuable insights into their general properties.
Table 1: In Vitro Cytotoxicity of FAP-Targeting Conjugates
| Conjugate | Cell Line | Linker Type | IC50 (nM) | Reference |
| NYM-030 | HT-1080 | Not Specified | 1.977 | [1] |
| NYM-030 | SJSA-1 | Not Specified | >6 µM | [1] |
| PMX-PEG-AtZ mAb | A549 | PEG | 81.8 | |
| PMX-GABA-AtZ mAb | A549 | GABA | 48.5 |
Table 2: In Vivo Tumor Growth Inhibition of FAP-Targeting Conjugates
| Conjugate | Animal Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| NYM-030 | HT-1080 xenograft | 5 mg/kg i.v. | Not Specified | [1] |
| NYM-030 | SJSA-1 xenograft | 10 mg/kg i.v. | 60.69 | [1] |
| NYM-030 | SJSA-1 xenograft | 3 mg/kg i.v. | 46.59 | [1] |
| NYM-030 | SJSA-1 xenograft | 1 mg/kg i.v. | 44.46 | [1] |
| ¹⁷⁷Lu-FAP-2286 | HEK293-FAP xenograft | Not Specified | Significant | [2] |
Key Signaling Pathways in FAP-Targeted Therapy
FAP expression in CAFs influences several downstream signaling pathways that promote tumor growth, invasion, and immunosuppression. Targeting FAP can disrupt these pro-tumoral signaling cascades.
Caption: FAP-activated signaling pathways promoting tumorigenesis.
Experimental Protocols for Evaluating FAP-Targeting Conjugates
The preclinical evaluation of FAP-targeting conjugates involves a series of in vitro and in vivo assays to assess their efficacy and safety.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed FAP-expressing cancer cells (e.g., HT-1080-FAP) and a FAP-negative control cell line in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the FAP-targeting conjugate, the free drug, and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the conjugate concentration.
In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the FAP-targeting conjugate.
Protocol:
-
Animal Model: Use healthy mice or rats for initial pharmacokinetic studies.
-
Compound Administration: Administer a single intravenous (i.v.) or intraperitoneal (i.p.) dose of the FAP-targeting conjugate.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Sample Processing: Process the blood samples to obtain plasma or serum.
-
Quantification: Analyze the concentration of the conjugate in the plasma/serum samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
In Vivo Antitumor Efficacy Studies
Xenograft or syngeneic tumor models are used to evaluate the antitumor activity of the FAP-targeting conjugate.
Protocol:
-
Tumor Implantation: Subcutaneously implant FAP-expressing tumor cells into immunocompromised (for xenografts) or immunocompetent (for syngeneic models) mice.
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment: Administer the FAP-targeting conjugate, vehicle control, and potentially a free drug control group according to a predetermined dosing schedule (e.g., once or twice weekly).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment and control groups.
Experimental and Logical Workflows
Visualizing the workflow for the development and evaluation of FAP-targeting conjugates can aid in understanding the complex process.
Caption: Preclinical workflow for FAP-targeting conjugate development.
Conclusion
The PEG2 linker plays a crucial, multifaceted role in the design of effective and safe FAP-targeting conjugates. By enhancing solubility, improving pharmacokinetic properties, and ensuring biocompatibility, these short-chain linkers are instrumental in optimizing the delivery of therapeutic payloads to FAP-expressing tumors. While more specific quantitative data for PEG2 linkers in this context are needed, the established principles of PEGylation provide a strong rationale for their continued use and exploration in the development of next-generation FAP-targeted therapies. The systematic preclinical evaluation, encompassing in vitro and in vivo studies as outlined in this guide, is essential for advancing these promising therapeutic candidates towards clinical application.
References
- 1. PEG Linker Length Strongly Affects Tumor Cell Killing by PEGylated Carbonic Anhydrase Inhibitors in Hypoxic Carcinomas Expressing Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies of FAP-Targeting Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Fibroblast Activation Protein (FAP)-targeting peptides. Due to the limited availability of specific in vitro data for a molecule designated solely as "FAP targeting peptide-PEG2," this document summarizes findings and methodologies from studies on closely related and well-characterized FAP-targeting peptides and inhibitors, some of which incorporate PEGylation. This information serves as a valuable resource for researchers engaged in the development of novel FAP-targeted diagnostics and therapeutics.
Core Concepts in FAP-Targeted Peptide Evaluation
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, while its expression in healthy adult tissues is limited.[1] This differential expression pattern makes FAP an attractive target for the specific delivery of imaging agents and therapeutic payloads to tumors.[1] The development of FAP-targeting agents, including peptides and small-molecule inhibitors, has shown significant promise in preclinical and clinical studies.[2][3] The incorporation of polyethylene (B3416737) glycol (PEG) linkers is a common strategy to improve the pharmacokinetic properties of these targeting moieties.[2]
Quantitative Data Summary
The following tables summarize key in vitro quantitative data for representative FAP-targeting peptides and inhibitors. This data is essential for comparing the potency and specificity of different compounds.
Table 1: Binding Affinity of FAP-Targeting Agents
| Compound/Molecule | Class | Binding Affinity (Value) | Method | Source |
| FAP-2286 | Cyclic Peptide | IC50 = 3.2 nM (human FAP) | Enzymatic Assay | |
| FAPI-P8PN | Small Molecule | IC50 = 3.6 nM | Not Specified | |
| FAPI-46 | Small Molecule | IC50 = 247.0 ± 17 pM | In vitro cell binding assay | [1] |
| FAP-2286 | Cyclic Peptide | IC50 = 247.6 ± 71.1 pM | In vitro cell binding assay | [1] |
Table 2: Cellular Uptake of Radiolabeled FAP-Targeting Tracers
| Tracer | Cell Line | Uptake (% ID/μg protein) | Incubation Time | Source |
| ²¹¹At-FAPI1 | FAPα/HEK293 | ~1.8 | 2 hours | [4] |
| ²¹¹At-FAPI2 | FAPα/HEK293 | ~2.5 | 2 hours | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro studies. Below are representative protocols for key experiments in the evaluation of FAP-targeting peptides.
Protocol 1: Competitive Binding Assay for IC50 Determination
This protocol outlines a typical competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAP.
-
Cell Culture:
-
Culture FAP-expressing cells (e.g., HT1080-hFAP) in appropriate media and conditions.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the unlabeled FAP-targeting test peptide.
-
Add a constant concentration of a radiolabeled or fluorescently labeled FAP-targeting ligand (the competitor) to each well.
-
Immediately add the different concentrations of the test peptide to the wells.
-
Include control wells with only the labeled ligand (for maximum binding) and wells with an excess of unlabeled ligand (for non-specific binding).
-
Incubate the plate at 37°C for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
-
Washing and Detection:
-
Wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound ligand.
-
Lyse the cells and measure the bound radioactivity using a gamma counter (for radiolabeled ligands) or fluorescence using a plate reader (for fluorescently labeled ligands).
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol describes how to measure the cellular uptake of a radiolabeled FAP-targeting peptide.
-
Cell Preparation:
-
Seed FAP-expressing cells (e.g., FAPα/HEK293) and a negative control cell line (e.g., parental HEK293) in 24-well plates and culture overnight.[5]
-
-
Uptake Experiment:
-
Add a known concentration of the radiolabeled FAP-targeting peptide to each well.
-
For blocking experiments, pre-incubate a set of wells with a high concentration of an unlabeled FAP inhibitor to determine non-specific uptake.
-
Incubate the plates at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
-
Sample Processing:
-
At each time point, remove the medium and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 1N NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Data Calculation:
-
Calculate the cellular uptake as the percentage of the initial added dose per microgram of protein (%ID/μg protein).[4]
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows.
Caption: Workflow for a competitive binding assay.
Caption: Workflow for a cellular uptake assay.
References
- 1. Rational Design and Synthesis of Peptide-Based Probes for Fibroblast Activation Protein-Targeted Magnetic Resonance and NIR-I/II Fluorescence Imaging of Cancer-Associated Fibroblasts. | Semantic Scholar [semanticscholar.org]
- 2. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Dawn of a New Era in Oncology: A Technical Guide to the Discovery and Development of FAP-Targeting Ligands
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease selectively overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a vast majority of epithelial cancers, has emerged as a highly promising target for cancer diagnosis and therapy. Its minimal expression in healthy adult tissues makes it an ideal candidate for targeted drug delivery, minimizing off-target toxicity and enhancing therapeutic efficacy. This technical guide provides an in-depth overview of the discovery and development of FAP-targeting ligands, with a focus on small molecule inhibitors, radiopharmaceuticals, and antibody-drug conjugates.
The Rise of FAP as a Therapeutic Target
The journey to targeting FAP began with the recognition of its crucial role in the tumor microenvironment. FAP is implicated in extracellular matrix remodeling, tumor growth, invasion, and immunosuppression. Early attempts to target FAP with monoclonal antibodies, such as sibrotuzumab, showed limited success in clinical trials. However, the development of small molecule inhibitors has revolutionized the field, leading to potent and selective ligands that can be adapted for various applications.
A pivotal moment in this journey was the development of the quinoline-based FAP inhibitor UAMC-1110, which demonstrated high potency and selectivity. This scaffold became the foundation for a new generation of FAP-targeting agents, particularly radiolabeled inhibitors known as "FAPI," which have shown remarkable success in preclinical and clinical imaging studies.
Quantitative Data on FAP-Targeting Ligands
The development of effective FAP-targeting ligands hinges on their binding affinity, selectivity, and in vivo behavior. The following tables summarize key quantitative data for some of the most prominent FAP inhibitors.
Table 1: In Vitro Binding Affinity of FAP Inhibitors
| Compound/Ligand | Class | Target | Binding Affinity (IC50/Ki/Kd) | Assay Method |
| UAMC-1110 | Small Molecule | FAP | IC50: 3.2 nM | Enzymatic Assay |
| FAPI-02 | Small Molecule | FAP | - (Improved affinity over FAPI-01) | - |
| FAPI-04 | Small Molecule | FAP | IC50: 32 nM | Enzymatic Assay |
| FAPI-46 | Small Molecule | FAP | - (Slightly lower affinity than FAPI-04) | - |
| OncoFAP | Small Molecule | human FAP | Kd: 0.68 nM | Fluorescence Polarization |
| OncoFAP | Small Molecule | murine FAP | Kd: 11.6 nM | Fluorescence Polarization |
| BiOncoFAP | Dimeric Small Molecule | human FAP | Kd: 781 pM | Fluorescence Polarization |
| ARI-3099 | Small Molecule | FAP | IC50: 36 ± 4.8 nM | Not Specified |
| Linagliptin | Small Molecule | FAP | Ki: 340 nM; IC50: 490 ± 80 nM | DIANA; Enzymatic Assay |
| Anagliptin | Small Molecule | FAP | Ki: 380 nM; IC50: 180 ± 30 µM | DIANA; Enzymatic Assay |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
Table 2: Preclinical and Clinical Biodistribution of Radiolabeled FAPIs
| Radiopharmaceutical | Cancer Model/Patient Population | Organ/Tissue | Uptake (%ID/g or SUV) | Time Point |
| 68Ga-FAPI-02 | Tumor Patients | Tumor | SUVmax: 7.37 (average) | 1 h p.i. |
| 68Ga-FAPI-02 | Tumor Patients | Liver | SUVmean: 1.69 | 1 h p.i. |
| 68Ga-FAPI-02 | Tumor Patients | Brain | SUVmean: 0.32 | 1 h p.i. |
| 68Ga-FAPI-04 | HT1080hFAP xenografts | Tumor | ~2 %ID/g | Not Specified |
| 68Ga-FAPI-04 | HEK293T:hFAP tumor-bearing mice | Tumor | 12.5 ± 2.00 %ID/g | 1 h p.i. |
| 68Ga-FAPI-04 | HEK293T:hFAP tumor-bearing mice | Blood | 1.07 ± 0.08 %ID/g | 1 h p.i. |
| 68Ga-FAPI-04 | HEK293T:hFAP tumor-bearing mice | Muscle | 0.67 ± 0.05 %ID/g | 1 h p.i. |
| 68Ga-FAPI-04 | HEK293T:hFAP tumor-bearing mice | Bone | 3.36 ± 1.09 %ID/g | 1 h p.i. |
| 68Ga-FAPI-46 | Cancer Patients | Liver | SUVmax: 7.4 (average) | 10 min p.i. |
| 68Ga-FAPI-46 | Cancer Patients | Liver | SUVmax: 5.0 (average) | 3.3 h p.i. |
| 177Lu-OncoFAP | Tumor-bearing mice | Tumor | >30 %ID/g | 10 min p.i. |
| 177Lu-BiOncoFAP | HT-1080.hFAP tumor-bearing mice | Tumor | ~30 %ID/g | 1 h p.i. |
| 177Lu-BiOncoFAP | HT-1080.hFAP tumor-bearing mice | Tumor | ~20 %ID/g | 24 h p.i. |
%ID/g: Percentage of injected dose per gram of tissue; SUV: Standardized Uptake Value; p.i.: post-injection.
Key Signaling Pathways Involving FAP
FAP's role in the tumor microenvironment is mediated through its enzymatic activity and its interaction with other cell surface proteins, influencing several key signaling pathways that promote tumor progression.
Methodological & Application
Application Notes and Protocols for In Vivo Cancer Imaging Using FAP Targeting Peptide-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a highly promising target for cancer diagnosis and therapy. Overexpressed in cancer-associated fibroblasts (CAFs) across a wide variety of solid tumors, while exhibiting minimal expression in healthy adult tissues, FAP presents an attractive target for molecular imaging.[1][2][3][4][5] FAP-targeting peptides, often incorporating a polyethylene (B3416737) glycol (PEG) linker (such as PEG2) to improve pharmacokinetics, can be labeled with radionuclides for non-invasive in vivo imaging using techniques like Positron Emission Tomography (PET).[6] These imaging agents allow for the visualization of FAP-expressing tumors, providing valuable information for cancer detection, staging, and monitoring treatment response.[7][8][9]
This document provides detailed application notes and protocols for the use of FAP targeting peptide-PEG2 conjugates in preclinical in vivo cancer imaging studies.
Data Presentation: In Vivo Performance of FAP-Targeting Radiotracers
The following tables summarize the quantitative data from various preclinical studies, showcasing the in vivo performance of different FAP-targeting peptides. These tables are designed for easy comparison of tumor uptake and tumor-to-background ratios (TBRs).
Table 1: Biodistribution of FAP-Targeting Radiotracers in Tumor-Bearing Mice (%ID/g)
| Radiotracer | Cancer Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [¹⁸F]AlF-FAP-NUR | 293T-FAP | 60 min | 11.5 ± 2.1 | |
| [⁶⁸Ga]Ga-FAP-2286 | 293T-FAP | 60 min | 7.8 ± 1.5 | [10] |
| [⁶⁸Ga]Ga-DOTA-FD1 | HT1080-FAP | 30 min | 8.85 ± 3.30 (ROI) / 19.20 ± 6.51 (Biodistribution) | [11] |
| [⁶⁸Ga]Ga-DOTA-FD2 | HT1080-FAP | 2 h | 8.23 ± 2.61 | [11] |
| [¹⁷⁷Lu]Lu-FAPI-02 | HT-1080-FAP | 2 h | 4.7 | [7] |
| [¹¹¹In]QCP02 | U87 (FAP-positive) | 30 min | 18.2 | [4] |
| [¹⁷⁷Lu]Lu-eFAP-6 | HT1080-huFAP | 1 h | 6.4 ± 1.1 | [12][13] |
| [¹⁷⁷Lu]Lu-FAPI-46 | HT1080-huFAP | 1 h | 5.0 ± 1.7 | [12][13] |
| [⁶⁸Ga]Ga-FAP-HXN | HEK-293-FAP | - | Continuous uptake | [14] |
Table 2: Tumor-to-Background Ratios (TBRs) of FAP-Targeting Radiotracers
| Radiotracer | Cancer Model | Time Post-Injection | Organ | TBR | Reference |
| [¹⁸F]AlF-FAP-NUR | 293T-FAP | 60 min | Muscle | ~150 | [10] |
| [¹⁸F]AlF-FAP-NUR | 293T-FAP | 60 min | Blood | ~40 | [10] |
| [⁶⁸Ga]Ga-FAP-2286 | 293T-FAP | 60 min | Muscle | ~90 | [10] |
| [⁶⁸Ga]Ga-FAP-2286 | 293T-FAP | 60 min | Blood | ~25 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving FAP targeting peptide-PEG2 for in vivo cancer imaging.
Protocol 1: Radiolabeling of FAP-Targeting Peptides
This protocol describes a general method for radiolabeling a DOTA-conjugated FAP-targeting peptide with Gallium-68 (⁶⁸Ga).
Materials:
-
DOTA-conjugated FAP targeting peptide-PEG2
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Metal-free water
-
Sep-Pak C18 light cartridge
-
Saline solution (0.9% NaCl)
-
Radio-TLC system
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
Add 10-20 µg of the DOTA-conjugated FAP peptide to the ⁶⁸GaCl₃ eluate.
-
Add sodium acetate buffer to adjust the pH to 4.0-4.5.
-
Incubate the reaction mixture at 95°C for 10 minutes.
-
After incubation, cool the reaction vial to room temperature.
-
Perform quality control using a radio-TLC system to determine the radiochemical purity.
-
Purify the radiolabeled peptide using a Sep-Pak C18 light cartridge, pre-activated with ethanol and washed with water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-FAP-peptide with a small volume of ethanol.
-
Dilute the final product with sterile saline for in vivo administration.
Protocol 2: Cell Culture and Establishment of FAP-Expressing Xenografts
This protocol outlines the steps for culturing FAP-expressing cells and establishing tumor xenografts in mice.
Materials:
-
FAP-expressing cancer cell line (e.g., HT-1080-FAP, U87MG) and a FAP-negative control cell line (e.g., PC3).[4]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude mice, SCID mice)
Procedure:
-
Culture the FAP-positive and FAP-negative cancer cell lines in their respective recommended media in a humidified incubator at 37°C with 5% CO₂.
-
Once the cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Wash the cells with PBS and resuspend them in serum-free medium or PBS.
-
For xenograft implantation, mix the cell suspension with an equal volume of Matrigel (optional, to enhance tumor growth).
-
Subcutaneously inject 1-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each immunocompromised mouse.
-
Monitor the mice for tumor growth. Tumors are typically ready for imaging studies when they reach a size of 100-500 mm³.
Protocol 3: In Vivo PET/CT Imaging
This protocol details the procedure for performing PET/CT imaging in tumor-bearing mice.
Materials:
-
Tumor-bearing mice
-
Radiolabeled FAP targeting peptide-PEG2
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
Procedure:
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance).
-
Administer approximately 3.7-7.4 MBq (100-200 µCi) of the radiolabeled FAP-targeting peptide via intravenous tail vein injection.
-
Allow for the desired uptake period (e.g., 30, 60, 120 minutes) post-injection.[6][10]
-
Position the anesthetized mouse on the scanner bed.
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire PET data for 10-20 minutes.
-
Reconstruct the PET/CT images using appropriate software.
-
Analyze the images to determine the tumor uptake and biodistribution of the radiotracer. This can be done by drawing regions of interest (ROIs) over the tumor and other organs to calculate the percentage of injected dose per gram of tissue (%ID/g).
Protocol 4: Ex Vivo Biodistribution Study
This protocol describes the methodology for conducting an ex vivo biodistribution study to quantify radiotracer accumulation in various tissues.
Materials:
-
Tumor-bearing mice previously injected with the radiolabeled peptide
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
At predetermined time points after injection of the radiolabeled FAP-targeting peptide (e.g., 1, 2, 4, 24 hours), euthanize the mice.
-
Dissect and collect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, and bone.
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Also, measure the radioactivity of a known standard (a fraction of the injected dose) to calculate the %ID/g.
-
Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of FAP targeting peptide-PEG2 for in vivo cancer imaging.
Caption: Pre-clinical workflow for in vivo cancer imaging.
Caption: Mechanism of FAP-targeted imaging.
References
- 1. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Tumor-Imaging Method Targeting Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical applications of fibroblast activation protein inhibitor positron emission tomography (FAPI-PET) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Characterization of Novel FAP-Targeted Theranostic Pairs: A Bench-to-Bedside Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo analyses of eFAP: a novel FAP-targeting small molecule for radionuclide theranostics and other oncological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling FAP Peptide-PEG2 with ¹⁷⁷Lu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various cancers and limited presence in healthy tissues. Peptides targeting FAP, when radiolabeled with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), offer a potent strategy for targeted radionuclide therapy. The inclusion of a Polyethylene Glycol (PEG) linker, such as PEG2, can improve the pharmacokinetic properties of the peptide. This document provides a detailed protocol for the radiolabeling of a DOTA-conjugated FAP peptide-PEG2 with ¹⁷⁷Lu, including quality control procedures.
Core Principles of ¹⁷⁷Lu Radiolabeling
The radiolabeling process is based on the chelation of the trivalent ¹⁷⁷Lu³⁺ ion by a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, which is covalently linked to the FAP peptide-PEG2. This reaction is pH and temperature-dependent, requiring precise control of conditions to achieve high radiochemical purity and yield. To prevent the degradation of the radiolabeled peptide by radiolysis, radical scavengers such as ascorbic acid and gentisic acid are often included in the reaction mixture.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Specification | Supplier (Example) |
| DOTA-FAP peptide-PEG2 | >95% purity | Commercially available or custom synthesis |
| ¹⁷⁷LuCl₃ | High specific activity, in 0.05 M HCl | ITM Medical Isotopes GmbH or equivalent |
| Sodium Acetate (B1210297) Buffer | 0.5 M, pH 5.5 | Sigma-Aldrich |
| Ascorbic Acid | ACS grade | Sigma-Aldrich |
| Gentisic Acid | ACS grade | Sigma-Aldrich |
| DTPA Solution | 4 mg/mL in 0.9% NaCl | Sigma-Aldrich |
| Sterile Water for Injection | USP grade | Various |
| C18 Sep-Pak Cartridge | Waters | |
| Methanol | HPLC grade | Fisher Scientific |
| Sodium Citrate | ACS grade | Sigma-Aldrich |
| ITLC-SG Strips | Agilent Technologies |
Equipment
-
Heating block or water bath capable of maintaining 95°C
-
Dose calibrator
-
Radio-TLC scanner or gamma counter
-
Radio-HPLC system with a C18 column and a radiometric detector
-
Sterile, pyrogen-free reaction vials
-
Sterile filters (0.22 µm)
-
Lead shielding
Radiolabeling Procedure
-
Preparation of Reaction Mixture:
-
In a sterile reaction vial, add a specific amount of DOTA-FAP peptide-PEG2 (e.g., 20 µg).
-
Add 0.5 M sodium acetate buffer to adjust the pH to between 4.0 and 5.5.[1][2][3] The optimal pH range for the kinetics of labeling DOTA-peptides is 4.0-4.5.[1][2]
-
Add ascorbic acid and gentisic acid to the reaction vial to minimize radiolysis.[4]
-
-
Addition of ¹⁷⁷LuCl₃:
-
Carefully add the required activity of ¹⁷⁷LuCl₃ (e.g., 370 MBq) to the reaction vial containing the peptide and buffer.
-
-
Incubation:
-
Cooling and Quenching:
-
After incubation, carefully remove the vial from the heating source and allow it to cool to room temperature.
-
Add a small volume of DTPA solution to the vial to chelate any unbound ¹⁷⁷Lu.[7] This step helps to minimize background radiation from free radionuclide.
-
-
Final Formulation:
-
The final product can be diluted with sterile 0.9% sodium chloride solution to the desired radioactive concentration.
-
For clinical applications, the final product should be passed through a 0.22 µm sterile filter.[7]
-
Experimental Workflow Diagram
Caption: Experimental workflow for the radiolabeling of FAP peptide-PEG2 with ¹⁷⁷Lu.
Quality Control
To ensure the purity and identity of the radiolabeled peptide, the following quality control methods are essential.
Radio-Thin Layer Chromatography (Radio-TLC)
Radio-TLC is a rapid method to determine the radiochemical purity by separating the labeled peptide from free ¹⁷⁷Lu.
-
Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.[7]
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.[7]
-
Procedure:
-
Spot a small amount (1-2 µL) of the final product onto an ITLC-SG strip.
-
Develop the strip in a chromatography chamber containing the mobile phase.
-
Once the solvent front reaches the top, remove and dry the strip.
-
Analyze the strip using a radio-TLC scanner.
-
-
Interpretation:
Radio-High Performance Liquid Chromatography (Radio-HPLC)
Radio-HPLC provides a more detailed analysis of the radiochemical purity and can identify different radiolabeled species.
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase: A gradient system of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.[8] However, TFA-free methods using phosphate (B84403) buffer/acetonitrile gradients have been shown to overcome issues like peak tailing and poor recovery.[8]
-
Detector: A radiometric detector in series with a UV detector.
-
Procedure:
-
Inject a small volume of the final product into the HPLC system.
-
Run the predefined gradient method.
-
Analyze the resulting chromatogram.
-
-
Interpretation: The retention time of the ¹⁷⁷Lu-FAP peptide-PEG2 should be consistent and well-separated from any peaks corresponding to free ¹⁷⁷Lu or other radiochemical impurities. The area under the peak of the desired product relative to the total area of all radioactive peaks gives the radiochemical purity.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Reaction pH | 4.0 - 5.5 | [1][2][3][6] |
| Incubation Temperature | 80 - 100 °C | [1][2][6] |
| Incubation Time | 15 - 30 minutes | [1][3][6][7] |
| Peptide Amount | ~20 µg for >99% yield | [6] |
| Radiochemical Purity (Acceptance) | > 95% | [8] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the components and the final therapeutic agent.
Caption: Logical relationship of components for the formation of the therapeutic agent.
Conclusion
This protocol provides a comprehensive guide for the radiolabeling of a FAP peptide-PEG2 with ¹⁷⁷Lu. Adherence to the optimized reaction conditions and rigorous quality control are paramount to ensure the production of a high-purity radiopharmaceutical suitable for preclinical and clinical research. The provided tables and diagrams serve as quick references for the key parameters and workflows involved in this process.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 8. Improved quality control of [177Lu]Lu-PSMA I&T - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: FAP-Targeting Peptide-PEG2 Conjugate for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activating Protein (FAP) is a cell surface serine protease that is overexpressed in the tumor microenvironment of a majority of epithelial cancers, while its presence in healthy adult tissues is limited.[1][2] This differential expression profile makes FAP an attractive target for the selective delivery of therapeutic agents to tumors. Peptide-drug conjugates (PDCs) offer advantages over larger antibody-drug conjugates (ADCs), such as improved tumor penetration and more rapid clearance from circulation, potentially reducing systemic toxicity.[1][3]
This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of a FAP-targeting peptide conjugated to a payload via a polyethylene (B3416737) glycol (PEG2) linker. The inclusion of a PEG linker can enhance the solubility and pharmacokinetic properties of the conjugate.
FAP Signaling and Mechanism of Action
FAP plays a crucial role in remodeling the extracellular matrix (ECM) and promoting an immunosuppressive tumor microenvironment. Upon binding of the FAP-targeting peptide, the conjugate is internalized, leading to the release of the cytotoxic payload within the cancer-associated fibroblasts (CAFs) or tumor cells, ultimately inducing cell death.
Experimental Protocols
Protocol 1: Synthesis of FAP-Targeting Peptide-PEG2-Drug Conjugate
This protocol describes a general method for conjugating a FAP-targeting peptide to a drug via a PEG2 linker using maleimide-thiol chemistry.
Workflow:
Materials:
-
FAP-targeting peptide with a C-terminal cysteine residue
-
Maleimide-PEG2-Drug conjugate
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1 mM EDTA
-
Reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Preparation: Dissolve the FAP-targeting peptide in the conjugation buffer.
-
Linker-Drug Preparation: Dissolve the Maleimide-PEG2-Drug in a compatible solvent (e.g., DMSO) and then dilute in the conjugation buffer.
-
Conjugation Reaction: Add the Maleimide-PEG2-Drug solution to the peptide solution at a molar ratio of 1.5:1 (linker-drug:peptide).
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the conjugate by mass spectrometry.
Protocol 2: In Vitro Binding Affinity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the conjugate for FAP.
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP)
-
FAP-Targeting Peptide-PEG2-Drug Conjugate
-
A known fluorescently labeled FAP-binding molecule (competitor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed FAP-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of the FAP-targeting peptide-PEG2-drug conjugate in the assay buffer.
-
Competition: Add a constant concentration of the fluorescently labeled FAP-binding competitor to all wells, followed by the addition of the serially diluted conjugate.
-
Incubation: Incubate the plate at 4°C for 1 hour.
-
Washing: Wash the wells with cold assay buffer to remove unbound molecules.
-
Signal Detection: Measure the fluorescence signal in each well using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the logarithm of the conjugate concentration and determine the IC50 value from the resulting sigmoidal curve.
Protocol 3: Cellular Uptake Assay
This protocol quantifies the internalization of the conjugate into FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP) and FAP-negative control cells (e.g., wild-type HT-1080)
-
Fluorescently labeled FAP-Targeting Peptide-PEG2-Drug Conjugate
-
Culture medium
-
6-well plates
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed both FAP-positive and FAP-negative cells in 6-well plates and culture overnight.
-
Incubation with Conjugate: Add the fluorescently labeled conjugate to the culture medium at a final concentration of 1-10 µM and incubate for various time points (e.g., 1, 4, 24 hours).
-
Washing: Wash the cells three times with cold PBS to remove the unbound conjugate.
-
Cell Detachment: Detach the cells using trypsin-EDTA.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze the fluorescence intensity using a flow cytometer.
-
Fluorescence Microscopy: Seed cells on coverslips, and after incubation and washing, fix the cells and visualize the fluorescence signal under a microscope.
-
Protocol 4: In Vitro Cytotoxicity Assay
This protocol assesses the cell-killing ability of the conjugate.
Materials:
-
FAP-expressing cells and FAP-negative control cells
-
FAP-Targeting Peptide-PEG2-Drug Conjugate
-
Free drug
-
Culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both FAP-positive and FAP-negative cells in 96-well plates.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the conjugate, free drug, or vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 5: In Vivo Biodistribution Study
This protocol evaluates the distribution of the conjugate in a tumor-bearing animal model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous HT-1080-FAP xenografts)
-
Radiolabeled FAP-Targeting Peptide-PEG2-Drug Conjugate
-
Saline
-
Gamma counter
Procedure:
-
Injection: Intravenously inject the radiolabeled conjugate into the tail vein of the tumor-bearing mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice.
-
Organ Harvesting: Collect tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
Quantitative Data
The following tables summarize representative quantitative data for FAP-targeting peptide conjugates from preclinical studies. Note that specific values will vary depending on the peptide sequence, linker, and payload.
Table 1: In Vitro Binding Affinity and Cytotoxicity
| Conjugate/Compound | Cell Line | Binding Affinity (IC50, nM) | Cytotoxicity (IC50, nM) |
| FAP-Targeting Peptide-Drug | FAP-positive | 10 - 100 | 50 - 500 |
| FAP-Targeting Peptide-Drug | FAP-negative | > 1000 | > 10000 |
| Free Drug | FAP-positive | N/A | 5 - 50 |
| Free Drug | FAP-negative | N/A | 5 - 50 |
Table 2: In Vivo Tumor Uptake and Biodistribution (%ID/g at 4h post-injection)
| Organ | FAP-Targeting Peptide-Conjugate |
| Tumor | 5 - 15 |
| Blood | < 1 |
| Heart | < 0.5 |
| Lungs | < 1 |
| Liver | 1 - 5 |
| Spleen | < 1 |
| Kidneys | 10 - 30 |
| Muscle | < 0.5 |
| Bone | < 0.5 |
Data is generalized from multiple sources for illustrative purposes.[4][5]
Logical Relationships
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced contrast in FAP-targeting PET imaging with 61Cu-labeled FAP inhibitors: development and preclinical evaluation of novel [61Cu]Cu-Kalios PET radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for FAP Peptide-PEG2 in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy characterized by a dense desmoplastic stroma, which contributes to tumor progression, metastasis, and therapeutic resistance.[1][2][3] A key component of this tumor microenvironment is the cancer-associated fibroblast (CAF), which expresses Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[4] FAP is overexpressed in the stroma of over 90% of epithelial cancers, including pancreatic cancer, while its expression in healthy adult tissues is limited, making it an excellent target for both diagnosis and therapy.[4]
Targeting FAP with peptide-based radiopharmaceuticals and other conjugates offers a promising strategy to selectively deliver imaging agents or therapeutic payloads to the tumor microenvironment. The "FAP peptide-PEG2" represents a class of FAP-targeting peptides modified with a short polyethylene (B3416737) glycol (PEG) linker containing two ethylene (B1197577) glycol units. This PEGylation is intended to improve the pharmacokinetic properties of the peptide, such as increasing its circulation half-life and potentially enhancing tumor uptake and retention, while minimizing accumulation in non-target tissues.[5][6]
These application notes provide a comprehensive overview of the use of a representative FAP peptide-PEG2 in preclinical pancreatic cancer models, including its synthesis, in vitro characterization, and in vivo applications for imaging and therapy.
Data Presentation
The following tables summarize representative quantitative data for FAP-targeting agents in pancreatic cancer and other models. This data is compiled from various studies and is intended to provide a comparative overview.
Table 1: In Vitro Binding Affinity of FAP-Targeting Molecules
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| FAP-2286 | Human FAP | Enzymatic Inhibition | 3.2 | [7] |
| FAP-2286 | Mouse FAP | Enzymatic Inhibition | 22.1 | [7] |
| natGa-FAP-2286 | Human FAP | Enzymatic Inhibition | 1.3 | [7] |
| natLu-FAP-2286 | Human FAP | Enzymatic Inhibition | 2.2 | [7] |
| FAPI-04 | FAP | Competitive Binding | 32 | [8] |
| FGlc-FAPI | FAP | Competitive Binding | 167 | [8] |
Table 2: In Vivo Tumor Uptake of Radiolabeled FAP-Targeting Agents
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [¹⁸F]FGlc-FAPI | HT1080hFAP xenograft | 1 h | 4.5 | [8] |
| [⁶⁸Ga]Ga-FAPI-04 | HT1080hFAP xenograft | 1 h | 2.0 | [8] |
| [¹⁷⁷Lu]Lu-FAP-2286 | HEK293-FAP xenograft | 24 h | ~15 | [7] |
| [¹⁷⁷Lu]Lu-FAPI-46 | HT-1080-FAP xenograft | 24 h | ~5 | [6] |
Signaling Pathways and Experimental Workflows
FAP Signaling in the Pancreatic Tumor Microenvironment
Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs) plays a crucial role in remodeling the extracellular matrix (ECM) and promoting tumor growth, invasion, and immunosuppression.
Figure 1: FAP signaling in the pancreatic tumor microenvironment.
Experimental Workflow for Preclinical Evaluation
The evaluation of a novel FAP-targeted agent like FAP peptide-PEG2 typically follows a structured preclinical workflow, from initial synthesis to in vivo therapeutic efficacy studies.
Figure 2: Preclinical evaluation workflow for FAP peptide-PEG2.
Logical Relationship of FAP-Targeted Radionuclide Therapy
FAP-targeted radionuclide therapy relies on the specific delivery of a radioactive payload to FAP-expressing cells in the tumor stroma, leading to localized radiation-induced cell death and tumor growth inhibition.
Figure 3: Logical flow of FAP-targeted radionuclide therapy.
Experimental Protocols
Protocol 1: Synthesis and Radiolabeling of FAP peptide-PEG2
This protocol describes a general method for the synthesis of a DOTA-conjugated FAP peptide-PEG2 and subsequent radiolabeling with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu).
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Fmoc-NH-PEG2-COOH
-
DOTA-NHS-ester
-
Reagents for solid-phase peptide synthesis (SPPS)
-
¹⁷⁷LuCl₃ in HCl
-
HPLC system for purification and analysis
Procedure:
-
Peptide Synthesis: The FAP-targeting peptide sequence is assembled on Rink amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
PEGylation: Following the assembly of the peptide sequence, Fmoc-NH-PEG2-COOH is coupled to the N-terminus of the peptide.
-
Chelator Conjugation: After removal of the final Fmoc protecting group, DOTA-NHS-ester is conjugated to the N-terminal amine of the PEG linker.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: The crude peptide is purified by reverse-phase HPLC. The purity and identity of the DOTA-peptide-PEG2 conjugate are confirmed by analytical HPLC and mass spectrometry.
-
Radiolabeling with ¹⁷⁷Lu: a. To a solution of DOTA-FAP peptide-PEG2 in ammonium acetate buffer (pH 5.5), add ¹⁷⁷LuCl₃. b. Incubate the reaction mixture at 95°C for 30 minutes. c. Determine the radiochemical purity by radio-HPLC. A purity of >95% is typically required for in vivo studies.
Protocol 2: In Vitro Competitive Binding Assay
This protocol is for determining the binding affinity (IC50) of FAP peptide-PEG2 to FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., FAP-transfected HEK293 or HT1080 cells)
-
Radiolabeled FAP ligand with known high affinity (e.g., ¹⁷⁷Lu-FAPI-46)
-
Unlabeled FAP peptide-PEG2
-
Cell culture medium and supplements
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed FAP-expressing cells in a 24-well plate and allow them to adhere overnight.
-
Competition: a. Prepare serial dilutions of unlabeled FAP peptide-PEG2 in binding buffer. b. Add a constant concentration of the radiolabeled FAP ligand to each well. c. Add the different concentrations of unlabeled FAP peptide-PEG2 to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with a high concentration of an unlabeled FAP inhibitor (non-specific binding).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with NaOH or a suitable lysis buffer and transfer the lysate to counting tubes. Measure the radioactivity in each tube using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined by non-linear regression analysis.
Protocol 3: Pancreatic Cancer Xenograft Model Establishment
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in immunocompromised mice.
Materials:
-
Human pancreatic cancer cell line (e.g., PANC-1, MIA PaCa-2)
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Cell culture medium
-
Matrigel (optional)
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture the pancreatic cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells per 100 µL. Matrigel can be mixed with the cell suspension (1:1 ratio) to promote tumor growth.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Study Initiation: Once the tumors reach a suitable size (e.g., 100-200 mm³), the mice are ready for biodistribution or therapeutic efficacy studies.
Protocol 4: In Vivo Biodistribution Study
This protocol outlines the procedure for assessing the biodistribution of radiolabeled FAP peptide-PEG2 in tumor-bearing mice.
Materials:
-
Pancreatic cancer xenograft-bearing mice
-
Radiolabeled FAP peptide-PEG2
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Tared collection tubes
Procedure:
-
Injection: Inject a known amount of radiolabeled FAP peptide-PEG2 (e.g., 1-2 MBq) into the tail vein of the mice.
-
Distribution: Allow the radiotracer to distribute for predetermined time points (e.g., 1, 4, 24, 48 hours).
-
Euthanasia and Dissection: At each time point, euthanize a group of mice. Collect blood and dissect major organs (tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weighing and Counting: Weigh each organ and measure the radioactivity using a gamma counter. Also, count a standard of the injected dose.
-
Data Calculation: Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 5: Therapeutic Efficacy Study
This protocol is designed to evaluate the anti-tumor efficacy of a therapeutically radiolabeled FAP peptide-PEG2.
Materials:
-
Pancreatic cancer xenograft-bearing mice
-
¹⁷⁷Lu-labeled FAP peptide-PEG2
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Group Allocation: Randomize the tumor-bearing mice into treatment and control groups (e.g., n=8-10 mice per group) once tumors reach a specific size.
-
Treatment Administration:
-
Treatment Group: Administer a therapeutic dose of ¹⁷⁷Lu-FAP peptide-PEG2 intravenously. The dose and frequency will depend on the specific activity and preclinical data.
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Monitoring:
-
Tumor Growth: Measure the tumor volume in each mouse 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Survival: Monitor the survival of the mice.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on survival endpoints.
-
Data Analysis: Compare the tumor growth rates, tumor growth delay, and survival between the treatment and control groups to determine the therapeutic efficacy.
References
- 1. Fibroblast activation protein-based theranostics in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast activation protein-based theranostics in pancreatic cancer [frontiersin.org]
- 3. Fibroblast activation protein-based theranostics in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of molecular size of pegylated peptide on the pharmacokinetics and tumor targeting in lymphoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assays of FAP-Targeting Peptide-PEG2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors, while its expression in healthy adult tissues is limited.[1][2][3][4][5] This differential expression profile makes FAP an attractive target for the development of diagnostic and therapeutic agents, including peptide-based vectors. The conjugation of polyethylene (B3416737) glycol (PEG) to these peptides can improve their pharmacokinetic properties. Evaluating the cellular uptake of FAP-targeting peptide-PEG2 conjugates is a critical step in the preclinical development of these agents to confirm their ability to internalize into target cells and deliver a therapeutic or imaging payload.
These application notes provide detailed protocols for three common in vitro methods to assess the cellular uptake of FAP-targeting peptide-PEG2 conjugates: Flow Cytometry, Confocal Microscopy, and Radioligand Binding Assays.
Data Presentation: Quantitative Analysis of Cellular Uptake
The following tables summarize key quantitative data points that can be obtained from the described cellular uptake assays. This data is essential for comparing the efficacy of different FAP-targeting peptide-PEG2 conjugates.
Table 1: Cellular Uptake Efficiency by Flow Cytometry
| Peptide Conjugate | Cell Line | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| FAP-peptide-PEG2-FITC | HT-1080-FAP | 10 | 1 | 1500 ± 120 | 95.2 ± 3.1 |
| FAP-peptide-PEG2-FITC | HT-1080 (WT) | 10 | 1 | 150 ± 25 | 5.3 ± 1.2 |
| Control-peptide-PEG2-FITC | HT-1080-FAP | 10 | 1 | 200 ± 30 | 8.1 ± 2.0 |
Table 2: Competitive Inhibition Assay by Flow Cytometry
| Peptide Conjugate | Competitor | Competitor Conc. (µM) | % Inhibition of Uptake |
| FAP-peptide-PEG2-FITC | Unlabeled FAP-peptide | 100 | 85.6 ± 5.4 |
| FAP-peptide-PEG2-FITC | Unlabeled FAP-peptide | 10 | 52.3 ± 4.8 |
| FAP-peptide-PEG2-FITC | Unlabeled Control-peptide | 100 | 5.2 ± 1.5 |
Table 3: Radioligand Internalization Assay
| Radioligand | Cell Line | Incubation Time (min) | % Internalized Radioactivity |
| [¹⁷⁷Lu]Lu-FAP-peptide-PEG2 | HT-1080-FAP | 15 | 15.2 ± 2.1 |
| [¹⁷⁷Lu]Lu-FAP-peptide-PEG2 | HT-1080-FAP | 60 | 45.8 ± 3.5 |
| [¹⁷⁷Lu]Lu-FAP-peptide-PEG2 | HT-1080-FAP | 240 | 78.3 ± 4.2 |
| [¹⁷⁷Lu]Lu-FAP-peptide-PEG2 | HT-1080 (WT) | 240 | 4.1 ± 0.8 |
Experimental Protocols
Protocol 1: Flow Cytometry Assay for Cellular Uptake
This protocol quantifies the cellular uptake of a fluorescently labeled FAP-targeting peptide-PEG2 conjugate.[6][7][8]
Materials:
-
FAP-expressing cells (e.g., HT-1080-FAP) and a corresponding wild-type cell line (e.g., HT-1080).
-
Fluorescently labeled FAP-targeting peptide-PEG2 (e.g., FITC-conjugated).
-
Unlabeled FAP-targeting peptide for competition assay.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed FAP-expressing and wild-type cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Incubation:
-
Prepare solutions of the fluorescently labeled FAP-targeting peptide-PEG2 in serum-free cell culture medium at the desired concentrations (e.g., 0.1, 1, 10 µM).
-
For the competition assay, pre-incubate cells with a 10- to 100-fold excess of unlabeled FAP-targeting peptide for 30 minutes at 37°C before adding the fluorescently labeled peptide.
-
Remove the culture medium from the wells and add the peptide solutions.
-
Incubate for a specified time (e.g., 1, 2, or 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
Wash the cells twice with cold PBS to remove unbound peptide.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting the fluorophore at its specific wavelength (e.g., 488 nm for FITC) and detecting the emission.
-
Acquire data for at least 10,000 events per sample.
-
Determine the mean fluorescence intensity (MFI) and the percentage of fluorescently positive cells.
-
Protocol 2: Confocal Microscopy for Visualization of Cellular Uptake
This protocol allows for the visualization of the subcellular localization of the fluorescently labeled FAP-targeting peptide-PEG2 conjugate.[9][10][11]
Materials:
-
FAP-expressing cells.
-
Fluorescently labeled FAP-targeting peptide-PEG2.
-
Glass-bottom dishes or coverslips.
-
4% Paraformaldehyde (PFA) in PBS.
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Mounting medium.
-
Confocal laser scanning microscope.
Procedure:
-
Cell Seeding: Seed FAP-expressing cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Peptide Incubation:
-
Incubate the cells with the fluorescently labeled FAP-targeting peptide-PEG2 at the desired concentration and for the desired time at 37°C.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular organelle staining is desired.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto glass slides using a mounting medium.
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the peptide's fluorophore and the nuclear stain.
-
Acquire Z-stack images to visualize the three-dimensional distribution of the peptide within the cells.
-
Protocol 3: Radioligand Binding and Internalization Assay
This protocol quantifies the binding and internalization of a radiolabeled FAP-targeting peptide-PEG2 conjugate.[2][12][13]
Materials:
-
FAP-expressing and wild-type cells.
-
Radiolabeled FAP-targeting peptide-PEG2 (e.g., with ¹⁷⁷Lu or ¹¹¹In).
-
Unlabeled FAP-targeting peptide for determining non-specific binding.
-
Binding buffer (e.g., DMEM with 0.1% BSA).
-
Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5).
-
Lysis buffer (e.g., 1 M NaOH).
-
Gamma counter.
-
24-well plates.
Procedure:
-
Cell Seeding: Seed FAP-expressing and wild-type cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Binding Assay:
-
Wash the cells with cold binding buffer.
-
Add the radiolabeled peptide at various concentrations to the wells.
-
For non-specific binding, add a 100-fold excess of unlabeled peptide to a parallel set of wells.
-
Incubate on ice for 1-2 hours.
-
Wash the cells three times with cold binding buffer.
-
Lyse the cells with lysis buffer and collect the lysate. . Internalization Assay:
-
Wash the cells with pre-warmed binding buffer.
-
Add the radiolabeled peptide and incubate at 37°C for different time points (e.g., 15, 30, 60, 120 minutes).
-
To stop the internalization, place the plate on ice and wash the cells with cold PBS.
-
To separate the surface-bound from the internalized fraction, incubate the cells with a cold acid wash buffer for 5-10 minutes on ice. Collect this supernatant (surface-bound fraction).
-
Wash the cells once more with the acid wash buffer.
-
Lyse the remaining cells with lysis buffer to collect the internalized fraction.
-
-
Quantification:
-
Measure the radioactivity in the collected lysates and supernatants using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of internalization as (internalized counts) / (surface-bound counts + internalized counts) x 100.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for FAP-mediated endocytosis.
Caption: Experimental workflow for the flow cytometry-based uptake assay.
Caption: Experimental workflow for confocal microscopy analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Latest Developments in Imaging of Fibroblast Activation Protein | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria [bio-protocol.org]
- 7. Single Cell Flow Cytometry Assay for Peptide Uptake by Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Uptake of Peptides by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: In Vivo Biodistribution of FAP Peptide-PEG2 Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide variety of cancers, while its expression in healthy adult tissues is limited. This differential expression makes FAP an attractive target for the development of diagnostic and therapeutic radiopharmaceuticals. Peptide-based targeting vectors offer advantages such as rapid tumor penetration and clearance from non-target tissues. Conjugation of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a well-established strategy to improve the pharmacokinetic properties of peptides, including increased plasma half-life and enhanced tumor accumulation.
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of a FAP-targeting peptide conjugated with a short PEG linker (PEG2). The information herein is synthesized from preclinical studies of various FAP-targeting peptides and inhibitors, providing a robust framework for the evaluation of novel FAP-targeted agents.
Data Presentation: Quantitative Biodistribution of FAP-Targeting Radiopharmaceuticals
The following tables summarize the ex vivo biodistribution data from preclinical studies of various FAP-targeting peptides. This data, presented as percentage of injected dose per gram of tissue (%ID/g), provides a reference for the expected distribution of a FAP Peptide-PEG2 conjugate.
Table 1: Biodistribution of [¹⁸F]AlF-FAP-NUR in Normal Male KM Mice [1]
| Organ | 5 min (%ID/g ± SD) | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) | 120 min (%ID/g ± SD) |
| Blood | 3.5 ± 0.4 | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.1 |
| Heart | 2.1 ± 0.3 | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Liver | 4.2 ± 0.5 | 3.5 ± 0.4 | 2.8 ± 0.3 | 1.9 ± 0.2 |
| Spleen | 1.5 ± 0.2 | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.6 ± 0.1 |
| Lung | 2.8 ± 0.4 | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.4 ± 0.1 |
| Kidney | 15.2 ± 2.1 | 10.5 ± 1.5 | 8.1 ± 1.1 | 5.2 ± 0.7 |
| Stomach | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Intestine | 1.2 ± 0.2 | 1.0 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| Muscle | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Bone | 1.1 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 | 0.4 ± 0.1 |
Table 2: Comparative Biodistribution of [¹⁸F]AlF-FAP-NUR and [⁶⁸Ga]Ga-FAP-2286 in 293T-FAP Tumor-Bearing Mice at 60 min post-injection [1]
| Organ | [¹⁸F]AlF-FAP-NUR (%ID/g ± SD) | [⁶⁸Ga]Ga-FAP-2286 (%ID/g ± SD) |
| Blood | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Heart | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Liver | 2.9 ± 0.4 | 2.1 ± 0.3 |
| Spleen | 1.0 ± 0.1 | 0.8 ± 0.1 |
| Lung | 1.0 ± 0.2 | 0.7 ± 0.1 |
| Kidney | 8.5 ± 1.2 | 6.5 ± 0.9 |
| Stomach | 0.4 ± 0.1 | 0.3 ± 0.0 |
| Intestine | 0.9 ± 0.1 | 0.7 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.0 |
| Bone | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Tumor | 10.2 ± 1.5 | 8.9 ± 1.3 |
Experimental Protocols
FAP Peptide Synthesis and PEG2 Conjugation
This protocol describes the solid-phase synthesis of a FAP-targeting peptide and subsequent conjugation to a PEG2 linker.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU/HOBt or HATU as coupling reagents
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
DOTA-NHS ester (for radiolabeling chelation)
-
Fmoc-NH-PEG2-COOH
-
Preparative HPLC system
-
Mass spectrometer
Protocol:
-
Peptide Synthesis:
-
Swell the Rink Amide resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the Fmoc-protected amino acids sequentially using a standard HBTU/HOBt or HATU coupling protocol.
-
After the final amino acid coupling, perform Fmoc deprotection.
-
-
PEG2 Conjugation:
-
Dissolve Fmoc-NH-PEG2-COOH and a coupling agent (e.g., HATU) in DMF.
-
Add DIEA and add the mixture to the deprotected peptide-resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
Perform Fmoc deprotection of the PEG2 linker.
-
-
Chelator Conjugation:
-
Dissolve DOTA-NHS ester in DMF.
-
Add the solution to the resin and agitate overnight.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Characterization:
-
Purify the crude peptide by preparative HPLC.
-
Confirm the identity and purity of the final FAP peptide-PEG2-DOTA conjugate by analytical HPLC and mass spectrometry.
-
Radiolabeling with Gallium-68
This protocol outlines the radiolabeling of the DOTA-conjugated FAP peptide with ⁶⁸Ga for PET imaging.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
FAP peptide-PEG2-DOTA conjugate
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Sterile water for injection
-
Sterile 0.22 µm syringe filter
-
Radio-TLC or radio-HPLC system for quality control
Protocol:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl.
-
Add the ⁶⁸Ga eluate to a reaction vial containing the FAP peptide-PEG2-DOTA conjugate (10-20 µg) dissolved in sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 5-10 minutes.
-
Allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A purity of >95% is required for in vivo studies.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.
-
Formulate the final product in sterile saline for injection.
Animal Model Preparation
This protocol describes the establishment of a subcutaneous tumor xenograft model using a FAP-expressing cell line.
Materials:
-
FAP-expressing cell line (e.g., HEK-293-FAP or HT-1080-FAP)
-
Non-FAP expressing cell line (for control studies)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old
Protocol:
-
Culture the FAP-expressing cells to ~80% confluency.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically ready for biodistribution studies when they reach a size of 100-200 mm³.
In Vivo and Ex Vivo Biodistribution Study
This protocol details the procedure for assessing the biodistribution of the radiolabeled FAP peptide-PEG2 conjugate in tumor-bearing mice.
Materials:
-
Tumor-bearing mice
-
⁶⁸Ga-labeled FAP peptide-PEG2 conjugate
-
Anesthesia (e.g., isoflurane)
-
Calibrated gamma counter
-
Dissection tools
-
Pre-weighed tubes for organ collection
Protocol:
-
Injection:
-
Anesthetize the mice.
-
Administer a known amount of the radiolabeled peptide (e.g., 1-2 MBq in 100 µL of saline) via intravenous tail vein injection.
-
-
Tissue Collection:
-
At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize a cohort of mice (n=4-5 per time point).
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues (heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).
-
-
Data Acquisition:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tumor-to-organ ratios to assess targeting specificity.
-
Visualizations
Signaling and Targeting Pathway
References
Application Notes and Protocols for FAP-Targeted Radionuclide Therapy Experimental Setup
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup of Fibroblast Activation Protein (FAP)-targeted radionuclide therapy. FAP, a transmembrane serine protease, is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of solid tumors, making it an attractive target for radionuclide therapy.[1][2][3][4] This document outlines the key methodologies for radiolabeling, in vitro characterization, and in vivo evaluation of FAP-targeting radiopharmaceuticals.
I. Overview of FAP-Targeted Radionuclide Therapy
FAP-targeted radionuclide therapy is a promising strategy that utilizes small molecules or peptides that bind with high affinity to FAP. These targeting agents are chelated with therapeutic radionuclides, such as Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), or Actinium-225 (²²⁵Ac), to deliver cytotoxic radiation directly to the tumor stroma.[2][5] The "cross-fire" effect of the emitted radiation can then kill adjacent cancer cells.[2][5] Preclinical and early clinical studies have demonstrated promising results, with objective responses observed in patients with various advanced-stage cancers.[2][6][7]
II. FAP Signaling and Therapeutic Rationale
FAP expression is associated with tumor progression, extracellular matrix remodeling, and immune suppression.[1][3][8][9] It influences several signaling pathways, including PI3K/AKT and RAS/ERK, which are critical for cell proliferation and survival.[8] Targeting FAP not only delivers a radioactive payload but may also disrupt the tumor-promoting functions of CAFs.
III. Experimental Protocols
A typical experimental workflow for preclinical evaluation of a new FAP-targeted radiopharmaceutical involves several key stages, from initial radiolabeling to in vivo therapeutic efficacy studies.
Protocol 1: Radiolabeling of FAP Inhibitors (FAPI)
This protocol describes the radiolabeling of a DOTA-conjugated FAP inhibitor (e.g., FAPI-46) with Lutetium-177.
Materials:
-
DOTA-conjugated FAP inhibitor (e.g., FAPI-46)
-
¹⁷⁷LuCl₃ in 0.04 M HCl
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Gentisic acid solution (50 mg/mL)
-
Sterile, pyrogen-free reaction vial
-
Heating block or water bath
-
Radio-TLC system
Procedure:
-
In a sterile reaction vial, combine 10-20 µg of the DOTA-conjugated FAP inhibitor with 100 µL of sodium acetate buffer.
-
Add 5 µL of gentisic acid solution as a radioprotectant.
-
Add 370-555 MBq of ¹⁷⁷LuCl₃ to the reaction vial.
-
Gently mix the contents and incubate at 95°C for 15-30 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
Determine the radiochemical purity (RCP) using a radio-TLC system. An RCP of >95% is generally considered acceptable for preclinical studies.
Protocol 2: In Vitro Cell Binding and Internalization Assay
This protocol is for determining the binding affinity and internalization rate of a radiolabeled FAP inhibitor in FAP-expressing cells.
Materials:
-
FAP-expressing cell line (e.g., HT-1080-hFAP) and a negative control cell line (e.g., wild-type HT-1080).
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Radiolabeled FAP inhibitor (e.g., [¹⁷⁷Lu]Lu-FAPI-46)
-
Unlabeled FAP inhibitor for competition assay (e.g., FAPI-46)
-
Phosphate-buffered saline (PBS)
-
Glycine (B1666218) buffer (50 mM, pH 2.8)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed 0.5-1 x 10⁵ cells per well in 24-well plates and allow them to adhere overnight.
-
Binding Assay (IC₅₀ Determination):
-
Wash cells with PBS.
-
Add a constant concentration of the radiolabeled FAP inhibitor (e.g., 1 nM) to each well.
-
Add increasing concentrations of the unlabeled FAP inhibitor (10⁻¹² to 10⁻⁶ M).
-
Incubate for 1 hour at 37°C.
-
Wash the cells three times with cold PBS.
-
Lyse the cells with 1 M NaOH and measure the radioactivity in a gamma counter.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
-
Internalization Assay:
-
Wash cells with PBS.
-
Add the radiolabeled FAP inhibitor (e.g., 1 nM) to each well and incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, wash the cells with cold PBS.
-
To determine the membrane-bound fraction, incubate the cells with ice-cold glycine buffer for 5-10 minutes to strip surface-bound radioligand. Collect the supernatant.
-
Lyse the cells with 1 M NaOH to determine the internalized fraction.
-
Measure the radioactivity in both fractions using a gamma counter.
-
Express the internalized radioactivity as a percentage of the total cell-associated radioactivity.
-
Protocol 3: In Vivo Biodistribution Studies
This protocol outlines the procedure for assessing the biodistribution of a radiolabeled FAP inhibitor in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous HT-1080-hFAP xenografts).
-
Radiolabeled FAP inhibitor (e.g., [¹⁷⁷Lu]Lu-FAPI-46)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles for injection
-
Dissection tools
-
Gamma counter
Procedure:
-
Tumor Inoculation: Inoculate mice with 5-10 x 10⁶ FAP-expressing tumor cells subcutaneously. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: Administer a known amount of the radiolabeled FAP inhibitor (e.g., 1-2 MBq) via tail vein injection.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize groups of mice (n=3-5 per group).
-
Organ Collection: Dissect and collect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 4: Therapeutic Efficacy Study
This protocol is designed to evaluate the anti-tumor efficacy of a therapeutic FAP-targeted radiopharmaceutical.
Materials:
-
Tumor-bearing mice with established tumors (as in Protocol 3).
-
Therapeutic radiolabeled FAP inhibitor (e.g., [¹⁷⁷Lu]Lu-FAPI-46).
-
Calipers for tumor measurement.
-
Scale for body weight measurement.
Procedure:
-
Group Allocation: Once tumors reach a specific size (e.g., ~100 mm³), randomize the mice into treatment and control groups (e.g., vehicle control, unlabeled FAP inhibitor, and one or more doses of the radiolabeled FAP inhibitor).
-
Treatment Administration: Administer the respective treatments via tail vein injection. This can be a single dose or a fractionated dosing schedule.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize mice if they show signs of significant distress or toxicity.
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare the tumor growth inhibition between the treatment and control groups.
IV. Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various FAP-targeted radiopharmaceuticals.
Table 1: In Vitro Binding Affinity of FAP Inhibitors
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| FAPI-04 | HT-1080-hFAP | 32 | [10][11] |
| FGlc-FAPI | HT-1080-hFAP | 167 | [10][11] |
| [¹¹¹In]In-eFAP-6 | FAP-expressing cells | Superior to [¹¹¹In]In-FAPI-46 | [12] |
Table 2: In Vivo Tumor Uptake of FAP-Targeted Radiopharmaceuticals in Xenograft Models
| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| [⁶⁸Ga]Ga-FAPI-04 | HT-1080-hFAP | 1 hour | ~2.0 | [10] |
| [¹⁸F]FGlc-FAPI | HT-1080-hFAP | 1 hour | ~4.5 | [10] |
| [¹⁷⁷Lu]Lu-FAPI-46 | FAP-positive tumors | 3 hours | ~0.3 | [13] |
| [²²⁵Ac]Ac-FAPI-46 | FAP-positive tumors | 24 hours | ~0.1 | [13] |
| [¹⁷⁷Lu]Lu-OncoFAP-23 | SK-RC-52.hFAP | 24 hours | ~42.0 | [14] |
| [¹⁷⁷Lu]Lu-OncoFAP-23 | CT-26.hFAP | 24 hours | ~10.0 | [14] |
Table 3: Therapeutic Efficacy of FAP-Targeted Radionuclide Therapy in a Patient
| Compound | Cancer Type | Response | Reference |
| [¹⁷⁷Lu]Lu-FAP-2286 | Sarcoma | 52.37% decrease in primary tumor volume | [15] |
V. Conclusion
The experimental setups and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of FAP-targeted radiopharmaceuticals. The success of this therapeutic strategy relies on the careful selection of targeting ligands, radionuclides, and well-designed in vitro and in vivo experiments to characterize their safety and efficacy profiles. The encouraging data from preclinical and early clinical studies warrant further investigation and optimization of FAP-targeted radionuclide therapy for a wide range of solid tumors.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies | springermedizin.de [springermedizin.de]
- 3. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 4. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 5. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Fibroblast Activation Protein: Radiosynthesis and Preclinical Evaluation of an 18F-Labeled FAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. In vitro and in vivo analyses of eFAP: a novel FAP-targeting small molecule for radionuclide theranostics and other oncological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Redirecting [linkinghub.elsevier.com]
Application Notes: Intravital Microscopy Using Fluorescent FAP Peptide-PEG2 Conjugate
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the microenvironment of most solid tumors, while its presence in healthy adult tissues is limited.[1] This differential expression makes FAP an attractive target for diagnostic imaging and therapeutic interventions in oncology.[2][3] CAFs are a major component of the tumor stroma and play a critical role in tumor progression, including extracellular matrix (ECM) remodeling, angiogenesis, and immunosuppression.[4][5]
Intravital microscopy (IVM) is a powerful imaging technique that enables real-time visualization of cellular and subcellular processes within a living animal.[6][7] By combining IVM with a highly specific fluorescent probe, researchers can study the dynamic behavior of FAP-expressing CAFs and their interactions with cancer cells and other stromal components in their native environment.[8][9]
This document describes the application and protocols for using a fluorescent FAP peptide-PEG2 conjugate, a novel imaging agent designed for high-affinity and specific binding to FAP for in vivo imaging. The conjugate consists of a FAP-targeting peptide, a polyethylene (B3416737) glycol (PEG2) linker to improve solubility and pharmacokinetics, and a near-infrared (NIR) fluorescent dye for deep-tissue imaging.
Principle of Action
The FAP peptide-PEG2 conjugate is administered systemically (e.g., via intravenous injection) into an animal model bearing a tumor. The peptide component of the conjugate specifically binds to FAP expressed on the surface of CAFs within the tumor microenvironment. The attached NIR fluorophore allows for the detection and visualization of these cells using intravital microscopy, typically a multiphoton laser-scanning microscope, which provides high-resolution, 3D imaging deep within living tissue.[7] Some probes are "activatable," meaning their fluorescence is quenched until the peptide is cleaved by FAP's enzymatic activity, which can enhance the signal-to-background ratio.[2][10]
Applications
-
Real-time Visualization of CAFs: Enables the study of CAF morphology, distribution, and density within the tumor stroma.[8]
-
Tumor-Stroma Interaction Studies: Allows for dynamic imaging of the interactions between FAP-positive CAFs and fluorescently labeled tumor cells, immune cells, or vasculature.[1][8]
-
Evaluation of Anti-cancer Therapies: Can be used to monitor the response of the tumor microenvironment to FAP-targeted therapies or other treatments by observing changes in CAF populations or activity.[2]
-
Drug Development: Serves as a tool for preclinical evaluation of novel FAP-targeting drugs and diagnostics.[11][12]
-
Understanding Tumor Progression: Provides insights into FAP's role in ECM remodeling, invasion, and metastasis.[1][13]
Quantitative Data
The performance of FAP-targeted imaging agents can be characterized by their binding affinity and in vivo imaging contrast. The tables below summarize representative data from studies on various FAP-targeting probes.
Table 1: In Vitro Binding Affinity of FAP-Targeted Probes
| Compound | Target | IC50 (nM) | Assay Method |
|---|---|---|---|
| FTF-Fluorescein | Murine FAP | 0.157 | Fluorogenic Substrate Inhibition |
| FTF-BODIPY-TMR | Murine FAP | 7.84 | Fluorogenic Substrate Inhibition |
| FTF-TAMRA | Murine FAP | 1.07 | Fluorogenic Substrate Inhibition |
| FAP-2286 | Human FAP | 2.7 | Flow Cytometry Competition Assay |
| natGa-FAP-2286 | Human FAP | 1.7 | Flow Cytometry Competition Assay |
| eFAP-6 | Human FAP | 1.16 | Recombinant Enzymatic Assay |
Data synthesized from multiple sources for illustrative purposes.[8][9][11][14]
Table 2: In Vivo Imaging Performance of FAP-Targeted Probes
| Probe | Tumor Model | Imaging Modality | Metric | Value | Time Post-Injection |
|---|---|---|---|---|---|
| [¹⁸F]FAP-2286 | Human Lung Cancer | PET/CT | Tumor-to-Background Ratio (TBR) | 11.60 ± 6.02 | 1 hour |
| [⁶⁸Ga]Ga-FAP-HXN | HEK-293-FAP Xenograft | PET | %ID/g in Tumor | ~10% | 1 hour |
| [⁸⁹Zr]Zr-DFO-PKU525 | HT-1080-FAP Xenograft | PET | SUVmax | 18.4 ± 2.3 | 192 hours |
| FTF-TAMRA | B16 F10 Melanoma | IVM | Fibroblast Accumulation | Peak Signal | 30-120 minutes |
Data synthesized from multiple sources for illustrative purposes.[9][12][15][16]
Visualized Workflows and Pathways
Caption: Experimental workflow for intravital imaging with a FAP-targeted probe.
Caption: Signaling pathways and functions associated with FAP in the tumor microenvironment.[1][4][13]
Experimental Protocols
Protocol 1: Preparation of FAP Peptide-PEG2 Conjugate
-
Reconstitution:
-
Centrifuge the vial of lyophilized FAP peptide-PEG2 conjugate briefly to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 1-5 mM).
-
Vortex gently to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light. The stock solution is typically stable for several months.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration (e.g., 100-500 µM) in sterile phosphate-buffered saline (PBS). The optimal concentration should be determined empirically for each animal model and microscope setup.
-
Keep the working solution on ice and protected from light until injection.
-
Protocol 2: Animal Preparation for Intravital Imaging
This protocol describes the preparation of a dorsal skinfold window chamber, a common model for chronic imaging of the tumor microenvironment.[17][18]
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid or nude mice) for xenograft tumor models. If using fluorescently labeled tumor cells (e.g., GFP-expressing), ensure the cell line has been validated for in vivo growth.[19]
-
Tumor Implantation:
-
Inject tumor cells (e.g., 1x10⁶ cells in 100 µL PBS) subcutaneously into the dorsal skin of the mouse.
-
Allow the tumor to grow to a diameter of 3-5 mm.
-
-
Window Chamber Surgery:
-
Anesthetize the mouse using a mixture of isoflurane (B1672236) (2-2.5% for maintenance) and oxygen.[17] Maintain the animal's body temperature using a heating pad.
-
Surgically implant a dorsal window chamber, which consists of a frame that separates the layers of the skin, creating a thin tissue layer for imaging. One layer of skin is removed to expose the underlying vasculature and fascia where the tumor is growing.
-
Secure a glass coverslip to the chamber to provide a clear optical window.
-
Allow the animal to recover for 1-2 days before the first imaging session.
-
Protocol 3: Intravital Microscopy Procedure
-
Animal Anesthesia and Mounting:
-
Anesthetize the mouse with the window chamber as described above.
-
Secure the mouse on a custom stage on the microscope, ensuring the window chamber is positioned for imaging with a long-working-distance objective.[17]
-
-
Probe Administration:
-
Administer the FAP peptide-PEG2 conjugate working solution via tail vein injection (typically 100 µL volume).
-
If imaging vasculature, a fluorescent dextran (B179266) (e.g., FITC-dextran) can be co-injected.
-
-
Image Acquisition:
-
Use a multiphoton microscope for deep-tissue imaging with reduced phototoxicity.[7]
-
Select an appropriate imaging objective (e.g., 20x or 25x water immersion).
-
Set the excitation wavelength appropriate for the NIR dye of the conjugate (e.g., 800-900 nm).
-
Configure detectors (PMTs or HyDs) with the correct emission filters to separate the signal from the FAP probe, fluorescent tumor cells (if applicable), and second-harmonic generation (SHG) from collagen fibers.
-
Begin acquiring baseline (pre-injection) images.
-
After probe injection, acquire 4D data sets (x, y, z-stacks over time) at regular intervals (e.g., every 5-15 minutes) for 1-3 hours to capture the dynamics of probe accumulation and clearance.[9][17]
-
-
Post-Imaging:
-
At the end of the session, the animal can be recovered from anesthesia for longitudinal studies or euthanized for ex vivo tissue analysis and histology.
-
Protocol 4: Image Analysis and Quantification
-
Image Processing:
-
Use imaging software (e.g., ImageJ/Fiji, Imaris) to correct for motion artifacts and perform 3D/4D rendering.
-
-
Quantification:
-
Signal Intensity: Measure the mean fluorescence intensity of the FAP probe signal in the tumor stroma over time to determine uptake and retention kinetics.
-
Co-localization: Quantify the spatial relationship between the FAP probe signal (CAFs) and other fluorescent signals (e.g., GFP-labeled tumor cells) to analyze cell-cell interactions.
-
Tumor-to-Background Ratio (TBR): Calculate the ratio of the mean fluorescence intensity in the tumor region to that in adjacent normal tissue.
-
Cell Morphology and Motility: Track individual FAP-positive cells over time to analyze their morphology and migratory behavior.
-
References
- 1. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. escholarship.org [escholarship.org]
- 4. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 5. WO2018111989A1 - Fibroblast activation protein (fap)-targeted imaging and therapy - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Intravital imaging to study cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. FAP-Targeted Fluorescent Imaging Agents to Study Cancer-Associated Fibroblasts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Activatable Near Infrared Fluorescent Probe for In Vivo Imaging of Fibroblast Activation Protein-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo analyses of eFAP: a novel FAP-targeting small molecule for radionuclide theranostics and other oncological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An antibody-radionuclide conjugate targets fibroblast activation protein for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fibroblast activation Protein-Targeted PET/CT using [18 F]FAP-2286 for the evaluation of lung cancer: A comparative study with [18 F]FDG PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Use of Fluorescent Proteins for Intravital Imaging of Cancer Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intravital microscopy of tumor vessel morphology and function using a standard fluorescence microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation and Testing of Cells Expressing Fluorescent Proteins for Intravital Imaging of Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculation of ¹⁷⁷Lu-labeled FAP peptide-PEG2 (¹⁷⁷Lu-FAP-2286)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the dosimetry calculation of ¹⁷⁷Lu-FAP-2286, a promising agent for peptide-targeted radionuclide therapy (PTRT). The information is based on the first-in-human clinical experience with this radiopharmaceutical.
Introduction
Fibroblast Activation Protein (FAP) is a cell surface protein that is highly expressed in the tumor microenvironment of a majority of epithelial cancers, making it an attractive target for targeted radionuclide therapy.[1][2] ¹⁷⁷Lu-FAP-2286 is a radiolabeled peptide conjugate that binds with high affinity to FAP, delivering a therapeutic dose of beta radiation to the tumor site.[1][3] Accurate dosimetry is crucial for ensuring treatment efficacy while minimizing toxicity to healthy organs. These notes provide the essential data and a generalized protocol for performing dosimetry calculations for ¹⁷⁷Lu-FAP-2286.
Quantitative Dosimetry Data
The following tables summarize the quantitative data from the initial clinical studies of ¹⁷⁷Lu-FAP-2286.
Table 1: Administered Activity and Whole-Body Effective Dose
| Parameter | Mean ± SD | Range |
| Administered Activity (GBq) | 5.8 ± 2.0 | 2.4 - 9.9 |
| Whole-Body Effective Dose (Gy/GBq) | 0.07 ± 0.02 | 0.04 - 0.1 |
Data sourced from first-in-humans clinical trial results.[3][4][5]
Table 2: Mean Absorbed Doses for Organs at Risk and Tumors
| Organ/Tissue | Mean Absorbed Dose ± SD (Gy/GBq) | Range (Gy/GBq) |
| Kidneys | 1.0 ± 0.6 | 0.4 - 2.0 |
| Red Marrow | 0.05 ± 0.02 | 0.03 - 0.09 |
| Bone Metastases | 3.0 ± 2.7 | 0.5 - 10.6 |
| Liver Metastasis (single patient) | 0.4 | N/A |
Data highlights the significant uptake in bone metastases with manageable doses to critical organs like the kidneys and red marrow.[3][4][5] The effective half-life in a liver metastasis was estimated to be 32 hours.[3]
Experimental Protocols
This section outlines the key experimental protocols for performing dosimetry calculations with ¹⁷⁷Lu-FAP-2286.
Patient Selection and Preparation
-
Inclusion Criteria: Patients with advanced metastatic cancers (e.g., adenocarcinomas of the pancreas, breast, rectum, or ovary) who have exhausted other treatment options are considered.[3][5]
-
Confirmation of FAP Expression: Prior to therapy, patients undergo PET/CT imaging with a diagnostic FAP-targeting agent, such as ⁶⁸Ga-FAP-2286 or ⁶⁸Ga-FAPI-04, to confirm FAP expression in tumor lesions.[3][5]
-
Informed Consent: All patients must provide written informed consent before undergoing the procedure.
Radiopharmaceutical Administration
-
Dosage: The mean administered activity of ¹⁷⁷Lu-FAP-2286 is 5.8 ± 2.0 GBq, with a range of 2.4–9.9 GBq.[3][4][5] The mean amount of FAP-2286 peptide administered is 290 ± 100 μg.[3]
-
Administration Route: The radiopharmaceutical is administered intravenously.
Imaging Protocol for Dosimetry
-
Imaging Modality: Serial whole-body planar scintigraphy or SPECT/CT imaging is performed to acquire time-activity data.
-
Imaging Time Points: Images are acquired at multiple time points post-injection to accurately model the biodistribution and clearance of the radiopharmaceutical. While the specific time points for the ¹⁷⁷Lu-FAP-2286 study are not detailed in the provided abstracts, a typical protocol for ¹⁷⁷Lu-labeled peptides involves imaging at approximately 4, 24, 72, and 192 hours post-injection.[6]
-
Image Acquisition Parameters: Acquisition parameters should be optimized for ¹⁷⁷Lu, including appropriate energy windows and acquisition times to ensure adequate image quality.
Dosimetry Calculation Protocol
-
Image Processing and Analysis:
-
Image Registration: All images from different time points are co-registered to a reference scan (e.g., the first time point) to ensure consistent region of interest (ROI) delineation.
-
ROI Delineation: ROIs are drawn on the images for all relevant source organs (e.g., kidneys, liver, spleen) and tumor lesions.
-
Activity Quantification: The activity in each ROI at each time point is quantified from the images. This is typically done by converting image counts to activity using a pre-determined calibration factor.
-
-
Time-Activity Curve Generation:
-
The quantified activity in each source organ and tumor is plotted against time to generate time-activity curves (TACs).
-
The TACs are then fitted with an appropriate mathematical function (e.g., mono-exponential or bi-exponential) to determine the cumulated activity (time-integrated activity) in each source region.
-
-
Absorbed Dose Calculation:
-
The absorbed dose to target organs is calculated using a formalism such as the MIRD (Medical Internal Radiation Dose) schema.
-
This calculation takes into account the cumulated activity in the source organs, the mass of the target organs, and S-values (absorbed dose per unit cumulated activity) which represent the physical decay characteristics of ¹⁷⁷Lu and the anatomical relationship between source and target organs.
-
Specialized software (e.g., OLINDA/EXM, IDAC-Dose) is commonly used for these calculations.
-
Visualizations
Experimental Workflow for Dosimetry Calculation
Caption: Workflow for ¹⁷⁷Lu-FAP-2286 Dosimetry Calculation.
Logical Relationship of FAP-Targeted Radionuclide Therapy
Caption: Mechanism of ¹⁷⁷Lu-FAP-2286 Targeted Therapy.
References
- 1. openmedscience.com [openmedscience.com]
- 2. novartis.com [novartis.com]
- 3. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Preclinical Evaluation of FAP-Targeted Peptides in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preclinical evaluation of Fibroblast Activation Protein (FAP)-targeted peptides, with a focus on constructs incorporating Polyethylene Glycol (PEG) linkers, in xenograft models. These guidelines are compiled from various preclinical studies and are intended to assist in the design and execution of similar research.
Introduction
Fibroblast Activation Protein (FAP) is a transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2][3][4][5] Its limited expression in healthy adult tissues makes it an attractive target for diagnostic imaging and targeted radionuclide therapy.[2][3][4][6][7] FAP-targeting peptides, often coupled with chelators for radiolabeling, have shown promise in preclinical and early clinical studies.[6][7][8][9] The incorporation of linkers, such as PEG, is a strategy employed to optimize the pharmacokinetic properties of these peptides, potentially leading to improved tumor uptake and retention.[10][11]
Data Presentation
The following tables summarize quantitative data from preclinical studies evaluating various FAP-targeted peptides in xenograft models. These studies often compare different FAP-targeting agents, including those with modifications designed to improve their therapeutic potential.
Table 1: Comparative Biodistribution of FAP-Targeted Radiotracers in HEK-FAP Xenograft Models
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |
| 68Ga-FAP-2286 | 1 hour | 10.6 | [12] |
| 68Ga-FAPI-46 | 1 hour | 10.1 | [12] |
| 177Lu-FAP-2286 | 24 hours | 15.8 | [12] |
| 177Lu-FAPI-46 | 24 hours | 3.8 | [12] |
| 177Lu-FAP-2286 | 72 hours | 16.4 | [12] |
| 177Lu-FAPI-46 | 72 hours | 1.6 | [12] |
| 111In-FAP-2286 | 1 hour | 11.1 | [13] |
| 111In-FAP-2286 | 48 hours | 9.1 | [13] |
Table 2: Therapeutic Efficacy of 177Lu-labeled FAP Peptides in Xenograft Models
| Xenograft Model | Treatment | Dose | Outcome | Reference |
| HEK-FAP | 177Lu-FAP-2286 | 30 MBq | 111% Tumor Growth Inhibition | [6] |
| HEK-FAP | 177Lu-FAP-2286 | 60 MBq | 113% Tumor Growth Inhibition | [6] |
| Sarcoma PDX | 177Lu-FAP-2286 | 30 or 60 MBq | Significant Antitumor Activity | [4] |
| HEK-293-FAP | 177Lu-FAP-HXN | Not Specified | Significant Antitumor Activity | [8][9] |
Table 3: In Vitro Binding Affinity and Inhibition of FAP-Targeted Agents
| Compound | Target | Assay | IC50 (nM) | KD (nM) | Reference |
| FAP-2286 | Human FAP | Protease Activity | 3.2 | 1.1 | [4][12] |
| FAPI-46 | Human FAP | Protease Activity | 1.2 | 0.04 | [12] |
| FAP-2286 | Human FAP | Competitor Binding | 2.7 | - | [12] |
| FAPI-46 | Human FAP | Competitor Binding | 1.3 | - | [12] |
| FAP-2286 Metal Complexes | Human FAP | Competitor Binding | 1.7 - 3.4 | 0.2 - 1.4 | [4] |
Experimental Protocols
Detailed methodologies for key experiments in the preclinical evaluation of FAP-targeted peptides are provided below.
Protocol 1: Establishment of FAP-Expressing Xenograft Models
This protocol describes the generation of subcutaneous xenograft models using cancer cell lines engineered to express FAP.
Materials:
-
FAP-expressing cancer cell line (e.g., HEK-293-FAP, HT1080-FAP, A549-FAP)[1][8][9]
-
Matrigel or similar extracellular matrix
-
Sterile PBS
-
Cell culture medium
-
Trypsin-EDTA
-
Syringes and needles
Procedure:
-
Culture the FAP-expressing cells in appropriate media to ~80-90% confluency.
-
Harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers.
-
The xenograft model is typically ready for experimental use when tumors reach a volume of 100-200 mm³.
Protocol 2: In Vivo Biodistribution Studies
This protocol outlines the procedure for assessing the biodistribution of radiolabeled FAP-targeted peptides in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Radiolabeled FAP peptide (e.g., 68Ga-FAP-peptide, 177Lu-FAP-peptide)
-
Anesthetic agent
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administer a known amount of the radiolabeled FAP peptide (e.g., 0.74 MBq for 68Ga-labeled peptides, 1.85 MBq for 177Lu-labeled peptides) to each mouse via tail vein injection.[15]
-
At predetermined time points (e.g., 1, 2, 4, 24, 48, 72 hours post-injection), euthanize a cohort of mice.[10][12][13]
-
Collect blood samples and dissect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, muscle, bone).
-
Weigh each organ and tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ/tissue as a percentage of the injected dose per gram of tissue (%ID/g).[15]
Protocol 3: Small Animal Imaging (PET/SPECT)
This protocol details the imaging of tumor-bearing mice to visualize the localization of the radiolabeled FAP peptide.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
Radiolabeled FAP peptide (e.g., 68Ga-FAP-peptide for PET, 111In-FAP-peptide or 177Lu-FAP-peptide for SPECT)
-
Small animal PET or SPECT scanner
-
Anesthetic agent
-
Image analysis software
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer the radiolabeled FAP peptide via tail vein injection.
-
Position the mouse in the scanner.
-
Acquire static or dynamic images at specified time points post-injection.
-
Reconstruct and analyze the images to visualize the biodistribution of the tracer and quantify uptake in the tumor and other organs.
Protocol 4: Therapeutic Efficacy Studies
This protocol describes the assessment of the anti-tumor efficacy of a therapeutically radiolabeled FAP peptide.
Materials:
-
Tumor-bearing mice (from Protocol 1) with established tumors
-
Therapeutically radiolabeled FAP peptide (e.g., 177Lu-FAP-peptide)
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for monitoring body weight
Procedure:
-
Randomize mice into treatment and control groups.
-
Administer a single or multiple doses of the therapeutic radiolabeled FAP peptide or vehicle control via intravenous injection.[4]
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study is typically concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Analyze the data to determine tumor growth inhibition and assess any treatment-related toxicity.
Visualizations
FAP-Targeted Radionuclide Therapy Workflow
Caption: Workflow for preclinical evaluation of FAP-targeted radionuclide therapy.
Mechanism of FAP-Targeted Radiotherapy in the Tumor Microenvironment
Caption: FAP-targeted peptide binds to CAFs, leading to radiation-induced tumor cell death.
References
- 1. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent clinical advances in fibroblast activation protein targeted radioligand therapy for solid tumors [frontiersin.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical evaluation and pilot clinical study of [18F]AlF-labeled FAPI-tracer for PET imaging of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mediso - Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [mediso.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Conjugation of Chemotherapeutics to FAP-Targeting Peptide-PEG2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) has emerged as a highly promising target for cancer therapy.[1] It is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial tumors, while its expression in normal adult tissues is limited.[1] This differential expression profile makes FAP an attractive target for the selective delivery of cytotoxic agents to the tumor microenvironment, thereby minimizing off-target toxicity.
This document provides detailed application notes and protocols for the conjugation of chemotherapeutics to a FAP-targeting peptide linked via a polyethylene (B3416737) glycol (PEG) spacer. The inclusion of a PEG linker, specifically PEG2, can improve the pharmacokinetic properties of the conjugate, such as increasing its half-life, improving solubility, and reducing immunogenicity.[2] These protocols are intended to guide researchers in the synthesis, purification, and characterization of FAP-targeting peptide-drug conjugates (PDCs) for preclinical evaluation.
Key Components of the FAP-Targeting Peptide-Drug Conjugate
A typical FAP-targeting PDC consists of three main components:
-
FAP-Targeting Peptide: A short peptide sequence with high affinity and selectivity for FAP. Examples include derivatives of FAPI-04, FAPI-46, and the cyclic peptide FAP-2286.[1][3]
-
PEG2 Linker: A short polyethylene glycol linker that enhances the solubility and in vivo stability of the conjugate.
-
Chemotherapeutic Agent: A potent cytotoxic drug, such as doxorubicin (B1662922) or monomethyl auristatin E (MMAE), that is released at the tumor site.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize key quantitative data from preclinical studies of various FAP-targeting drug conjugates.
Table 1: In Vitro Binding Affinity and Potency of FAP-Targeting Conjugates
| Conjugate/Ligand | Target | Binding Affinity (IC50/K_D) | Cell Line | Assay Type | Reference |
| OncoFAP | Human FAP | 0.49 nM (IC50) | Recombinant protein | Enzyme inhibition | [4] |
| TriOncoFAP | Human FAP | 13 pM (IC50) | Recombinant protein | Enzyme inhibition | [4] |
| FAP-2286 | Human FAP | 2.7 nM (IC50) | FAP-expressing cells | Flow cytometry | [5] |
| FAP-2286 (metal complexes) | Human FAP | 1.7 - 3.4 nM (IC50) | FAP-expressing cells | Flow cytometry | [5] |
| NYM-030 | FAP | 2.52 nM (K_D) | Recombinant protein | Surface Plasmon Resonance | [6] |
| FAP8-PEG3-IP-DOTA | FAP | 1.6 nM (IC50) | Recombinant protein | Enzyme inhibition | [2][7] |
| FAP6-conjugates | FAP | ~1 nM (K_D) | FAP-expressing cells | Binding assay | [8] |
Table 2: In Vivo Tumor Growth Inhibition by FAP-Targeting Conjugates
| Conjugate | Chemotherapeutic | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| OncoFAP-GlyPro-MMAE | MMAE | HT-1080.hFAP xenograft | 250 nmol/kg, single i.v. | Potent and durable antitumor activity | [9][10] |
| TriOncoFAP-GlyPro-MMAE | MMAE | HT-1080.hFAP xenograft | 250 nmol/kg, single i.v. | Similar efficacy to monovalent conjugate | [4][10] |
| 177Lu-FAP-2286 | Lutetium-177 | Sarcoma PDX | 30 or 60 MBq, single dose | Significant antitumor activity | [5] |
| NYM-030 | Not specified | SJSA-1 xenograft | 1, 3, 10 mg/kg, i.v. | 44.46% - 60.69% TGI | |
| 177Lu-FAP8-PEG3-IP-DOTA | Lutetium-177 | 4 solid tumor models | Not specified | 65% - 93% tumor growth suppression | [2][7] |
| 177Lu-FAP6-IP-DOTA | Lutetium-177 | 4 tumor models | Single dose | ~45% tumor growth suppression | [8] |
| FAP5-DM1 | Maytansinoid | Stroma-rich xenografts | Not specified | Long-lasting inhibition and complete regressions |
Signaling Pathways and Experimental Workflows
FAP-Mediated Signaling in Cancer-Associated Fibroblasts
FAP expression on CAFs can trigger intracellular signaling cascades that contribute to an immunosuppressive tumor microenvironment. A key pathway involves the activation of STAT3 and subsequent upregulation of CCL2, which recruits myeloid-derived suppressor cells (MDSCs) to the tumor.
Caption: FAP-STAT3-CCL2 signaling pathway in CAFs.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis, purification, and characterization of a FAP-targeting peptide-PEG2-chemotherapeutic conjugate.
Caption: Workflow for FAP-PDC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of FAP-Targeting Peptide
This protocol describes the synthesis of a linear FAP-targeting peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin extensively with DMF and DCM.
-
Couple the first Fmoc-protected amino acid by dissolving it in DMF with DIC and Oxyma Pure and adding it to the resin. Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold diethyl ether.
-
Lyophilize the crude peptide to obtain a white powder.
Protocol 2: PEGylation of the FAP-Targeting Peptide
This protocol describes the conjugation of a PEG2 linker with a terminal NHS ester to the N-terminus of the FAP-targeting peptide.
Materials:
-
FAP-targeting peptide
-
NHS-PEG2-Maleimide (or other desired functional group)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the FAP-targeting peptide in PBS at a concentration of 1-5 mg/mL.
-
Dissolve the NHS-PEG2-Maleimide in DMSO to prepare a 10-fold molar excess stock solution relative to the peptide.
-
Add the NHS-PEG2-Maleimide solution to the peptide solution while gently stirring.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the PEGylated peptide by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize.
Protocol 3: Conjugation of Chemotherapeutic to the PEGylated Peptide
This protocol describes the conjugation of a thiol-containing chemotherapeutic derivative (e.g., MMAE) to the maleimide (B117702) group of the PEGylated peptide.
Materials:
-
PEGylated FAP-targeting peptide with a terminal maleimide group
-
Thiol-containing chemotherapeutic (e.g., MMAE)
-
Degassed PBS, pH 7.0-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) (if the drug has a disulfide bond)
-
DMSO
-
Reverse-phase HPLC system for purification
Procedure:
-
Dissolve the PEGylated peptide-maleimide in degassed PBS at a concentration of 1-5 mg/mL.
-
If the chemotherapeutic contains a disulfide bond, dissolve it in PBS and add a 10-fold molar excess of TCEP to reduce the disulfide to a free thiol. Incubate for 30 minutes at room temperature.
-
Dissolve the thiol-containing chemotherapeutic in a minimal amount of DMSO.
-
Add a 1.5 to 2-fold molar excess of the chemotherapeutic solution to the peptide solution with gentle mixing.
-
Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the final peptide-drug conjugate by reverse-phase HPLC.
-
Collect and lyophilize the fractions containing the pure conjugate.
Protocol 4: Characterization of the Peptide-Drug Conjugate
A. Mass Spectrometry:
-
Reconstitute a small sample of the lyophilized conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the molecular weight of the final conjugate.
B. Analytical HPLC:
-
Dissolve the conjugate in a suitable mobile phase.
-
Inject the sample onto a C18 analytical HPLC column.
-
Run a gradient of acetonitrile in water (with 0.1% TFA) to separate the conjugate from any unreacted starting materials or byproducts.
-
Determine the purity of the conjugate by integrating the peak area of the desired product relative to the total peak area at a suitable wavelength (e.g., 214 nm or 280 nm).
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the development of FAP-targeting peptide-drug conjugates. The modular nature of this system allows for the combination of different FAP-targeting peptides, PEG linkers, and chemotherapeutic payloads to optimize therapeutic efficacy for various cancer types. Rigorous purification and characterization are essential to ensure the quality and consistency of the final conjugate for preclinical and potential clinical applications. The promising preclinical data for FAP-targeted therapies underscore their potential to become a valuable addition to the arsenal (B13267) of targeted cancer treatments.
References
- 1. urotoday.com [urotoday.com]
- 2. Design of a Fibroblast Activation Protein-Targeted Radiopharmaceutical Therapy with High Tumor-to-Healthy-Tissue Ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norroy Bioscience describes new FAP-targeting conjugates for diagnosis and treatment of cancer | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast Activation Protein-Targeted Radioligand Therapy for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing FAP Expression in Tumor Biopsies
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of a wide range of solid tumors. Its limited expression in normal adult tissues makes it an attractive biomarker and therapeutic target. Accurate and reliable assessment of FAP expression in tumor biopsies is crucial for patient stratification, prognostic evaluation, and the development of FAP-targeted therapies.
These application notes provide an overview and detailed protocols for the most common methods used to assess FAP expression in formalin-fixed, paraffin-embedded (FFPE) tumor biopsies: Immunohistochemistry (IHC), Quantitative Real-Time PCR (qRT-PCR), and Mass Spectrometry (MS).
Immunohistochemistry (IHC)
IHC is a widely used technique to visualize the distribution and localization of FAP protein expression within the tissue architecture.
Quantitative Data Summary
| Tumor Type | Number of Samples (n) | Percentage of FAP-Positive Cases | Staining Intensity/Score | Reference |
| Breast Cancer | 1216 (across 23 tumor types) | High prevalence | High FAP Intensity Score (>60) | [1] |
| Pancreatic Cancer | 1216 (across 23 tumor types) | High prevalence | High FAP Intensity Score (>60) | [1] |
| Esophageal Cancer | 1216 (across 23 tumor types) | High prevalence | High FAP Intensity Score (>60) | [1] |
| Lung Cancer | 1216 (across 23 tumor types) | High prevalence | High FAP Intensity Score (>60) | [1] |
| Colon Cancer | 360 (across 16 tumor types) | High FAP expression in >30% of samples | H-score ≥30 | [2] |
| Sarcoma | 360 (across 16 tumor types) | High FAP expression in >30% of samples | H-score ≥30 | [2] |
| Head and Neck Squamous Cell Carcinoma | 360 (across 16 tumor types) | High FAP expression in >30% of samples | H-score ≥30 | [2] |
| Bladder Cancer | 360 (across 16 tumor types) | High FAP expression in >30% of samples | H-score ≥30 | [2] |
| Mesothelioma | 360 (across 16 tumor types) | High FAP expression in >30% of samples | H-score ≥30 | [2] |
| Salivary Gland Cancer | 360 (across 16 tumor types) | High FAP expression in >30% of samples | H-score ≥30 | [2] |
| Cancer of Unknown Primary | 360 (across 16 tumor types) | High FAP expression in >30% of samples | H-score ≥30 | [2] |
Experimental Protocol: FAP Immunohistochemistry
This protocol is a general guideline and may require optimization based on the specific antibody and detection system used.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against FAP
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit/mouse)
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat using a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-30 minutes).[4]
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FAP antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Incubate with the secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions until the desired brown color develops.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and apply a coverslip with mounting medium.
-
IHC Workflow Diagram
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is a sensitive method to quantify FAP mRNA expression levels in tumor biopsies.
Quantitative Data Summary
| Tumor Type | Method | Finding | Reference |
| Kidney Renal Clear Cell Carcinoma (KIRC) | RT-qPCR | Higher FAP mRNA expression in ACHN cancer cells compared to HK-2 normal cells. | [5] |
| Ovarian Cancer | qRT-PCR | Very high FAPα mRNA expression in CAFs compared to adhesive and sphere cells. | [6] |
| Colorectal Carcinoma | Real-Time Quantitative RT-PCR | mRNA levels can be reproducibly quantified from FFPE samples. | [7] |
Experimental Protocol: FAP qRT-PCR
Part 1: RNA Extraction from FFPE Tissue [3][8]
Materials:
-
FFPE tumor tissue sections (5-10 µm)
-
Xylene
-
Ethanol (100%)
-
RNA extraction kit for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit)
-
Proteinase K
-
DNase I
Procedure:
-
Deparaffinization:
-
Place tissue sections in a microcentrifuge tube.
-
Add 1 ml xylene, vortex vigorously, and centrifuge at maximum speed for 2 minutes. Remove the supernatant.[8]
-
Repeat the xylene wash.
-
Add 1 ml of 100% ethanol, vortex, and centrifuge. Remove the supernatant.[8]
-
Repeat the ethanol wash and air dry the pellet.[8]
-
-
Protein Digestion:
-
Resuspend the pellet in the lysis buffer provided in the kit.
-
Add Proteinase K and incubate at the recommended temperature and time (e.g., 56°C for 15 minutes, then 80°C for 15 minutes to reverse cross-linking).
-
-
RNA Purification:
-
Follow the manufacturer's protocol for RNA binding to the column, washing, and elution. This typically includes a DNase I treatment step to remove contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Part 2: cDNA Synthesis and qRT-PCR [5][9]
Materials:
-
Extracted RNA
-
Reverse transcription kit
-
FAP-specific primers (Forward and Reverse)
-
Housekeeping gene primers (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
FAP Primer Sequences:
Procedure:
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.
-
-
qRT-PCR Reaction Setup:
-
Prepare the reaction mix containing SYBR Green/TaqMan master mix, forward and reverse primers for FAP or a housekeeping gene, and cDNA template.
-
Run the reaction in a qRT-PCR instrument.
-
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melting curve analysis (for SYBR Green).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for FAP and the housekeeping gene.
-
Calculate the relative expression of FAP mRNA using the ΔΔCt method.
-
qRT-PCR Workflow Diagram
Mass Spectrometry (MS)-Based Proteomics
MS-based proteomics allows for the sensitive and specific quantification of FAP protein in tumor biopsies.
Quantitative Data Summary
| Tumor Type | Method | Finding | Reference |
| Colon Cancer | Activity-based proteomic profiling and Western blot | FAP activity and protein expression were higher in stage III vs. stage II carcinoma. | [10] |
| Breast Cancer | LC-MRM/MS | Feasible for relative quantification of a large set of proteins from FFPE samples. | [11] |
| Various Cancers | DIA-MS | Capable of quantifying thousands of proteins, including clinical biomarkers, from FFPE biopsies. | [12] |
Experimental Protocol: FAP Targeted Proteomics
Part 1: Protein Extraction from FFPE Tissue [4][13]
Materials:
-
FFPE tumor tissue sections
-
Xylene
-
Ethanol (100%, 90%, 70%)
-
Antigen retrieval buffer (e.g., Tris-HCl, pH 9.0)
-
Lysis buffer (e.g., SDS-containing buffer)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
Procedure:
-
Deparaffinization and Rehydration:
-
Similar to the IHC protocol, wash sections with xylene and a graded ethanol series.[4]
-
-
Antigen Retrieval and Lysis:
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT and incubating.
-
Alkylate cysteine residues by adding IAA and incubating in the dark.
-
-
Protein Digestion:
-
Digest the proteins into peptides using trypsin overnight at 37°C.[11]
-
-
Peptide Cleanup:
-
Acidify the peptide solution and desalt using a C18 spin column or similar method.
-
Part 2: LC-MS/MS Analysis [6][11]
Materials:
-
Digested and cleaned peptides
-
LC-MS/MS system (e.g., Q Exactive, Orbitrap)
-
C18 analytical column
Procedure:
-
Liquid Chromatography (LC) Separation:
-
Inject the peptide sample onto the LC system.
-
Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) over a C18 column.
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the eluted peptides using a mass spectrometer in a targeted proteomics mode such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).
-
Define precursor and fragment ions specific to FAP peptides for quantification.
-
-
Data Analysis:
-
Integrate the peak areas of the FAP-specific fragment ions.
-
Quantify FAP protein abundance relative to an internal standard or by comparing across different samples.
-
Mass Spectrometry Workflow Diagram
FAP Signaling Pathways in the Tumor Microenvironment
FAP expression on CAFs influences several signaling pathways that promote tumor growth, invasion, and immunosuppression.
References
- 1. Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Protocol for qRT-PCR analysis from formalin fixed paraffin embedded tissue sections from diffuse large b-cell lymphoma: Validation of the six-gene predictor score - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superiorbiodx.com [superiorbiodx.com]
- 5. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Evidence for qualified quantitative mRNA analysis in formalin‐fixed and paraffin‐embedded colorectal carcinoma cells and tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA extraction from formalin-fixed paraffin-embedded (FFPE) tissue [protocols.io]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Data-independent acquisition mass spectrometry to quantify protein levels in FFPE tumor biopsies for molecular diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in FAP peptide-PEG2 synthesis
Technical Support Center: FAP Peptide-PEG2 Synthesis
Welcome to the technical support center for FAP peptide-PEG2 synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a significantly lower than expected yield after synthesizing my FAP-targeting peptide via Solid-Phase Peptide Synthesis (SPPS). What are the common causes?
Low yield in SPPS can originate from several factors, primarily incomplete peptide chain assembly.[1] Key areas to investigate include:
-
Incomplete Fmoc Deprotection: The N-terminal Fmoc group may not be fully removed, which blocks the subsequent amino acid from coupling efficiently.[2]
-
Inefficient Coupling: The incoming Fmoc-amino acid may not have coupled completely to the N-terminus of the growing peptide chain on the resin.[2] This is particularly challenging with bulky residues like Arginine or when coupling to a secondary amine like Proline.[3]
-
Peptide Aggregation: The growing peptide chain can fold and form inter- or intra-chain hydrogen bonds on the solid support, hindering reagent access.[2] This is more common in longer or hydrophobic sequences.
-
Side Reactions: Undesirable chemical reactions can lead to byproducts, reducing the yield of the target peptide.[2][4] Common side reactions include aspartimide formation, especially in Asp-Gly or Asp-Ser sequences, and racemization of residues like Histidine.[4][5][6]
To systematically troubleshoot, it is recommended to follow a logical diagnostic workflow, starting with monitoring the efficiency of your coupling and deprotection steps.[1]
Q2: How can I diagnose if incomplete coupling or deprotection is the cause of my low yield during SPPS?
Incomplete coupling or deprotection results in truncated or deletion peptide sequences, which significantly lowers the yield of the full-length product.[1][7]
Troubleshooting Steps:
-
Monitor Coupling Reactions: Use a qualitative test like the Kaiser (ninhydrin) test to check for free primary amines after each coupling step. A positive result (blue beads) signals an incomplete reaction.
-
Monitor Deprotection: After the Fmoc-deprotection step, a Kaiser test should be positive, indicating the successful removal of the Fmoc group and the presence of a free amine for the next coupling cycle.
-
Review Synthesis Data: Analyze your synthesis logs. Even a minor inefficiency at each step can drastically reduce the overall yield of a long peptide.[1]
Solutions:
-
Optimize Coupling: Increase the reaction time or double couple, especially for difficult amino acids like Arginine or Proline.[3] Using a more potent coupling reagent like HATU can also improve efficiency.
-
Address Difficult Sequences: If aggregation is suspected, consider incorporating pseudoproline dipeptides to disrupt secondary structures or perform the synthesis at an elevated temperature.[1]
The following table illustrates how small inefficiencies per cycle can have a major impact on the final theoretical yield.
| Table 1: Impact of Stepwise Efficiency on Overall Theoretical Yield | ||
| Stepwise Efficiency per Cycle | Overall Yield (15-mer peptide) | Overall Yield (30-mer peptide) |
| 97.0% | 63.3% | 40.1% |
| 98.0% | 73.9% | 54.5% |
| 99.0% | 86.0% | 74.0% |
| 99.5% | 92.7% | 86.0% |
Q3: My peptide yield is acceptable, but the subsequent PEGylation step with a PEG2 linker is inefficient. What factors should I investigate?
Low yield during the PEGylation step often points to issues with the conjugation chemistry, reagent quality, or reaction conditions.[8]
-
Purity of Starting Materials: Both the peptide and the PEG linker must be of high purity and stable during the reaction to achieve a pure conjugate with high efficiency.[8]
-
Reaction pH: The pH is a critical factor.[9] For conjugation to amine groups (e.g., N-terminus or Lysine side chain) using activated PEGs like NHS esters, the pH should be carefully controlled (typically around 7.5-8.5) to ensure the target amine is deprotonated and nucleophilic without promoting hydrolysis of the activated PEG.[10]
-
Molar Ratio: The molar ratio of the PEG reagent to the peptide should be optimized.[9][11] An insufficient amount of PEG will lead to incomplete reaction, while a large excess can complicate purification.
-
Side Reactions: Unwanted reactions can occur, such as modification of other residues (e.g., Histidine) or hydrolysis of the activated PEG reagent in aqueous buffers.[10]
-
Steric Hindrance: The site of PEGylation on the FAP peptide can influence reaction efficiency. If the target functional group is sterically hindered, the reaction rate may be slow.
Q4: I'm having trouble purifying the final FAP peptide-PEG2 conjugate. What are the best practices?
The purification of PEGylated peptides can be challenging due to the properties of PEG.[12][] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and powerful method.[7][14]
-
Technique Selection:
-
RP-HPLC: Separates the conjugate from the unreacted peptide based on hydrophobicity. It is the primary method for achieving high purity.[7][]
-
Size Exclusion Chromatography (SEC): Efficient for removing unreacted low molecular weight PEG linkers from the much larger PEGylated peptide.[]
-
Ion-Exchange Chromatography (IEX): Can be used to separate based on charge differences, as the PEG chain can shield surface charges on the peptide.[]
-
-
Common RP-HPLC Issues & Solutions:
-
Poor Resolution: Optimize the gradient. A shallower gradient often improves the separation of the PEGylated peptide from the un-PEGylated starting material.[7]
-
High Backpressure: This may indicate a blockage and requires systematic troubleshooting of the HPLC system.[7]
-
Sample Solubility: Ensure the crude peptide is fully dissolved in a solvent compatible with the initial mobile phase conditions to avoid precipitation on the column. If the sample is dissolved in a high percentage of organic solvent, it may elute prematurely with the solvent front, especially with larger injection volumes.[15]
-
Experimental Protocols & Methodologies
Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling:
-
Pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling agent like HCTU (3.9 equivalents) and a base like N,N-Diisopropylethylamine (DIEA) (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor completion with a Kaiser test. If the test is positive, repeat the coupling step ("double coupling").
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and dry under vacuum.
Protocol 2: On-Resin Peptide PEGylation (N-terminus)
-
Peptide-Resin Preparation: Use the fully assembled peptide on resin after the final Fmoc deprotection step.
-
PEGylation Reaction:
-
Dissolve the activated PEG2 linker (e.g., Fmoc-NH-PEG2-COOH activated as an NHS ester, 5 equivalents) in a suitable solvent like DMF.
-
Add the PEG solution and a non-nucleophilic base like DIEA (10 equivalents) to the peptide-resin.
-
Allow the reaction to proceed for 4-12 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM.
-
Cleavage and Deprotection: Proceed with the standard cleavage protocol.
Protocol 3: Peptide Cleavage from Resin
-
Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and incubate for 2-4 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to ice-cold diethyl ether.
-
Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Drying: Dry the peptide pellet under vacuum.
Visual Troubleshooting Guides
Below are diagrams illustrating key workflows and decision-making processes in FAP peptide-PEG2 synthesis.
Caption: High-level workflow for FAP peptide-PEG2 synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Reducing Off-Target Kidney Uptake of FAP-Targeting Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at reducing the off-target renal uptake of Fibroblast Activation Protein (FAP) targeting peptides.
Frequently Asked Questions (FAQs)
Q1: Why is reducing off-target kidney uptake of FAP-targeting peptides crucial in radionuclide therapy and imaging?
High kidney uptake of radiolabeled FAP-targeting peptides is a significant concern for two primary reasons. Firstly, in peptide receptor radionuclide therapy (PRRT), the kidneys can become a dose-limiting organ, meaning the high radiation dose to the kidneys can cause nephrotoxicity, thereby limiting the maximum therapeutic dose that can be administered to the patient. Secondly, in diagnostic imaging, high background signals from the kidneys can obscure the detection of FAP-expressing tumors in or near the renal region.
Q2: What is the primary mechanism behind the high renal uptake of FAP-targeting peptides?
The high renal uptake of small peptides (below 60 kDa) is primarily mediated by their reabsorption in the proximal tubules of the kidneys.[1] After glomerular filtration, these peptides are taken up by endocytic receptors, mainly megalin and cubilin, which are highly expressed on the apical surface of proximal tubule cells.[2][3][4][5] Once internalized, the radiolabeled peptides are degraded in lysosomes, and the residualizing radiometals are trapped within the tubular cells, leading to a prolonged radiation dose to the kidneys.[1]
Q3: What are the most common strategies to reduce the kidney uptake of radiolabeled peptides?
Several strategies are employed to mitigate renal uptake, including:
-
Co-administration of blocking agents: Infusion of positively charged amino acids like lysine (B10760008) and arginine, or solutions like Gelofusine, can competitively inhibit the binding of radiolabeled peptides to megalin and cubilin.[6][7][8]
-
Modification of the peptide's physicochemical properties: Altering the charge and size of the peptide can influence its interaction with the renal receptors. For instance, increasing the negative charge of a peptide has been shown to reduce its renal uptake.[9][10]
-
Introduction of cleavable linkers: Incorporating a linker between the peptide and the radionuclide that can be cleaved by renal enzymes allows for the release and excretion of the radioactive component, reducing its retention in the kidneys.[8]
-
Increasing the hydrodynamic size: Attaching an albumin-binding domain to the peptide can increase its size above the glomerular filtration cutoff, thereby reducing its filtration and subsequent reabsorption by the kidneys.[1]
Q4: Are the strategies for reducing kidney uptake universal for all peptides?
No, the effectiveness of a particular strategy can vary significantly depending on the specific peptide. For example, co-infusion of lysine is effective for reducing the renal uptake of some somatostatin (B550006) analogs but is less effective for others like minigastrin.[7][11] Therefore, the optimal strategy for a given FAP-targeting peptide needs to be empirically determined.
Troubleshooting Guides
Problem 1: High kidney uptake observed despite co-administration of lysine/arginine.
| Possible Cause | Troubleshooting Step |
| The FAP-targeting peptide may not be efficiently inhibited by cationic amino acids. | Consider alternative or combination strategies. For instance, co-administration of Gelofusine has been shown to be effective for a broader range of peptides.[7][8] |
| The dose or timing of the amino acid infusion may be suboptimal. | Review and optimize the infusion protocol. Ensure the amino acid solution is administered shortly before or concurrently with the radiolabeled peptide to ensure competitive inhibition. |
| The renal uptake mechanism for your specific peptide may be less dependent on megalin. | Investigate other potential uptake pathways. For instance, organic anion transporters (OATs) might be involved, and co-administration of OAT inhibitors like probenecid (B1678239) or para-aminohippurate (PAH) could be explored.[12] |
Problem 2: Chemical modification of the FAP-peptide to reduce kidney uptake has resulted in decreased tumor targeting.
| Possible Cause | Troubleshooting Step |
| The modification has altered the peptide's conformation, leading to reduced binding affinity for FAP. | Perform in vitro binding assays to quantify the impact of the modification on FAP affinity. Consider alternative modification sites on the peptide that are less likely to interfere with the FAP binding motif. |
| The change in overall charge or lipophilicity has negatively impacted the peptide's pharmacokinetics. | Conduct biodistribution studies to compare the modified and unmodified peptides. A delicate balance needs to be found to reduce kidney uptake without compromising tumor accumulation.[8] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on reducing the renal uptake of radiolabeled peptides.
Table 1: Effect of Co-administered Agents on Renal Uptake of Radiolabeled Peptides in Rodent Models
| Radiolabeled Peptide | Co-administered Agent | Dose of Agent | % Reduction in Kidney Uptake (approx.) | Reference |
| [111In]In-octreotide | Lysine | 80 mg | 70% | [6] |
| [111In]In-octreotide | Gelofusine | 20 mg | 70% | [6] |
| [111In]In-octreotide | Albumin Fragments (3-50 kDa) | 1 mg | 70% | [6] |
| [111In]In-minigastrin | Lysine | 80 mg | No significant reduction | [6] |
| [111In]In-minigastrin | Gelofusine | 20 mg | 50% | [6] |
| [111In]In-minigastrin | Albumin-derived peptide #6 | 5 mg | 88% | [13] |
| [177Lu]Lu-DOTATATE | para-aminohippurate | 200 mg/mL | 83% | [12] |
| [177Lu]Lu-DOTA-JR11 | para-aminohippurate | 200 mg/mL | 63% | [12] |
| [99mTc]Tc(CO)3-ADAPT6 | Sodium maleate | 400 mg/kg | 75% | [1] |
Table 2: Impact of Peptide Charge Modification on Renal Uptake in Mice
| Peptide | Net Charge | Kidney Uptake (%ID/g at 1h) | Reference |
| [111In]In-DTPA-L-αLys(1)-octreotide | More Positive | ~12 | [10] |
| [111In]In-DTPA-L-Phe(1)-octreotide | Neutral | ~8 | [10] |
| [111In]In-DTPA-L-Asp(1)-octreotide | More Negative | ~4 | [10] |
Experimental Protocols
Key Experiment: In Vivo Biodistribution Study in a Murine Model
Objective: To determine the biodistribution and quantify the tumor and kidney uptake of a novel radiolabeled FAP-targeting peptide, and to evaluate the efficacy of a strategy to reduce renal uptake.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous FAP-expressing tumors (e.g., HEK-FAP xenografts).[14]
-
Radiolabeling: Label the FAP-targeting peptide with a suitable radionuclide (e.g., 177Lu, 111In, 68Ga) following established protocols.
-
Experimental Groups:
-
Group 1 (Control): Inject mice with the radiolabeled FAP-peptide.
-
Group 2 (Intervention): Co-administer the radiolabeled FAP-peptide with the agent being tested for reducing kidney uptake (e.g., lysine, Gelofusine).
-
-
Injection: Administer a defined amount of the radiolabeled peptide (e.g., 1 MBq) intravenously via the tail vein.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1h, 4h, 24h, 48h).
-
Organ Harvesting and Measurement: Dissect and collect major organs and tissues (tumor, kidneys, liver, spleen, muscle, blood, etc.). Weigh the tissues and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. Compare the kidney uptake and tumor-to-kidney ratios between the control and intervention groups.
Visualizations
Caption: Mechanism of renal uptake of FAP-targeting peptides.
Caption: Workflow for evaluating kidney uptake reduction strategies.
Caption: Logical relationships of strategies to reduce kidney uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. Megalin and cubilin in proximal tubule protein reabsorption: from experimental models to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of megalin and cubilin in renal physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of molecular charges on renal uptake of 111In-DTPA-conjugated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mediso - Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy [mediso.com]
optimizing PEG linker length for FAP peptide conjugates
This guide provides researchers, scientists, and drug development professionals with detailed information for optimizing Polyethylene (B3416737) Glycol (PEG) linker length in Fibroblast Activation Protein (FAP)-targeted peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in FAP peptide conjugates?
A PEG linker is a flexible, hydrophilic polymer chain that connects the FAP-targeting peptide to a payload (e.g., a radionuclide for imaging or therapy). Its primary roles are to improve the conjugate's pharmacological properties, including increasing solubility, extending circulation half-life by increasing the molecule's hydrodynamic radius, and reducing immunogenicity.[1] PEG linkers can also provide spatial separation between the peptide and the payload, which can be critical for maintaining high binding affinity.
Q2: Why is optimizing the PEG linker length so crucial?
Optimizing the PEG linker length is a critical balancing act to achieve the best therapeutic or diagnostic outcome.[1] The length of the PEG chain significantly influences the conjugate's pharmacokinetics (PK), biodistribution, tumor uptake, and clearance profile.[2][3] An inappropriate linker length can lead to suboptimal performance, such as rapid clearance from the body, low tumor accumulation, or increased uptake in non-target organs, leading to potential toxicity.[3][4]
Q3: What is the general effect of increasing PEG linker length on pharmacokinetics (PK)?
Generally, increasing the PEG linker length increases the conjugate's hydrodynamic size, which slows its clearance from the bloodstream, leading to a longer circulation half-life.[1][2][5] However, this effect is not always linear and can plateau. For instance, studies on antibody-drug conjugates (ADCs) show that while longer linkers improve in vivo performance, they can sometimes hinder in vitro potency.[1]
Q4: How does PEG linker length impact tumor uptake and retention?
The impact of PEG linker length on tumor uptake is complex and depends on the specific conjugate. Longer linkers can enhance tumor accumulation due to the prolonged circulation time (an enhanced permeability and retention, or EPR, effect).[6] However, an excessively long linker might negatively affect the binding affinity of the peptide to FAP due to steric hindrance or unfavorable conformations, which could reduce overall tumor retention.[5] Some studies have shown that doubling a linker length increased tumor retention, while others found that longer linkers led to lower tumor uptake.[4][7]
Q5: What is the effect of PEG linker length on clearance and non-target organ uptake (e.g., kidneys)?
PEG linker length can significantly alter the excretion pathway of the conjugate.[4] Shorter linkers often favor rapid renal (kidney) clearance, which can be beneficial for imaging applications but may also lead to high kidney accumulation and potential nephrotoxicity.[3] Increasing the PEG linker length can shift the clearance pathway from renal to hepatobiliary (liver and gut), which may reduce kidney dose but increase gastrointestinal accumulation.[4] Studies on PSMA inhibitors, for example, showed that PEGylation significantly reduced kidney uptake compared to non-PEGylated counterparts.[3]
Q6: Is there a single "optimal" PEG linker length for all FAP conjugates?
No, there is no universally optimal PEG linker length. The ideal length is a trade-off between enhancing pharmacokinetic properties and maintaining potent biological activity.[1] The optimization process is highly dependent on the specific FAP-targeting peptide, the payload, and the intended application (e.g., imaging vs. therapy). The best approach involves synthesizing and evaluating a series of conjugates with varying PEG lengths to empirically determine the best performer for a given system.
Data Summary Tables
The following tables summarize quantitative data from studies investigating the impact of PEG linker length on key performance metrics.
Table 1: Effect of PEG Linker Length on Binding Affinity to PSMA (as an example for peptide conjugates)
| Radiotracer | PEG Length | Target | IC50 (nM) |
| [68Ga]Ga-PP4-WD | PEG4 | PSMA | 8.06 ± 0.91 |
| [68Ga]Ga-PP8-WD | PEG8 | PSMA | 6.13 ± 0.79 |
| Data from a study on PSMA-targeted radiotracers, demonstrating that in this case, a longer PEG linker slightly improved binding affinity.[3] |
Table 2: Impact of PEG Linker Length on In Vivo Tumor Uptake (%ID/g)
| Radiotracer | PEG Length | Tumor Model | 30 min p.i. | 60 min p.i. | 120 min p.i. |
| [68Ga]Ga-PP4-WD | PEG4 | LNCaP (PSMA) | 33.45 ± 3.40 | 39.28 ± 3.25 | 25.75 ± 2.43 |
| [68Ga]Ga-PP8-WD | PEG8 | LNCaP (PSMA) | 16.18 ± 2.53 | 18.64 ± 2.20 | 17.12 ± 2.57 |
| Data from a study on PSMA-targeted radiotracers, showing that the shorter PEG4 linker resulted in significantly higher tumor uptake compared to the PEG8 linker in this specific model.[3] |
Table 3: Influence of PEG Linker Length on Biodistribution in Non-Target Organs (%ID/g at 60 min p.i.)
| Radiotracer | PEG Length | Blood | Liver | Kidneys |
| [68Ga]Ga-PP4-WD | PEG4 | 0.96 ± 0.16 | 0.44 ± 0.10 | 3.52 ± 0.54 |
| [68Ga]Ga-PP8-WD | PEG8 | 1.15 ± 0.20 | 0.54 ± 0.08 | 2.63 ± 0.38 |
| Data from a study on PSMA-targeted radiotracers, illustrating that the longer PEG8 linker led to slightly higher blood retention and lower kidney uptake.[3] |
Troubleshooting Guide
Problem: My conjugate shows low binding affinity (high IC50/Kd) after adding a PEG linker.
-
Possible Cause: The PEG linker may be sterically hindering the peptide from binding to the FAP enzyme's active site. This can be more pronounced with very long or bulky PEG chains.[5]
-
Suggested Solution:
-
Synthesize and test conjugates with systematically shorter PEG linkers (e.g., PEG12, PEG8, PEG4).
-
Consider the attachment point of the linker on the peptide. Moving the conjugation site further from the core binding motif may alleviate steric clash.
-
If possible, perform molecular docking studies to predict how different linker lengths might affect the peptide's binding conformation.[8]
-
Problem: The conjugate has good in vitro binding affinity but poor in vivo tumor uptake.
-
Possible Cause 1: The conjugate is clearing from circulation too quickly for it to accumulate in the tumor. This is often an issue with short or no PEG linkers.[3]
-
Suggested Solution 1: Increase the length of the PEG linker (e.g., move from PEG4 to PEG8 or PEG12) to prolong its circulation half-life and allow more time for tumor accumulation.[1][2]
-
Possible Cause 2: The preclinical model used has low or heterogeneous FAP expression. Results can differ significantly between FAP-transduced cell lines (like HT1080-huFAP) and models with endogenous FAP expression (like U-87 MG xenografts, which recruit FAP-positive mouse fibroblasts).[9][10]
-
Suggested Solution 2:
Problem: I'm observing high kidney uptake and am concerned about potential nephrotoxicity.
-
Possible Cause: The conjugate's size and charge profile favor rapid renal clearance. This is common for smaller peptide conjugates with shorter PEG linkers.[3]
-
Suggested Solution:
-
Increase the PEG linker length. This increases the hydrodynamic radius, which can help shift the excretion pathway from renal to hepatobiliary, thus reducing the radiation dose to the kidneys.[4]
-
Evaluate biodistribution at multiple time points to understand the kinetics of uptake and clearance in the kidneys.
-
Problem: My PEGylated peptide is difficult to handle and won't precipitate after cleavage from the resin.
-
Possible Cause: PEGylated peptides, especially shorter ones, can be tricky to precipitate with diethyl ether, a common step after TFA cleavage. They may remain soluble in the TFA/ether mixture.[11]
-
Suggested Solution:
-
Instead of relying on precipitation, try removing the ether/TFA mixture by rotary evaporation or under a stream of nitrogen.[11]
-
Redissolve the resulting residue directly in an appropriate buffer (e.g., water/acetonitrile) for direct purification by RP-HPLC.[11]
-
Consider using a different precipitation solvent system, such as a 1:1 mixture of hexane (B92381) and ether.[11]
-
Key Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay (IC50 Determination)
-
Cell Culture: Seed FAP-expressing cells (e.g., HT1080-huFAP) in 24-well plates and culture until confluent.[9]
-
Preparation: Prepare serial dilutions of your non-radioactive ("cold") PEGylated FAP peptide conjugates in binding buffer (e.g., DMEM with 1% BSA).
-
Competition: Add a constant, low concentration of a radiolabeled FAP ligand (e.g., [111In]In-FAPI-46) to each well, along with the varying concentrations of your cold conjugates.[9] Include control wells with only the radioligand (for total binding) and wells with the radioligand plus a large excess of a known FAP inhibitor (for non-specific binding).
-
Incubation: Incubate the plate at 4°C for 1-2 hours to allow binding to reach equilibrium.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lysis & Counting: Lyse the cells with 1 M NaOH.[12] Collect the lysate and measure the radioactivity in a gamma counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a nonlinear regression model (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts of FAP-expressing cells). Typically, 4-5 mice per group per time point are used.[4]
-
Injection: Administer a known amount of the radiolabeled FAP peptide conjugate (e.g., 1-5 MBq) to each mouse via tail vein injection.
-
Euthanasia & Dissection: At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.[4]
-
Organ Harvesting: Carefully dissect and collect relevant organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Also, measure the activity of injection standards.
-
Calculation: Calculate the uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for optimizing PEG linker length in FAP conjugates.
Caption: The balancing act of optimizing PEG linker length.
Caption: Troubleshooting flowchart for low in vivo tumor uptake.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Linker Modification on Tumor-to-Kidney Contrast of <sup>68</sup>Ga-Labeled PSMA-Targeted Imaging Probes [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tumor Retention of FAP-Targeting Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Activation Protein (FAP)-targeting agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to enhance tumor retention.
Frequently Asked Questions (FAQs)
Q1: My FAP-targeting agent shows rapid clearance from the tumor. What are the potential causes and solutions?
A1: Rapid clearance of FAP-targeting agents, particularly small-molecule radiopharmaceuticals (FAPIs), is a common challenge that can limit therapeutic efficacy.[1][2] The primary cause is often the monomeric nature of the agent, leading to a short residence time in the tumor.[3][4][5]
Troubleshooting Strategies:
-
Chemical Modification: Altering the chemical structure of the FAP inhibitor can enhance binding affinity and improve pharmacokinetics. For instance, modifications to the quinoline-based framework of FAPI-04 led to the development of derivatives like FAPI-21 and FAPI-46, which demonstrated improved tumor retention.[6][7][8]
-
Dimerization/Multimerization: Creating homodimeric or multimeric versions of the FAP inhibitor can significantly increase tumor accumulation and residence time.[3][4][5][9] This is attributed to an increased avidity effect, where the multimeric agent has a higher chance of rebinding to FAP targets.[5]
-
Conjugation with Albumin Binders: Attaching an albumin-binding moiety, such as an Evans blue analog, can extend the agent's circulation half-life, leading to increased tumor uptake and retention.[1][10]
Q2: How can I experimentally evaluate and compare the tumor retention of different FAP-targeting agents?
A2: A combination of in vitro and in vivo experiments is crucial for evaluating tumor retention.
Key Experiments:
-
In Vitro Radioligand Binding Assays: To determine the binding affinity of your agent to FAP. This is a fundamental first step to ensure target engagement.
-
Small-Animal PET/CT or SPECT/CT Imaging: To visualize and quantify the biodistribution and tumor uptake of the radiolabeled agent over time in tumor-bearing mouse models.[6][11]
-
Ex Vivo Biodistribution Studies: To provide more precise quantification of radioactivity in tumors and various organs at different time points post-injection.[6]
A detailed experimental protocol for in vivo evaluation is provided in the "Experimental Protocols" section below.
Q3: I am observing high off-target accumulation of my FAP-targeting agent. What are the possible reasons and how can I mitigate this?
A3: High off-target accumulation can lead to toxicity and reduce the therapeutic window. Potential causes include:
-
Suboptimal Pharmacokinetics: The physicochemical properties of the agent may lead to non-specific uptake in organs like the liver, kidneys, or salivary glands.[6][7]
-
Expression of FAP in Healthy Tissues: While FAP expression is low in most healthy adult tissues, it can be present in areas of tissue remodeling, such as wound healing and fibrosis.[12][13]
Mitigation Strategies:
-
Optimize Agent Design: As mentioned in Q1, chemical modifications and dimerization can improve tumor-to-normal-organ ratios.[6][8] For example, FAPI-46 was shown to have a favorable uptake in healthy tissues compared to other derivatives.[1]
-
Dose Optimization: The administered dose of the FAP-targeting agent can influence its pharmacokinetics and off-target uptake. A dose-escalation study can help identify the optimal dose for maximizing tumor uptake while minimizing off-target accumulation.[14]
Q4: What are the current strategies for improving the persistence of FAP-targeted CAR-T cells in the tumor microenvironment?
A4: The efficacy of FAP-targeted Chimeric Antigen Receptor (CAR)-T cell therapy relies on the persistence and sustained activity of the CAR-T cells within the immunosuppressive tumor microenvironment (TME).[15]
Strategies to Enhance Persistence:
-
Combinational Therapies: Combining FAP-CAR T-cell therapy with other treatments, such as vaccines, can augment the endogenous anti-tumor immune response and support CAR-T cell function.[16]
-
Engineering CAR-T Cells: Modifying the CAR-T cells themselves, for instance, by creating a deficiency in diacylglycerol kinase, can enhance their anti-tumor effects.[16]
-
Multiple Injections: Administering multiple doses of FAP-CAR T-cells has been shown to improve their anti-tumor efficacy.[16]
Troubleshooting Guides
Issue: Low Tumor-to-Background Ratio in PET/CT Imaging
| Potential Cause | Troubleshooting Step |
| Rapid clearance of the agent | Consider strategies to improve retention such as dimerization or adding an albumin binder.[3][10] |
| High non-specific binding | Modify the linker or chelator to alter lipophilicity and improve pharmacokinetics.[6] |
| Suboptimal imaging time point | Perform a time-course imaging study to determine the optimal window for high-contrast imaging. |
| Low FAP expression in the tumor model | Confirm FAP expression levels in your tumor model using immunohistochemistry or western blotting. |
Issue: Inconsistent Results in Biodistribution Studies
| Potential Cause | Troubleshooting Step |
| Variability in tumor size | Standardize tumor volume across experimental animals. |
| Inaccurate injection | Ensure consistent intravenous injection technique. |
| Instability of the radiolabeled agent | Assess the in vitro and in vivo stability of your compound. |
| Animal-to-animal physiological variation | Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: Comparison of Tumor Uptake and Retention for Different FAPI Derivatives in HT-1080-FAP Xenograft Mice.
| Radiotracer | Tumor Uptake (1h p.i., %ID/g) | Tumor Retention (24h p.i., %ID/g) | Reference |
| 177Lu-FAPI-04 | ~3.0 | 2.86 ± 0.31 | [6] |
| 177Lu-FAPI-21 | ~4.5 | 6.03 ± 0.68 | [6] |
| 177Lu-FAPI-35 | Not Reported | 2.47 ± 0.23 | [6] |
| 177Lu-FAPI-46 | ~3.5 | 2.29 ± 0.16 | [6] |
p.i. = post-injection; %ID/g = percentage of injected dose per gram of tissue.
Table 2: Tumor Uptake of Monomeric vs. Dimeric FAP-Targeting Agents in Cancer Patients.
| Radiotracer | Tumor Lesion | Maximum Standardized Uptake Value (SUVmax) | Reference |
| 68Ga-FAPI-46 (Monomer) | Various Cancers | 1.7 - 24.0 | [10] |
| 68Ga-DOTA-2P(FAPI)2 (Dimer) | Various Cancers | 8.1 - 39.0 | [10] |
Experimental Protocols
Protocol: In Vivo Small-Animal PET/CT Imaging and Biodistribution Study
Objective: To evaluate the tumor uptake, retention, and overall biodistribution of a radiolabeled FAP-targeting agent.
Materials:
-
Tumor-bearing mice (e.g., HT-1080-FAP xenografts in BALB/c nude mice).
-
Radiolabeled FAP-targeting agent (e.g., 68Ga- or 177Lu-labeled).
-
Small-animal PET/CT or SPECT/CT scanner.
-
Anesthesia (e.g., isoflurane).
-
Gamma counter.
Procedure:
-
Animal Preparation: Anesthetize tumor-bearing mice.
-
Radiotracer Administration: Intravenously inject a defined amount of the radiolabeled agent (e.g., 10 MBq) via the tail vein.[11]
-
PET/CT or SPECT/CT Imaging:
-
Acquire dynamic or static scans at various time points post-injection (e.g., 10 min, 1h, 4h, 24h).
-
Reconstruct images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and major organs to determine the standardized uptake value (SUV).[11]
-
-
Ex Vivo Biodistribution:
-
At predetermined time points, euthanize the mice.
-
Dissect tumors and major organs (blood, liver, kidneys, muscle, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: Workflow for evaluating tumor retention of FAP-targeting agents.
Caption: Strategies to overcome short tumor retention of FAP agents.
References
- 1. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein-Targeted Theranostics: Current Status in Clinical Development | springermedicine.com [springermedicine.com]
- 3. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Generation of FAP Inhibitor-Based Homodimers for Improved Application in Radiotheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]
- 13. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved FAPI-radiopharmaceutical pharmacokinetics from the perspectives of a dose escalation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibroblast Activation Protein (FAP)-Targeted CAR-T Cells: Launching an Attack on Tumor Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Fibroblast Activation Protein in Tumor Stroma with Chimeric Antigen Receptor T Cells Can Inhibit Tumor Growth and Augment Host Immunity Without Severe Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
solving aggregation issues with FAP targeting peptide-PEG2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with FAP targeting peptide-PEG2 and encountering aggregation issues.
Troubleshooting Guide
This guide addresses common aggregation-related problems observed during the handling and characterization of FAP targeting peptide-PEG2.
Problem 1: Peptide precipitates out of solution immediately upon dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility in Aqueous Buffer | Dissolve the peptide in a small amount of a polar organic solvent (e.g., DMSO, DMF, or acetonitrile) before slowly adding the aqueous buffer to the desired final concentration. | The peptide dissolves in the organic solvent and remains in solution after the addition of the aqueous buffer. |
| Incorrect pH | Adjust the pH of the buffer. For acidic peptides, a more basic buffer may be required, and for basic peptides, a more acidic buffer may be necessary to ensure the peptide carries a net charge. | The peptide dissolves as the pH moves away from its isoelectric point (pI), increasing electrostatic repulsion between peptide molecules. |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration. | The peptide dissolves at a lower concentration, indicating the initial concentration exceeded its solubility limit. |
Problem 2: The peptide solution becomes cloudy or forms visible aggregates over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Time-Dependent Aggregation | Prepare fresh solutions immediately before use. If storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. | Freshly prepared solutions remain clear. Stored aliquots show minimal aggregation upon thawing. |
| Suboptimal Buffer Conditions | Screen different buffer systems (e.g., phosphate, citrate, Tris) and pH values. | Identification of a buffer system that maintains peptide solubility and stability over the desired experimental timeframe. |
| Presence of Nucleating Agents | Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter that could act as nucleation sites for aggregation. | The filtered solution exhibits a reduced rate of aggregation. |
Problem 3: Inconsistent results in analytical characterization (DLS, SEC).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Heterogeneity | Gently vortex or pipette the solution before taking a sample for analysis to ensure homogeneity. Avoid vigorous shaking which can induce aggregation. | More consistent and reproducible results between replicate measurements. |
| Interaction with Analytical Column/Cuvette | For SEC, screen different mobile phase additives like arginine or a low concentration of a non-ionic surfactant to minimize non-specific interactions with the column matrix.[1] For DLS, ensure the cuvette is thoroughly cleaned. | Improved peak shape and recovery in SEC.[1] More stable and reliable readings in DLS. |
| Formation of High Molecular Weight (HMW) Species | Analyze samples by SEC to quantify the percentage of monomer, dimer, and higher-order aggregates. | A clear profile of the aggregation state of the peptide, allowing for correlation with experimental outcomes. |
Problem 4: Reduced biological activity in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation Masking the Binding Site | Characterize the aggregation state of the peptide solution used in the assay using DLS or SEC. Test different formulation strategies to minimize aggregation. | A correlation is established between the aggregation state and biological activity. Formulations with a higher monomeric content show improved activity. |
| Peptide Adsorption to Labware | Pre-treat pipette tips and microplates with a blocking agent like bovine serum albumin (BSA) or use low-binding plastics. | Increased effective concentration of the peptide in the assay, leading to a more accurate assessment of its activity. |
| Degradation of the Peptide | Assess the stability of the peptide in the assay medium over the incubation period. | Identification of any degradation products that may interfere with the assay or indicate instability. |
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation?
A1: Peptide aggregation is a process where individual peptide molecules (monomers) self-associate to form larger structures, ranging from small soluble oligomers to large, often insoluble, aggregates or highly organized amyloid fibrils.[2] This can be driven by factors such as hydrophobic interactions, hydrogen bonding, and electrostatic forces.
Q2: How does PEGylation, specifically with a short PEG2 linker, affect peptide aggregation?
A2: PEGylation generally helps to reduce aggregation by creating a "steric shield" around the peptide, which can prevent close intermolecular interactions.[3] However, the effect of a very short linker like PEG2 can be complex. While it can still offer some steric hindrance, its impact may be less pronounced than that of longer PEG chains.[4] The specific properties of the FAP-targeting peptide sequence will also play a significant role.
Q3: What are the primary analytical techniques to characterize aggregation of FAP targeting peptide-PEG2?
A3: The primary techniques include:
-
Dynamic Light Scattering (DLS): A rapid method to determine the size distribution of particles in a solution and detect the presence of aggregates.[5][6]
-
Size Exclusion Chromatography (SEC): A powerful technique to separate and quantify monomers, dimers, and higher molecular weight aggregates based on their hydrodynamic size.[1][7]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the morphology and size of peptide aggregates.[8]
Q4: What formulation strategies can be employed to minimize aggregation of FAP targeting peptide-PEG2?
A4: Several strategies can be effective:
-
pH Optimization: Maintaining the pH of the solution away from the peptide's isoelectric point (pI) can increase electrostatic repulsion and reduce aggregation.
-
Use of Excipients: Additives such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) can help stabilize the peptide and prevent aggregation.[9][10]
-
Control of Concentration: Working at the lowest effective peptide concentration can reduce the likelihood of aggregation.[2]
Q5: How can I confirm that the observed aggregation is affecting the biological activity of my FAP targeting peptide-PEG2?
A5: You can perform a comparative study. Prepare two batches of your peptide solution: one that is freshly prepared and shows minimal aggregation (as confirmed by DLS or SEC), and another that has been intentionally aggregated (e.g., by incubation, pH shift, or agitation). Then, test both samples in a FAP binding or enzymatic activity assay. A significant decrease in activity in the aggregated sample would indicate that aggregation is masking the binding site or otherwise impairing its function.
Quantitative Data Summary
Table 1: Example Data from Size Exclusion Chromatography (SEC) Analysis of FAP Targeting Peptide-PEG2 under Different Formulation Conditions.
| Formulation Condition | Monomer (%) | Dimer (%) | High Molecular Weight (HMW) Aggregates (%) |
| Phosphate Buffered Saline (PBS), pH 7.4 | 85.2 | 10.5 | 4.3 |
| PBS with 5% Sucrose, pH 7.4 | 92.1 | 6.8 | 1.1 |
| PBS with 50 mM Arginine, pH 7.4 | 95.5 | 3.5 | 1.0 |
| Citrate Buffer, pH 6.0 | 96.3 | 2.9 | 0.8 |
Table 2: Example Data from Dynamic Light Scattering (DLS) Analysis of FAP Targeting Peptide-PEG2.
| Sample Condition | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |
| Freshly Prepared in PBS, pH 7.4 | 5.8 | 0.25 |
| Incubated at 37°C for 24h in PBS, pH 7.4 | 150.2 | 0.68 |
| Freshly Prepared in Citrate Buffer, pH 6.0 | 5.5 | 0.21 |
Experimental Protocols
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution and polydispersity of the FAP targeting peptide-PEG2 in solution.
Materials:
-
FAP targeting peptide-PEG2 solution (e.g., 1 mg/mL)
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
0.22 µm syringe filter
-
DLS instrument and compatible cuvettes
Procedure:
-
Prepare the peptide solution in the desired buffer.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette.
-
Place the cuvette into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Allow the sample to equilibrate to the set temperature for at least 5 minutes.
-
Perform the measurement, acquiring multiple readings for statistical accuracy.
-
Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). An increase in the Z-average diameter and a high PDI value (>0.3) are indicative of aggregation.[5]
Size Exclusion Chromatography (SEC) for Quantification of Aggregates
Objective: To separate and quantify the monomeric, dimeric, and aggregated forms of FAP targeting peptide-PEG2.
Materials:
-
FAP targeting peptide-PEG2 solution
-
SEC-compatible HPLC or UHPLC system
-
Appropriate SEC column (select a column with a pore size suitable for the expected size range of the peptide and its aggregates)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)[1]
-
0.22 µm filter for mobile phase and sample
Procedure:
-
Prepare and degas the mobile phase.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the peptide sample in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Inject a known amount of the sample onto the column.
-
Run the chromatogram and detect the eluting species using a UV detector (e.g., at 220 nm or 280 nm).
-
Identify the peaks corresponding to the monomer, dimer, and HMW aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to determine the relative percentage of each species.
Transmission Electron Microscopy (TEM) for Visualization of Aggregates
Objective: To visualize the morphology of FAP targeting peptide-PEG2 aggregates.
Materials:
-
Peptide solution containing aggregates
-
TEM grids (e.g., carbon-coated copper grids)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or uranyl formate)
-
Filter paper
-
Pipettes
-
Transmission Electron Microscope
Procedure:
-
Place a drop of the peptide solution (approximately 3-5 µL) onto the carbon-coated side of a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess liquid from the edge of the grid using filter paper.
-
Wash the grid by placing it on a drop of deionized water for 1 minute, then blot. Repeat this step.
-
Stain the sample by placing the grid on a drop of the negative stain solution for 1 minute.
-
Blot off the excess stain and allow the grid to air-dry completely.
-
Image the grid using a TEM at various magnifications to observe the morphology of any aggregates present.[8]
Cell-Based FAP Binding Assay
Objective: To assess the binding activity of FAP targeting peptide-PEG2 to FAP-expressing cells.
Materials:
-
FAP-positive cells (e.g., HEK293-hFAP transfected cells) and FAP-negative control cells (e.g., parental HEK293 cells)[11]
-
Cell culture medium and supplements
-
Fluorescently labeled FAP targeting peptide-PEG2 or a competitive binding agent
-
Assay buffer (e.g., PBS with 1% BSA)
-
Multi-well plates (e.g., 96-well black, clear-bottom plates)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Seed the FAP-positive and FAP-negative cells into the multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the unlabeled FAP targeting peptide-PEG2 (as a competitor) and a constant concentration of the fluorescently labeled FAP ligand in assay buffer.
-
Wash the cells with assay buffer.
-
Add the peptide solutions to the wells and incubate for a specified time (e.g., 1 hour) at 4°C or 37°C.
-
Wash the cells multiple times with cold assay buffer to remove unbound peptide.
-
Add assay buffer to each well and measure the fluorescence intensity using a plate reader.
-
For competitive binding, plot the fluorescence signal against the concentration of the unlabeled peptide to determine the IC50 value. A lower IC50 indicates higher binding affinity.
Visualizations
Caption: Experimental workflow for characterizing aggregation and activity.
Caption: A logical flowchart for troubleshooting aggregation issues.
Caption: Overview of FAP's role in the tumor microenvironment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. unchainedlabs.com [unchainedlabs.com]
- 6. medium.com [medium.com]
- 7. waters.com [waters.com]
- 8. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Design and validation of fibroblast activation protein alpha targeted imaging and therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing FAP-Targeting Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the binding affinity of Fibroblast Activation Protein (FAP)-targeting peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FAP-targeting peptide exhibits low binding affinity. What are the initial steps to troubleshoot this issue?
A1: Low binding affinity is a common challenge. A systematic approach can help identify the root cause:
-
Sequence Analysis: Re-evaluate the peptide sequence. Alanine scanning can identify key residues essential for the interaction. Consider if the chosen sequence is based on a well-validated FAP-binding motif.
-
Peptide Integrity and Purity: Confirm the purity and correct synthesis of your peptide using techniques like HPLC and Mass Spectrometry. Improper synthesis or degradation can lead to a non-functional peptide.
-
Experimental Conditions: Optimize your binding assay conditions. Factors such as buffer composition, pH, temperature, and incubation time can significantly impact binding interactions.
-
Target Protein Activity: Ensure the FAP protein used in your assays is correctly folded and active. Use a control ligand with known affinity to validate the assay setup.
Q2: What strategic modifications can I implement to enhance the binding affinity and retention of my peptide?
A2: Several proven strategies can improve the performance of FAP-targeting peptides. The choice of strategy often depends on the peptide's initial structure and intended application.
-
Peptide Cyclization: Converting a linear peptide to a cyclic one can increase binding affinity and plasma stability by reducing conformational flexibility.[1][2] FAP-2286 is a successful example of a cyclic peptide with improved biological properties over linear counterparts.[2]
-
Multimerization: Creating dimeric or tetrameric versions of your peptide can increase its avidity (overall binding strength) by allowing simultaneous interaction with multiple FAP targets on the cell surface.[1]
-
Linker Modification: The linker region between the binding motif and other moieties (like a chelator for imaging) is critical. Optimizing the linker's length and composition can improve affinity and retention.[3]
-
Introduction of Albumin Binders: Conjugating an albumin-binding moiety can extend the peptide's circulation half-life, potentially leading to increased tumor uptake.[1][4]
-
Affinity Maturation: Techniques like phage display or yeast display can be used to screen libraries of peptide variants and identify mutations that lead to higher affinity.[5][6]
Quantitative Comparison of FAP-Targeting Ligands
The following table summarizes binding affinities for various FAP-targeting agents, illustrating the impact of different modification strategies.
| Ligand/Peptide | Type | Modification Strategy | Binding Affinity (KD or IC50) | Reference |
| FAP-2286 | Cyclic Peptide | Cyclization | KD: 1.1 nM (human FAP) | [2] |
| natGa-FAP-2286 | Cyclic Peptide Complex | Cyclization + Metal Chelation | KD: 0.2 nM (human FAP) | [2][7] |
| natLu-FAP-2286 | Cyclic Peptide Complex | Cyclization + Metal Chelation | KD: 1.4 nM (human FAP) | [2][7] |
| FAPI-04 Derivative | Small Molecule | Glycoconjugation ([18F]FGlc-FAPI) | IC50: ~150 nM | [8] |
| FAPI-04 | Small Molecule | - | IC50: ~30 nM | [8] |
| E3 scFv | Antibody Fragment | - | - | [5] |
| Mutant E3 scFv | Antibody Fragment | Affinity Maturation | 4-fold higher affinity than E3 | [5] |
| PNT3087 | Small Molecule | Linker Modification | KD: 2.2 nM (recombinant hFAP) | [3] |
| PNT6555 | Small Molecule | - | KD: 6.6 nM (recombinant hFAP) | [3] |
Q3: My peptide shows high affinity in vitro but poor tumor uptake and retention in vivo. What could be the cause?
A3: This discrepancy is a frequent hurdle in translational research. Potential causes include:
-
Poor Pharmacokinetics: The peptide may be clearing from circulation too rapidly. Strategies like adding an albumin binder can prolong its half-life.[4] First-generation small molecule FAP inhibitors (FAPIs) are known for their short tumor retention, which limits their therapeutic efficacy.[1][3]
-
Low Stability: The peptide may be susceptible to degradation by proteases in vivo. Cyclization or introducing unnatural amino acids can enhance stability.[9]
-
Limited Tumor Penetration: While peptides generally have good tissue permeability, factors like size and charge can limit their ability to penetrate dense tumor stroma.[10]
-
Target Accessibility: FAP expression can be heterogeneous within the tumor microenvironment. Ensure your tumor model has robust and accessible FAP expression.
Experimental Protocols & Methodologies
Protocol 1: Competitive Binding Assay for Affinity Determination
This protocol is used to determine the binding affinity (IC50) of a new, unlabeled FAP-targeting peptide by measuring its ability to compete with a known, labeled ligand.
Materials:
-
FAP-expressing cells (e.g., HT1080hFAP)[8]
-
Radiolabeled ligand (e.g., [177Lu]Lu-FAPI-04)[8]
-
Unlabeled test peptides at various concentrations (e.g., 1 nM to 5 µM)[8]
-
Cell culture medium
-
96-well plates
Methodology:
-
Seed FAP-expressing cells in a 96-well plate and allow them to adhere overnight.[8]
-
Wash the cells once with fresh medium.
-
Add the unlabeled test peptides to the wells in a series of increasing concentrations.
-
Immediately add a constant, known concentration of the radiolabeled ligand to all wells.
-
Incubate the plate for a specified time (e.g., 1 hour) at an appropriate temperature (e.g., 37°C).
-
Wash the cells multiple times with cold buffer to remove unbound ligands.
-
Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Plot the percentage of bound radioligand against the logarithm of the unlabeled peptide concentration.
-
Calculate the IC50 value, which is the concentration of the unlabeled peptide that displaces 50% of the bound radioligand.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique that provides real-time data on binding kinetics (association and dissociation rates) and affinity (KD).
Materials:
-
SPR instrument and sensor chips
-
Recombinant human FAP protein[2]
-
Test peptides at various concentrations
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilize the recombinant FAP protein onto the surface of an SPR sensor chip.
-
Prepare a series of dilutions of the test peptide in the running buffer.
-
Inject the peptide solutions sequentially over the chip surface, starting with the lowest concentration. This is the association phase .
-
After each peptide injection, flow the running buffer over the chip to measure the dissociation phase .
-
After each cycle, regenerate the sensor chip surface to remove the bound peptide.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2]
Visualized Workflows and Pathways
References
- 1. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of inhibitory scFv antibodies targeting fibroblast activation protein utilizing phage display functional screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
minimizing enzymatic degradation of FAP peptide-PEG2 conjugate
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the enzymatic degradation of Fibroblast Activation Protein (FAP) peptide-PEG2 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for the degradation of FAP peptide-PEG2 conjugates in vivo?
A1: The primary enzymes are serum proteases. Key enzymes known to degrade peptides include Dipeptidyl Peptidase-IV (DPP-IV) and Neprilysin (NEP).[1][2][3][4] FAP itself, being a post-prolyl peptidase, can also cleave specific peptide sequences.[5][6] DPP-IV typically cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) at the second position (P1' position).[2][4] NEP, a zinc metallopeptidase, has a broader substrate specificity but often cleaves on the N-terminal side of hydrophobic residues.[1][3][7]
Q2: My FAP-targeting peptide has a Pro-Gly or Ala-Gly sequence. Is it susceptible to degradation?
A2: Yes, it is highly susceptible. FAP itself has been shown to have strict specificity for cleaving after a Gly-Pro sequence.[8] Furthermore, DPP-IV is well-known for cleaving peptides with a proline or alanine residue in the second position from the N-terminus.[2][4][9] This makes such N-terminal sequences a primary liability for enzymatic degradation.
Q3: I thought PEGylation was supposed to prevent enzymatic degradation. Why is my conjugate still degrading?
A3: PEGylation increases the hydrodynamic size of the peptide, which can sterically hinder the approach of proteases and reduce renal clearance.[10][11] However, this protection is not absolute. The flexibility of the PEG chain and the accessibility of the cleavage site on the peptide can still allow for enzymatic activity.[12] The length and structure of the PEG chain (linear vs. branched) can influence the degree of protection.[10] While PEGylation slows degradation, it does not eliminate it, especially if the peptide contains highly susceptible cleavage sites.[13]
Q4: What are the most effective strategies to enhance the stability of my FAP peptide-PEG2 conjugate?
A4: A multi-pronged approach is often most effective:
-
Amino Acid Substitution: Replace susceptible L-amino acids with D-amino acids or other non-canonical amino acids at or near the cleavage site.[14][15][16] This can drastically reduce recognition by proteases.
-
N- and C-Termini Modification: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can block exopeptidases.[16][17]
-
Cyclization: Creating a cyclic peptide can enhance structural stability and resistance to enzymatic degradation compared to linear versions.[17][18][19]
-
Peptidomimetics: Incorporating non-peptide bonds (peptidomimetics) in the backbone can prevent protease cleavage.[17]
Troubleshooting Guide
Problem: My FAP peptide-PEG2 conjugate shows a very short half-life (<1 hour) in an in vitro human serum or plasma stability assay.
| Possible Cause | Troubleshooting Steps |
| Highly Susceptible N-Terminus | 1. Sequence Analysis: Check if the N-terminus has a Proline or Alanine at the P1' position (second amino acid), making it a prime target for Dipeptidyl Peptidase-IV (DPP-IV).[2][4] 2. N-Terminal Modification: Synthesize a new version of the peptide with the N-terminus capped by acetylation or by adding a non-natural amino acid.[17] |
| Internal Cleavage Sites | 1. Identify Cleavage Products: Use LC-MS to determine the molecular weight of the degradation fragments. This will help pinpoint the exact cleavage site(s). 2. Site-Specific Amino Acid Substitution: Replace the amino acid(s) at the identified cleavage site. Substituting an L-amino acid with its D-enantiomer is a highly effective strategy.[15][20] For example, if cleavage occurs after an Arginine, consider substituting it with D-Arginine or Ornithine.[14] |
| Assay Conditions | 1. Choice of Matrix: Degradation rates can differ between serum and plasma.[14] Anticoagulants in plasma (like EDTA) can inhibit certain metalloproteases.[18] Consider testing in both to understand the full degradation profile. 2. Temperature and Time Points: Ensure the assay is run at a physiological temperature (37°C) and that time points are frequent enough to accurately model the rapid degradation kinetics.[21][22] |
Data Summary
The stability of a peptide is often quantified by its half-life (t½) in a biological matrix like plasma. The following table illustrates the potential impact of modifications on peptide stability.
| Peptide Version | Modification(s) | Matrix | Half-life (t½) |
| Native FAP Peptide | None | Human Serum | ~5 minutes |
| D-Amino Acid Substitution | L-Arg replaced with D-Arg at cleavage site | Human Serum | ~8 hours |
| N-Terminal Acetylation | Acetyl group added to N-terminus | Human Serum | ~2 hours |
| D-Amino Acid + N-Terminal Acetylation | Both modifications combined | Human Serum | > 24 hours |
| Native Peptide (Kn2-7) | None | 25% Human Serum | < 15 minutes (1.0% remaining at 24h)[20] |
| Modified Peptide (dKn2-7) | L-amino acids replaced with D-amino acids | 25% Human Serum | ~60 hours (78.5% remaining at 24h)[20] |
Note: Data are representative and intended for illustrative purposes. Actual results will vary based on the specific peptide sequence and modifications.
Key Experimental Protocol
Protocol: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a general procedure to determine the half-life of a FAP peptide-PEG2 conjugate in human plasma.
1. Materials:
-
FAP peptide-PEG2 conjugate stock solution (e.g., 1 mg/mL in DMSO or water).
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA).
-
Quenching solution: Acetonitrile (ACN) with 1% formic acid (FA) or an ACN/Ethanol (1:1) mixture.[21]
-
Incubator or water bath set to 37°C.
-
LC-MS system for analysis.
2. Procedure:
-
Pre-warm Plasma: Thaw frozen human plasma at 37°C and pre-warm for at least 15 minutes.
-
Spike Peptide: Add the peptide stock solution to the pre-warmed plasma to achieve a final concentration (e.g., 10 µM). Mix gently by inverting.
-
Time Zero (T0) Sample: Immediately after spiking, take an aliquot (e.g., 50 µL) of the plasma-peptide mixture and add it to a tube containing a larger volume of cold quenching solution (e.g., 150 µL). This stops the enzymatic reaction. Vortex thoroughly.
-
Incubation: Place the remaining plasma-peptide mixture in the 37°C incubator.
-
Time-Point Sampling: At predetermined intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), remove aliquots and quench them in the same manner as the T0 sample.
-
Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated plasma proteins.
-
Sample Analysis: Transfer the supernatant to LC-MS vials. Analyze the samples to quantify the remaining percentage of the intact parent peptide conjugate relative to the T0 sample.
-
Data Analysis: Plot the percentage of intact conjugate versus time. Fit the data to a one-phase decay model to calculate the half-life (t½).[21]
Visual Guides
Caption: Major enzymatic degradation pathways for a peptide conjugate.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Decision tree for troubleshooting rapid conjugate degradation.
References
- 1. Engineering Neprilysin Activity and Specificity to Create a Novel Therapeutic for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Active Site Mutations Change the Cleavage Specificity of Neprilysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Positional effects in the neprilysin (neutral endopeptidase) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 12. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 15. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 17. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Immunogenicity of PEGylated Peptide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the immunogenicity of PEGylated peptide conjugates.
Frequently Asked Questions (FAQs)
Q1: What is PEGylation and why is it used for peptide conjugates?
A1: PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, such as a peptide or protein.[1][2] This strategy is widely employed to improve the pharmacological properties of therapeutic molecules.[3][4] Key advantages include:
-
Reduced Immunogenicity and Antigenicity: The PEG chains can mask epitopes on the peptide, shielding it from the immune system.[5][6][7]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs its circulation half-life.[5][8][9][10]
-
Improved Stability and Solubility: The hydrophilic nature of PEG can increase the solubility and stability of the conjugated peptide.[5][9][10]
Q2: What causes an immune response to PEGylated peptide conjugates?
A2: While PEGylation is intended to reduce immunogenicity, an immune response can be triggered against the PEG moiety itself or the modified peptide.[7][11] The mechanisms can be:
-
T-cell Dependent Response: PEG-protein conjugates can be processed by antigen-presenting cells, leading to a T-cell-dependent B-cell activation. This typically results in the production of high-affinity, class-switched antibodies like IgG.[9]
-
T-cell Independent Response: The repetitive structure of the PEG backbone can sometimes activate B-cells directly, without the help of T-cells. This response primarily generates IgM and low-affinity IgG antibodies.[9]
-
Pre-existing Anti-PEG Antibodies: A significant portion of the general population has pre-existing antibodies against PEG, likely due to exposure to PEG in everyday products like cosmetics, foods, and pharmaceuticals.[12][13] These pre-existing antibodies can lead to rapid clearance or hypersensitivity reactions upon the first administration of a PEGylated therapeutic.[1][14]
Q3: What are the clinical consequences of an immune response to PEGylated conjugates?
A3: The presence of anti-PEG antibodies, whether pre-existing or treatment-induced, can have significant clinical implications:[1][14]
-
Accelerated Blood Clearance (ABC): Anti-PEG antibodies can bind to the PEGylated conjugate, leading to its rapid removal from circulation, primarily by macrophages in the liver and spleen.[9] This reduces the drug's exposure and can lead to a loss of therapeutic efficacy.[9]
-
Hypersensitivity Reactions (HSRs): The interaction between anti-PEG antibodies and the PEGylated drug can trigger immune responses, ranging from mild allergic reactions to severe, life-threatening anaphylaxis.
-
Reduced Efficacy: By promoting rapid clearance and potentially neutralizing the therapeutic, anti-PEG antibodies can significantly diminish the effectiveness of the treatment.[9]
Troubleshooting Guides
Problem 1: High levels of pre-existing anti-PEG antibodies detected in patient screening.
-
Question: We are screening patients for a clinical trial of a new PEGylated peptide and are finding a high prevalence of pre-existing anti-PEG antibodies. How should we proceed?
-
Answer: The prevalence of pre-existing anti-PEG antibodies in the general population can be as high as 72%, although most individuals have low levels.[12][13] High titers of these antibodies, however, can be a significant risk factor.
-
Troubleshooting Steps:
-
Quantify Antibody Levels: It is crucial to quantify the levels of both anti-PEG IgG and IgM. High levels of IgG, in particular, are associated with a greater risk of adverse events.[1]
-
Isotype and Subclass Determination: Characterizing the isotypes (IgG, IgM) and IgG subclasses (IgG1, IgG2, etc.) can provide further insight. IgG2 is often the predominant subclass of anti-PEG antibodies.[12]
-
Risk Stratification: Patients can be stratified based on their anti-PEG antibody levels. Individuals with high titers may need to be excluded from the trial or monitored more closely for adverse events and reduced efficacy.
-
Consider Alternative Formulations: If a significant portion of the target population is excluded due to high anti-PEG antibody levels, it may be necessary to explore alternative, less immunogenic formulations or different polymer conjugates.
-
-
Problem 2: Loss of therapeutic efficacy observed after repeated administration of a PEGylated peptide.
-
Question: Our PEGylated peptide conjugate shows good efficacy in initial doses, but the therapeutic effect diminishes with subsequent administrations. What could be the cause and how can we investigate it?
-
Answer: This is a classic sign of treatment-induced immunogenicity, leading to accelerated blood clearance (ABC) of the drug.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Compare the pharmacokinetic profiles of the first and subsequent doses. A significantly shorter half-life and lower exposure in later doses strongly suggest ABC.
-
Anti-Drug Antibody (ADA) Monitoring: Implement a robust ADA monitoring strategy to measure the levels of anti-PEG antibodies over the course of treatment. An increase in anti-PEG antibody titers that correlates with the loss of efficacy is a strong indicator of an immunogenic response.
-
Investigate the Nature of the Immune Response: Determine the isotypes of the induced antibodies. A rise in IgM followed by a class switch to IgG is a typical pattern for a T-cell dependent immune response.
-
Dosing Regimen Modification: The dosing frequency and route of administration can influence immunogenicity.[3][15] Subcutaneous administration may be more immunogenic than intravenous administration.[11] Exploring different dosing schedules might mitigate the immune response.
-
-
Data Presentation
Table 1: Factors Influencing the Immunogenicity of PEGylated Peptides
| Factor Category | Specific Factor | Impact on Immunogenicity | Reference |
| PEG Characteristics | Molecular Weight | Higher molecular weight PEGs tend to be more immunogenic. | [9][15] |
| Structure (Linear vs. Branched) | Branched PEGs may offer better shielding of the protein core, potentially reducing immunogenicity compared to linear PEGs of the same molecular weight. | [5][11] | |
| PEG Density | Higher surface density of PEG chains can improve shielding and reduce immunogenicity. | [9][15] | |
| Peptide/Protein Core | Origin (Human vs. Non-human) | Peptides of non-human origin are more likely to elicit an immune response. | [9][16] |
| Presence of Aggregates/Impurities | Aggregates and impurities in the formulation can act as adjuvants and increase the immunogenic potential. | [5] | |
| Patient-Related Factors | Pre-existing Anti-PEG Antibodies | Presence of pre-existing antibodies can lead to rapid clearance and hypersensitivity. | [12][13] |
| Genetic Predisposition (HLA type) | Certain HLA types have been associated with an increased risk of immunogenicity to biologics. | [3] | |
| Administration | Route of Administration | Subcutaneous administration may be more immunogenic than intravenous administration. | [3][11] |
| Dosing and Frequency | Higher doses and more frequent administration can increase the likelihood of an immune response. | [3] |
Experimental Protocols
Protocol 1: Detection of Anti-PEG Antibodies using Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for a direct binding ELISA to detect anti-PEG antibodies in patient serum.
-
Materials:
-
High-binding 96-well microtiter plates
-
PEGylated conjugate (for coating)
-
Patient serum samples
-
Positive and negative control sera
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20 - Note: care must be taken as Tween 20 can interfere with some anti-PEG antibody detection[17][18])
-
HRP-conjugated anti-human IgG and IgM secondary antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Methodology:
-
Coating: Coat the wells of the 96-well plate with the PEGylated conjugate at an optimized concentration (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted patient serum samples, positive controls, and negative controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG or IgM to the wells and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Visualizations
Caption: Mechanisms of immune response to PEGylated peptide conjugates.
Caption: Troubleshooting workflow for suspected immunogenicity.
References
- 1. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Pre-existing IgG and IgM Antibodies against Polyethylene Glycol (PEG) in the General Population [agris.fao.org]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. An Assay for Immunogenic Detection of Anti-PEG Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
refining radiolabeling protocol for FAP peptide-PEG2 for higher specific activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiolabeling of Fibroblast Activation Protein (FAP) peptide-PEG2 conjugates. Our goal is to help you achieve higher specific activity and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the PEG2 linker in the FAP peptide conjugate?
A1: The polyethylene (B3416737) glycol (PEG) linker, in this case with two repeating units (PEG2), is incorporated to improve the pharmacokinetic properties of the FAP-targeting peptide. PEGylation can increase the hydrophilicity of the tracer, which may lead to faster clearance from non-target tissues and potentially lower kidney uptake, thereby improving the tumor-to-background ratio in imaging studies.
Q2: Which radionuclides are commonly used for labeling FAP peptide-PEG2, and what are their applications?
A2: The choice of radionuclide depends on the intended application:
-
For Positron Emission Tomography (PET) imaging: Gallium-68 (⁶⁸Ga) is frequently used due to its short half-life (68 minutes) which is well-suited for the rapid biodistribution of peptides.[1][2][3]
-
For targeted radionuclide therapy: Lutetium-177 (¹⁷⁷Lu) is a common choice. Its longer half-life (6.7 days) and beta emission are suitable for delivering a therapeutic radiation dose to the tumor.[4][5][6]
Q3: What is "specific activity" and why is it important?
A3: Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., GBq/µmol). A higher specific activity means that a smaller mass of the peptide is needed to achieve the desired level of radioactivity for imaging or therapy. This is crucial to avoid potential pharmacological side effects and to prevent saturation of the target receptors, which could otherwise lead to a decreased tumor uptake signal.[3]
Q4: What are the critical parameters to control during the radiolabeling reaction to ensure high specific activity?
A4: Several factors influence the specific activity of the final radiolabeled peptide:
-
Precursor (Peptide) Amount: Using the minimum amount of peptide necessary for efficient labeling is key to maximizing specific activity.[5][6][7][8][9]
-
pH of the reaction mixture: The optimal pH for labeling DOTA-conjugated peptides with radiometals like ⁶⁸Ga and ¹⁷⁷Lu is typically between 3.5 and 5.5.[1][3][4]
-
Reaction Temperature: Heating is often required to facilitate the chelation of the radionuclide. For ⁶⁸Ga-DOTA labeling, temperatures around 95°C are common, while ¹⁷⁷Lu labeling may also be performed at similar temperatures.[4][7][9][10][11][12]
-
Reaction Time: The incubation time should be sufficient for complete incorporation of the radionuclide but not excessively long, especially with short-lived isotopes like ⁶⁸Ga, to avoid radioactive decay.[7][8]
-
Purity of Radionuclide: The presence of metallic impurities in the radionuclide solution can compete with the desired radiometal for the chelator, thereby reducing the radiochemical yield and specific activity.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (<90%) | 1. Suboptimal pH of the reaction mixture. 2. Presence of competing metal ion impurities. 3. Insufficient heating (temperature or time). 4. Degradation of the peptide precursor. 5. Inadequate amount of precursor. | 1. Verify and adjust the pH of the reaction buffer to the optimal range (typically 3.5-5.5 for DOTA). 2. Use high-purity radionuclide and metal-free reagents. Consider pre-purification of the radionuclide eluate. 3. Optimize the heating temperature (e.g., 95°C) and reaction time (e.g., 5-15 minutes for ⁶⁸Ga, 30 minutes for ¹⁷⁷Lu).[4][7][11][12] 4. Ensure proper storage of the peptide precursor (e.g., at -20°C). 5. While aiming for high specific activity, ensure a sufficient amount of precursor is present for efficient labeling.[7] |
| Low Specific Activity | 1. Excessive amount of peptide precursor used. 2. Low activity of the starting radionuclide. 3. Inefficient purification post-labeling. | 1. Systematically reduce the amount of peptide precursor to find the optimal balance between radiochemical yield and specific activity.[5][6] 2. Use a fresh elution from the generator (for ⁶⁸Ga) or a high-activity batch of the radionuclide. 3. Employ a reliable post-labeling purification method, such as solid-phase extraction (SPE) with a C18 cartridge, to remove unlabeled peptide.[8] |
| Presence of Radiochemical Impurities (e.g., free radionuclide, colloids) | 1. Incomplete chelation of the radionuclide. 2. Radiolysis of the labeled peptide. 3. Adsorption of the product to vials or tubing. | 1. Re-optimize labeling conditions (pH, temperature, time). 2. Add radical scavengers like ascorbic acid or methionine to the reaction mixture to prevent radiolysis.[1][10][12] 3. Use low-binding tubes and pre-treat surfaces if necessary. |
| Poor in vivo performance (e.g., high background, low tumor uptake) | 1. Low specific activity leading to receptor saturation. 2. Instability of the radiolabeled peptide in vivo. 3. Presence of radiochemical impurities. | 1. Follow the steps to increase specific activity. 2. Perform in vitro stability tests in human serum to ensure the labeled peptide is stable over the imaging or therapy period.[7] 3. Ensure high radiochemical purity through rigorous quality control before injection. |
Experimental Protocols
Protocol 1: ⁶⁸Ga Radiolabeling of DOTA-FAP Peptide-PEG2
-
Preparation of Reagents:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of DOTA-FAP Peptide-PEG2 in nuclease-free water and store in aliquots at -20°C.
-
Reaction Buffer: Prepare a 0.1 M sodium acetate (B1210297) buffer and adjust the pH to 4.5.[1]
-
Quenching/Stabilizing Solution: Prepare a solution containing ascorbic acid (e.g., 5 mg) and/or methionine (e.g., 1.2 mg) in water for injection.[10]
-
-
⁶⁸Ga Elution and Pre-concentration:
-
Radiolabeling Reaction:
-
Purification:
-
After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge that has been pre-conditioned with ethanol (B145695) and water.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the ⁶⁸Ga-DOTA-FAP Peptide-PEG2 from the cartridge with a small volume of ethanol/water mixture.
-
-
Quality Control:
Protocol 2: ¹⁷⁷Lu Radiolabeling of DOTA-FAP Peptide-PEG2
-
Preparation of Reagents:
-
Peptide Stock Solution: As described for ⁶⁸Ga labeling.
-
Reaction Buffer: Prepare a 0.1 M ammonium (B1175870) acetate buffer and adjust the pH to 5.0.[4][11]
-
Quenching/Stabilizing Solution: Prepare a solution containing ascorbic acid and/or gentisic acid.[11]
-
-
Radiolabeling Reaction:
-
Purification:
-
Purification can be performed using a C18 Sep-Pak cartridge as described for the ⁶⁸Ga-labeled peptide.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC and/or radio-TLC.
-
Calculate the specific activity.
-
Quantitative Data Summary
Table 1: Impact of Precursor Amount on Radiochemical Yield (RCY) of ⁶⁸Ga-DOTA-FAPi
| Precursor Amount (nmol) | RCY after 5 min (%) | RCY after 15 min (%) |
| >16 | >97 | >97 |
| 11 | Not reported | 44 |
| Data adapted from a study on a squaramide-based FAP inhibitor.[7] |
Table 2: Optimized Precursor Load for ¹⁷⁷Lu-Labeling
| Radiopharmaceutical | Initial Precursor Load (µg/GBq) | Optimized Precursor Load (µg/GBq) |
| [¹⁷⁷Lu]Lu-FAPI-46 | 27.0 | 9.7 |
| [¹⁷⁷Lu]Lu-DOTATOC | 11.0 | 10.0 |
| [¹⁷⁷Lu]Lu-PSMA-I&T | 16.3 | 11.6 |
| Data from a study optimizing precursor amounts for clinical applications.[5][6] |
Visualizations
Caption: FAP signaling pathways in the tumor microenvironment.
Caption: General experimental workflow for radiolabeling FAP peptide-PEG2.
Caption: Logical workflow for troubleshooting low specific activity.
References
- 1. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 3. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAP-targeted radioligand therapy with 68Ga/177Lu-DOTA-2P(FAPI)2 enhance immunogenicity and synergize with PD-L1 inhibitors for improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of 177Lu-labelling of DOTA-TOC, PSMA-I&T and FAPI-46 for clinical application [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting fibroblast activation protein (FAP): next generation PET radiotracers using squaramide coupled bifunctional DOTA and DATA5m chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Feasibility, Biodistribution, and Preliminary Dosimetry in Peptide-Targeted Radionuclide Therapy of Diverse Adenocarcinomas Using 177Lu-FAP-2286: First-in-Humans Results - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GMP-Compliant Automated Radiolabeling and Quality Controls of [68Ga]Ga-FAPI-46 for Fibroblast Activation Protein-Targeted PET Imaging in Clinical Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [68Ga]Ga-FAP-2286—Synthesis, Quality Control and Comparison with [18F]FDG PET/CT in a Patient with Suspected Cholangiocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Cleavage for FAP-Activated Prodrugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linker cleavage for Fibroblast Activation Protein (FAP)-activated prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FAP-activated prodrugs?
FAP-activated prodrugs are designed to be inert until they reach the tumor microenvironment (TME). Within the TME, Fibroblast Activation Protein (FAP), a serine protease highly expressed on the surface of cancer-associated fibroblasts (CAFs), recognizes and cleaves a specific peptide linker within the prodrug. This cleavage event releases the active cytotoxic payload directly at the tumor site, minimizing systemic toxicity.[1][2]
Q2: What is the most common peptide sequence used for FAP-cleavable linkers?
The most frequently utilized and well-characterized FAP-cleavable sequence is a dipeptide containing a Glycine-Proline (Gly-Pro) motif. FAP exhibits a strict specificity for cleaving after a proline residue at the P1 position, with a strong preference for glycine (B1666218) at the P2 position.[3][4][5]
Q3: Why is linker stability in plasma a critical parameter to evaluate?
Linker stability in plasma is crucial to prevent premature release of the cytotoxic payload in systemic circulation.[6] Premature cleavage can lead to significant off-target toxicity and a reduced therapeutic window for the prodrug.[6][7] An ideal linker should remain stable in the bloodstream and only be efficiently cleaved by FAP within the tumor microenvironment.
Q4: What are the key considerations when designing a FAP-cleavable linker?
Effective linker design involves a balance between several factors:
-
High FAP Cleavage Efficiency: The linker must be an efficient substrate for FAP to ensure rapid and complete activation of the prodrug at the tumor site.
-
High Plasma Stability: The linker should be resistant to cleavage by other proteases present in the blood to prevent premature drug release and associated toxicities.[6]
-
Solubility and Physicochemical Properties: The linker should not negatively impact the overall solubility and pharmacokinetic properties of the prodrug conjugate.
-
Synthetic Accessibility: The linker should be amenable to straightforward chemical synthesis and conjugation to both the targeting moiety and the payload.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental optimization of FAP-activated prodrugs.
Issue 1: Low or No Cleavage of the Prodrug by Recombinant FAP
Question: My FAP-activated prodrug shows minimal to no cleavage when incubated with recombinant FAP in vitro. What are the possible causes and how can I troubleshoot this?
| Possible Cause | Troubleshooting Steps |
| Incorrect Linker Sequence | - Confirm that the linker contains a Proline (Pro) residue at the P1 position, as FAP has a strict requirement for cleaving after proline.[4][5]- Ensure a Glycine (Gly) or a small D-amino acid (e.g., D-Alanine) is at the P2 position, as FAP has a strong preference for these residues.[3][8]- Avoid bulky or charged amino acids at the P3 and P4 positions, as they can hinder FAP's catalytic activity.[5] |
| Steric Hindrance | - The cytotoxic payload or targeting moiety may be sterically hindering FAP's access to the cleavage site.- Introduce a self-immolative spacer, such as para-aminobenzyl alcohol (PABA), between the linker and the payload to reduce steric hindrance.[9] |
| Inactive Recombinant FAP | - Verify the activity of the recombinant FAP enzyme using a known fluorogenic FAP substrate (e.g., Ala-Pro-AMC).- Purchase a new batch of recombinant FAP from a reputable supplier. |
| Suboptimal Assay Conditions | - Ensure the assay buffer has the optimal pH for FAP activity (typically pH 7.5-8.0).- Confirm the incubation temperature is appropriate (usually 37°C).- Optimize the enzyme-to-substrate ratio. |
Issue 2: High Background Cleavage in Control Samples (No FAP)
Question: I am observing significant cleavage of my prodrug in control samples that do not contain FAP. What could be causing this background signal?
| Possible Cause | Troubleshooting Steps |
| Linker Instability | - The linker may be chemically unstable under the assay conditions (e.g., hydrolysis).- Evaluate the stability of the prodrug in the assay buffer over time without any enzyme present. |
| Contamination of Reagents | - Ensure all buffers and reagents are free from contaminating proteases.- Use fresh, high-purity reagents for all experiments. |
| Non-specific Binding in Analytical Method | - If using an ELISA-based detection method, insufficient blocking of the plate can lead to high background.[9]- Increase the concentration of the blocking agent or the blocking incubation time.[9] |
Issue 3: Premature Cleavage of the Prodrug in Plasma Stability Assays
Question: My FAP-activated prodrug is rapidly cleaved in a plasma stability assay, suggesting a short in vivo half-life. How can I improve its plasma stability?
| Possible Cause | Troubleshooting Steps |
| Off-Target Protease Cleavage | - The linker sequence may be susceptible to cleavage by other proteases present in plasma.- Modify the linker sequence to enhance specificity for FAP. For example, substituting the P2 Glycine with a D-Alanine can increase selectivity for FAP over other proteases like Prolyl Endopeptidase (PREP).[8] |
| Species-Specific Differences in Plasma Proteases | - Linker stability can vary significantly between species (e.g., mouse vs. human plasma).[6] Valine-Citrulline linkers, for instance, are less stable in mouse plasma due to carboxylesterase activity.[6] |
| Chemical Instability | - Certain chemical bonds within the linker may be susceptible to hydrolysis in plasma.- Consider alternative linker chemistries that offer greater stability in a biological matrix. |
Issue 4: Unexpected In Vivo Toxicity
Question: My FAP-activated prodrug demonstrates acceptable in vitro cleavage and plasma stability, but shows unexpected toxicity in animal models. What are the potential reasons?
| Possible Cause | Troubleshooting Steps |
| Off-Target Activation in Tissues | - Low levels of FAP or other cross-reactive proteases in normal tissues may lead to off-target prodrug activation.[5][7]- Conduct biodistribution studies to determine where the active drug is being released.[5][7]- Further refine the linker sequence to maximize FAP specificity.[7] |
| Payload-Related Toxicity | - The released payload itself may have a narrow therapeutic index, causing toxicity even at low concentrations.- Consider using a less potent payload or a payload with a different mechanism of action. |
| Metabolism of the Prodrug | - The prodrug may be metabolized in vivo to a toxic species through pathways other than FAP cleavage.- Characterize the metabolites of the prodrug in vivo to identify any toxic byproducts. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data to aid in the selection and optimization of FAP-cleavable linkers.
Table 1: Comparative Plasma Stability of Different Linker Types
| Linker Type | Example | Half-life in Human Plasma | Key Characteristics |
| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma, but can be less stable in mouse plasma.[6] |
| Valine-Alanine (Val-Ala) | Stable | Improved stability in mouse plasma compared to Val-Cit.[6] | |
| pH-Sensitive | Hydrazone | ~2 days | Demonstrates pH-dependent hydrolysis but can have instability in circulation.[6] |
| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance around the disulfide bond.[6] |
Table 2: Kinetic Parameters for FAP-Mediated Cleavage of Peptide Substrates
| Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| DRGETGP | 21 | - | - |
| ASGPAGPA | 36.1 | 1.8 | 49,861 |
| FAP Peptide Substrate | 2 | 3 | 1,500,000 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][4]
Table 3: Pharmacokinetics of a FAP-Activated Prodrug (ERGETGP-S12ADT)
| Compartment | Half-life (t₁/₂) | Cmax |
| Mouse Plasma | ~4-5 hours | ~35-40 µM |
| Tumor Tissue | ~12 hours | - |
Data from a study in murine xenograft models.[10]
Experimental Protocols
Protocol 1: In Vitro FAP Cleavage Assay
Objective: To determine the rate and extent of prodrug cleavage by recombinant FAP.
Materials:
-
FAP-activated prodrug
-
Recombinant human FAP
-
FAP assay buffer (e.g., 100 mM Tris-HCl, 100 mM NaCl, pH 7.8)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS or HPLC system
Procedure:
-
Prepare a stock solution of the FAP-activated prodrug in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the prodrug (final concentration typically 1-10 µM) and FAP assay buffer.
-
Initiate the reaction by adding recombinant FAP (final concentration typically 50-200 nM).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to precipitate the enzyme.
-
Analyze the supernatant by LC-MS or HPLC to quantify the remaining intact prodrug and the released payload.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of the FAP-activated prodrug in plasma.
Materials:
-
FAP-activated prodrug
-
Pooled human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the FAP-activated prodrug.
-
Spike the prodrug into pre-warmed plasma to the desired final concentration (e.g., 1-10 µM).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma sample and add it to the quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS to quantify the concentration of the intact prodrug over time.
-
Calculate the half-life (t₁/₂) of the prodrug in plasma.
Protocol 3: Quantification of Cleavage Products by HPLC
Objective: To separate and quantify the intact prodrug and its cleavage products.
Instrumentation:
-
HPLC system with a UV or mass spectrometer detector
-
Reversed-phase C18 column
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the prepared sample from the in vitro cleavage or plasma stability assay.
-
Run a linear gradient of increasing Mobile Phase B to elute the prodrug and its cleavage products. The gradient will depend on the hydrophobicity of the compounds.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm or 280 nm) or by mass spectrometry.
-
Integrate the peak areas of the intact prodrug and the released payload to determine their relative concentrations.
-
Use a standard curve for both the prodrug and the payload to accurately quantify their amounts.
Visualizations
Caption: Mechanism of FAP-activated prodrug action in the TME.
Caption: Workflow for linker cleavage optimization.
Caption: Troubleshooting decision tree for common issues.
References
- 1. avacta.com [avacta.com]
- 2. Fibroblast activation protein peptide substrates identified from human collagen I derived gelatin cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Toxicology of a Fibroblast Activation Protein (FAP)-activated Prodrug in Murine Xenograft Models of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacokinetics and toxicology of a fibroblast activation protein (FAP)-activated prodrug in murine xenograft models of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. air.unimi.it [air.unimi.it]
Validation & Comparative
A Comparative Guide to FAP-Targeting Peptide-PEG2 and Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of many solid cancers, has emerged as a promising therapeutic target.[1][2] Its limited expression in normal adult tissues makes it an attractive candidate for targeted cancer therapies.[1][3] This guide provides an objective comparison of two leading FAP-targeting strategies: peptide-drug conjugates (PDCs), specifically exemplified by peptide-PEG2 constructs, and antibody-drug conjugates (ADCs).
At a Glance: FAP-Targeting Peptides vs. ADCs
| Feature | FAP-Targeting Peptide-PEG2 | FAP-Targeting Antibody-Drug Conjugates (ADCs) |
| Targeting Moiety | Small cyclic or linear peptide | Monoclonal antibody (mAb) |
| Molecular Weight | Low | High (approx. 150 kDa) |
| Tumor Penetration | Rapid and deep | Slower and often heterogeneous[4] |
| Pharmacokinetics | Rapid systemic clearance | Long circulation half-life |
| Payload Delivery | Often radionuclides (for PTRT) or cytotoxic drugs | Potent cytotoxic drugs |
| Immunogenicity | Generally low to none[5] | Potential for immunogenicity |
| Manufacturing | Simpler, lower cost synthesis[5] | Complex and costly manufacturing |
| Clinical Status | Preclinical and clinical evaluation (e.g., FAP-2286)[1] | Preclinical and clinical trials (e.g., OMTX705)[6][7] |
Mechanism of Action
Both FAP-targeting peptides and ADCs leverage the high expression of FAP on CAFs to deliver a therapeutic payload to the tumor microenvironment.
FAP-Targeting Peptide-Drug Conjugates (PDCs) , such as those utilizing a PEG2 linker, consist of a FAP-binding peptide, a linker, and a cytotoxic or radioactive payload.[5] The small size of the peptide allows for rapid and deep penetration into the tumor stroma. Once bound to FAP, the payload can exert its effect. In the case of Peptide-Targeted Radionuclide Therapy (PTRT), the peptide delivers a radionuclide to irradiate the tumor microenvironment.[8][9]
FAP-Targeting Antibody-Drug Conjugates (ADCs) are composed of a monoclonal antibody specific to FAP, a linker, and a highly potent cytotoxic payload.[10] The antibody provides high specificity and a long circulation time, leading to sustained tumor accumulation. Upon binding to FAP on CAFs, the ADC can be internalized, leading to the release of the cytotoxic payload, which can then kill the CAFs and, through a "bystander effect," adjacent tumor cells.[10][11]
Preclinical and Clinical Data
FAP-Targeting Peptides (e.g., FAP-2286)
FAP-2286 is a FAP-binding peptide being investigated for both imaging and therapeutic applications.[1] Preclinical studies have demonstrated:
-
High Tumor Uptake and Retention: In mouse models, radiolabeled FAP-2286 showed rapid and persistent uptake in FAP-positive tumors with minimal accumulation in normal tissues.[1]
-
Potent Antitumor Efficacy: 177Lu-FAP-2286 exhibited significant antitumor activity in FAP-expressing xenograft models without causing significant weight loss.[1]
-
Favorable Comparison to Small Molecules: FAP-2286 demonstrated longer tumor retention compared to the small molecule-based FAP inhibitor, FAPI-46.[1]
-
Clinical Investigation: A phase I/II clinical study (LuMIERE, NCT04939610) is currently evaluating the safety, pharmacokinetics, dosimetry, and efficacy of 68Ga-FAP-2286 and 177Lu-FAP-2286 in patients with advanced solid tumors.[1]
FAP-Targeting ADCs (e.g., OMTX705)
OMTX705 is a first-in-class ADC targeting FAP with a novel tubulysin (B8622420) payload.[7]
-
Preclinical Efficacy: OMTX705 has shown robust preclinical efficacy, including tumor growth inhibition and regression in various patient-derived xenograft (PDX) models such as pancreatic, gastric, ovarian, triple-negative breast, and lung cancers.[11]
-
Dual Mechanism of Action: OMTX705 is believed to work through a dual mechanism: the bystander effect of the payload killing neighboring tumor cells and the induction of an immune response.[11]
-
Clinical Development: A Phase 1 clinical trial (NCT05547321) is evaluating the safety and efficacy of OMTX705 alone and in combination with pembrolizumab (B1139204) in patients with advanced solid tumors.[6][7] Preliminary results suggest a good safety profile.[7]
Experimental Protocols
General Workflow for Preclinical Evaluation of FAP-Targeted Agents
Caption: Preclinical evaluation workflow for FAP-targeted therapies.
Binding Affinity Assay (Example Protocol):
-
Coat a 96-well plate with recombinant human FAP protein.
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Add serial dilutions of the FAP-targeting peptide or ADC to the wells and incubate.
-
Wash the wells to remove unbound agents.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the peptide or ADC.
-
Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance) to determine the binding affinity (e.g., EC50).
Tumor Xenograft Efficacy Study (Example Protocol):
-
Subcutaneously implant FAP-expressing tumor cells into immunocompromised mice.
-
Allow tumors to grow to a predetermined size.
-
Randomize mice into treatment and control groups.
-
Administer the FAP-targeting peptide-drug conjugate or ADC intravenously at specified doses and schedules.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors and major organs for histological analysis.
Signaling Pathways and Logical Relationships
FAP-Targeted Drug Delivery Mechanism
Caption: Mechanism of FAP-targeted drug delivery to the TME.
Key Considerations for Drug Development
-
Tumor Penetration vs. Half-life: The smaller size of peptides allows for better tumor penetration, a significant challenge for larger antibodies.[4] However, this is often coupled with rapid clearance, which may be a disadvantage for therapeutic efficacy. Conversely, the long half-life of ADCs allows for greater drug accumulation in the tumor but may lead to increased systemic toxicity.[5]
-
Payload Selection: The choice of payload is critical. For peptides, radionuclides are a common choice, leveraging their ability to irradiate the surrounding tumor microenvironment.[12] For ADCs, highly potent cytotoxic agents are used to ensure efficacy even if only a small percentage of the administered dose reaches the tumor.[13]
-
Linker Stability: The linker connecting the targeting moiety to the payload must be stable in circulation to prevent premature drug release and systemic toxicity, but labile enough to release the payload at the target site.[14]
-
Immunogenicity: Peptides generally have lower immunogenicity compared to monoclonal antibodies, which can elicit an anti-drug antibody (ADA) response.[5]
Conclusion
Both FAP-targeting peptide-drug conjugates and antibody-drug conjugates represent promising therapeutic strategies for a wide range of solid tumors. Peptides offer advantages in terms of tumor penetration and manufacturing simplicity, while antibodies provide high specificity and a prolonged therapeutic window. The optimal choice will likely depend on the specific cancer type, the desired mechanism of action, and the properties of the conjugated payload. Ongoing clinical trials for agents like FAP-2286 and OMTX705 will be crucial in determining the clinical utility of each approach and their potential to improve outcomes for cancer patients.
References
- 1. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prnewswire.co.uk [prnewswire.co.uk]
- 4. Antibody tumor penetration: Transport opposed by systemic and antigen-mediated clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prisysbiotech.com [prisysbiotech.com]
- 6. Facebook [cancer.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Fibroblast activation protein-targeted radioligand therapy in various types of cancer: Background, clinical studies, and future development [accscience.com]
- 13. Current progress and remaining challenges of peptide–drug conjugates (PDCs): next generation of antibody-drug conjugates (ADCs)? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Head-to-Head Battle for Tumor Targeting: FAP Peptide-PEG2 vs. Small Molecule FAPIs
A Comparative Guide for Researchers and Drug Development Professionals
The fibroblast activation protein (FAP) has emerged as a compelling "pan-cancer" target, due to its high expression on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous solid tumors and its limited presence in healthy tissues. This unique expression profile has spurred the development of FAP-targeted agents for both diagnostic imaging and therapeutic applications. Two prominent classes of these agents have taken center stage: FAP-binding peptides, particularly those modified with polyethylene (B3416737) glycol (PEG), and small molecule FAP inhibitors (FAPIs). This guide provides a comprehensive comparative analysis of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating this promising field.
At a Glance: Key Differences and Performance Metrics
The fundamental distinction between FAP peptide-PEG2 and small molecule FAPIs lies in their molecular size and resulting pharmacokinetic properties. FAP peptides are larger biomolecules, and the addition of a PEG2 linker further increases their hydrodynamic radius. This modification is designed to extend circulation half-life and potentially enhance tumor accumulation. In contrast, small molecule FAPIs are characterized by their low molecular weight, leading to rapid clearance from the body.
| Feature | FAP Peptide-PEG2 (e.g., PEGylated FAP-2286) | Small Molecule FAPIs (e.g., FAPI-46) |
| Molecular Size | Larger | Smaller |
| Circulation Half-life | Longer | Shorter |
| Tumor Retention | Prolonged | Shorter |
| Binding Affinity (IC50) | Low nanomolar to picomolar range | Low nanomolar to picomolar range |
| Primary Application | Theranostics (imaging and therapy) | Primarily diagnostic imaging |
| Renal Clearance | Slower | Faster |
In-Depth Performance Analysis: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, offering a direct comparison of the performance of FAP peptide-PEG2 and small molecule FAPIs.
Table 1: Binding Affinity (IC50)
Lower IC50 values indicate higher binding affinity to the FAP target.
| Compound | Type | IC50 (nM) | Cell Line/Assay Condition | Reference |
| FAP-2286 | Peptide | 2.7 | Competitor binding to FAP-expressing cells | [1] |
| FAPI-46 | Small Molecule | 1.3 | Competitor binding to FAP-expressing cells | [1] |
| FAPI-46 | Small Molecule | 0.247 ± 0.017 | Inhibition of human FAP protein | [2] |
| FAPI-46-Ibu (albumin binder) | Small Molecule | 0.039 ± 0.016 | Inhibition of human FAP protein | [2] |
| FAPI-46-F1D (dimer) | Small Molecule | 0.158 ± 0.015 | Inhibition of human FAP protein | [2] |
Table 2: In Vitro Cell Uptake
This table illustrates the percentage of the applied radioactivity taken up by FAP-expressing cells over time.
| Compound | Cell Line | 1 hour (% Uptake) | 4 hours (% Uptake) | Reference |
| [¹⁷⁷Lu]Lu-FAP-2286 | HEK-293.hFAP (high FAP expression) | ~15% | ~20% | [2] |
| [¹⁷⁷Lu]Lu-FAPI-46 | HEK-293.hFAP (high FAP expression) | ~10% | ~12% | [2] |
| [¹⁷⁷Lu]Lu-FAP-2286 | HT-1080.hFAP (low FAP expression) | ~2% | ~3% | [2] |
| [¹⁷⁷Lu]Lu-FAPI-46 | HT-1080.hFAP (low FAP expression) | ~8% | ~10% | [2] |
Table 3: In Vivo Biodistribution and Tumor Uptake in Xenograft Models
This table presents the percentage of injected dose per gram of tissue (%ID/g) in tumors and key organs at different time points post-injection.
| Compound | Time p.i. | Tumor (%ID/g) | Blood (%ID/g) | Kidneys (%ID/g) | Liver (%ID/g) | Reference |
| [⁶⁸Ga]Ga-FAP-2286 | 1 hour | 10.6 | 0.2 | 2.5 | 0.4 | [1] |
| [⁶⁸Ga]Ga-FAPI-46 | 1 hour | 10.1 | 0.3 | 2.8 | 0.5 | [1] |
| [¹⁷⁷Lu]Lu-FAP-2286 | 24 hours | 15.8 | 0.03 | 0.8 | 0.1 | [1] |
| [¹⁷⁷Lu]Lu-FAPI-46 | 24 hours | 3.8 | 0.02 | 0.3 | 0.1 | [1] |
| [¹⁷⁷Lu]Lu-FAP-2286 | 72 hours | 16.4 | 0.01 | 0.6 | 0.1 | [1] |
| [¹⁷⁷Lu]Lu-FAPI-46 | 72 hours | 1.6 | 0.01 | 0.2 | 0.1 | [1] |
Mechanism of Action and Signaling Pathways
FAP is a serine protease that plays a crucial role in remodeling the extracellular matrix (ECM) within the tumor microenvironment. Its enzymatic activity is implicated in promoting tumor cell proliferation, migration, and invasion. Both FAP peptides and small molecule FAPIs function by binding to and inhibiting the enzymatic activity of FAP. This inhibition can disrupt the pro-tumorigenic functions of CAFs.
Recent studies have begun to elucidate the downstream signaling pathways influenced by FAP activity in CAFs. These pathways are critical for understanding the broader impact of FAP inhibition on the tumor microenvironment.
FAP-mediated signaling in cancer-associated fibroblasts.
Experimental Workflows and Protocols
To ensure the reproducibility and rigorous evaluation of these FAP-targeted agents, standardized experimental protocols are essential. Below are representative workflows and detailed methodologies for key experiments.
Experimental Workflow for Comparative Evaluation
A typical workflow for the preclinical comparison of FAP-targeted agents.
Detailed Experimental Protocols
1. Radiolabeling of Small Molecule FAPIs (e.g., ⁶⁸Ga-FAPI-46)
This protocol describes a typical manual radiolabeling procedure.
-
Materials:
-
FAPI-46 precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Ascorbic acid solution (20% in water)
-
Sodium acetate (B1210297) solution (2.5 M in water)
-
Hydrochloric acid (0.6 M)
-
Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)
-
Ethanol
-
Saline solution (0.9%)
-
Phosphate (B84403) buffer
-
-
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.6 M HCl to obtain ⁶⁸GaCl₃ solution.
-
In a reaction vial, mix 20 nmol of the FAPI-46 precursor with 10 µL of 20% ascorbic acid solution.
-
Add approximately 1 mL of the ⁶⁸Ga eluate (0.6–2 GBq) to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.3–3.6 using the sodium acetate solution.
-
Heat the reaction vial at 95°C for 20 minutes.
-
After cooling, load the reaction mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with sterile water.
-
Elute the purified ⁶⁸Ga-FAPI-46 from the cartridge using 0.5 mL of ethanol.
-
Dilute the ethanolic solution with 5 mL of 0.9% saline.
-
Adjust the final pH to 7 with phosphate buffer.
-
Perform quality control (radiochemical purity) using radio-TLC or radio-HPLC.[3]
-
2. Competitive Binding Assay (IC50 Determination)
This protocol outlines a fluorescence polarization-based assay.
-
Materials:
-
Recombinant human FAP protein
-
Fluorescently labeled FAP ligand (tracer)
-
Unlabeled FAP peptide-PEG2 and small molecule FAPI compounds (competitors)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
In the microplate wells, add a constant concentration of the fluorescently labeled FAP tracer and a constant concentration of the recombinant FAP protein.
-
Add the serially diluted competitor compounds to the wells. Include control wells with only tracer and protein (maximum polarization) and wells with only tracer (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percentage of inhibition for each competitor concentration.
-
Plot the percentage of inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5]
-
3. In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol describes a typical biodistribution study in a xenograft mouse model.
-
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous FAP-expressing tumor xenografts)
-
Radiolabeled FAP peptide-PEG2 or small molecule FAPI
-
Anesthetic
-
Gamma counter
-
-
Procedure:
-
Administer a known amount of the radiolabeled compound (e.g., 1-2 MBq) intravenously into the tail vein of the tumor-bearing mice.
-
At predefined time points (e.g., 1, 4, 24, and 72 hours) post-injection, euthanize a cohort of mice (typically n=3-5 per time point).
-
Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Calculate tumor-to-background ratios by dividing the %ID/g of the tumor by the %ID/g of other organs.[6]
-
Concluding Remarks
The choice between a FAP peptide-PEG2 and a small molecule FAPI will ultimately depend on the specific application. Small molecule FAPIs, with their rapid clearance and high initial tumor-to-background ratios, are exceptionally well-suited for diagnostic PET imaging. The development of various FAPI derivatives continues to optimize their imaging characteristics.
On the other hand, the prolonged tumor retention of FAP peptides, enhanced by PEGylation, makes them highly attractive candidates for theranostic applications, where a sustained radiation dose to the tumor is desired for therapeutic efficacy. The comparative data presented here underscores the distinct pharmacokinetic profiles of these two classes of FAP-targeted agents, providing a valuable resource for the rational design and selection of candidates for further clinical development. As research in this area progresses, a deeper understanding of the interplay between molecular size, pharmacokinetics, and therapeutic efficacy will be crucial in realizing the full potential of FAP-targeted cancer diagnosis and therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison of FAP-Targeting Peptide-PEG2 Analogs and Small Molecule Inhibitors for In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a fibroblast activation protein (FAP)-targeting cyclic peptide, FAP-2286, with the small molecule inhibitor, FAPI-46, and its derivatives. While specific in vivo blocking studies for a molecule designated solely as "FAP targeting peptide-PEG2" are not extensively available in published literature, FAP-2286 serves as a key example of a peptide-based FAP targeting agent, and its comparison with established small molecules provides valuable insights for researchers in the field. This comparison is supported by experimental data from preclinical studies, detailing in vitro binding affinities and in vivo biodistribution.
Performance Comparison: FAP-2286 vs. FAPI-46 and Derivatives
The development of FAP-targeted agents for cancer imaging and therapy has led to various strategies to improve tumor uptake and retention while minimizing off-target effects. These strategies include the use of cyclic peptides like FAP-2286 and the modification of small molecule inhibitors such as FAPI-46 through dimerization or the addition of albumin binders.
In Vitro Binding Affinity
The inhibitory activity of these compounds against human FAP (hFAP) is a key indicator of their binding affinity. The half-maximal inhibitory concentration (IC50) is used to quantify this, with lower values indicating higher affinity.
| Compound | Type | IC50 (pM) |
| FAPI-46 | Small Molecule (Monomer) | 247.0 ± 17.0 |
| FAP-2286 | Cyclic Peptide | 247.6 ± 71.1 |
| FAPI-46-Ibu | Small Molecule (Albumin Binder) | 39.4 ± 16.1 |
| FAPI-46-F1D | Small Molecule (Dimer) | 157.8 ± 14.5 |
| FAPI-46-EB | Small Molecule (Albumin Binder) | 634.3 ± 102.3 |
Data sourced from a head-to-head comparison study. Lower IC50 values indicate stronger binding affinity.
In Vivo Biodistribution in Tumor-Bearing Mice
The in vivo performance of these ligands, radiolabeled with Lutetium-177 ([¹⁷⁷Lu]), was assessed in mice bearing FAP-expressing tumors (HEK-FAP xenografts). The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at different time points, highlighting tumor uptake and retention, as well as clearance from major organs.
Tumor Uptake (%ID/g) in HEK-FAP Xenografts
| Compound | 3 hours p.i. | 24 hours p.i. | 72 hours p.i. |
| [¹⁷⁷Lu]Lu-FAP-2286 | 21.1 | 15.8 | 16.4 |
| [¹⁷⁷Lu]Lu-FAPI-46 | Not Reported | 3.8 | 1.6 |
p.i. = post-injection. Data indicates that [¹⁷⁷Lu]Lu-FAP-2286 has significantly higher tumor retention over time compared to [¹⁷⁷Lu]Lu-FAPI-46[1][2][3].
Biodistribution in Key Organs (%ID/g) at 72 hours p.i.
| Organ | [¹⁷⁷Lu]Lu-FAP-2286 | [¹⁷⁷Lu]Lu-FAPI-46 |
| Blood | 0.03 ± 0.01 | 0.01 ± 0.00 |
| Liver | 0.11 ± 0.02 | 0.07 ± 0.01 |
| Kidneys | 0.60 ± 0.08 | 0.20 ± 0.03 |
| Spleen | 0.04 ± 0.01 | 0.03 ± 0.01 |
| Lungs | 0.07 ± 0.01 | 0.04 ± 0.01 |
Data from studies in HEK-FAP xenograft models shows clearance of both agents from non-target organs over time, with slightly higher retention of [¹⁷⁷Lu]Lu-FAP-2286 in the kidneys[3].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the key experiments cited.
In Vitro FAP Binding Affinity Assay (Competitive Inhibition Assay)
This protocol determines the concentration of a test compound required to inhibit 50% of the binding of a radiolabeled FAP ligand to FAP-expressing cells.
-
Cell Culture: Human embryonic kidney cells engineered to express FAP (HEK-FAP) are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Competition Reaction: A constant concentration of a radiolabeled FAP inhibitor (e.g., [¹⁷⁷Lu]Lu-FAPI-46) is added to the cells along with varying concentrations of the unlabeled test compounds (FAP-2286, FAPI-46 derivatives).
-
Incubation: The plates are incubated for a defined period (e.g., 1 hour) at 37°C to allow for competitive binding to reach equilibrium.
-
Washing: The cells are washed with a cold buffer to remove unbound radioligand and test compounds.
-
Measurement: The amount of radioactivity bound to the cells in each well is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value is calculated from the resulting dose-response curve.
In Vivo Biodistribution and Blocking Study
This protocol outlines the procedure for assessing the biodistribution of a radiolabeled FAP-targeting agent in a tumor-bearing animal model and for confirming target specificity through a blocking study.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HEK-FAP) to establish xenografts. Tumor growth is monitored until tumors reach a suitable size for imaging and biodistribution studies.
-
Radiolabeling: The FAP-targeting peptide or small molecule is radiolabeled with a suitable radionuclide (e.g., ¹⁷⁷Lu for therapy studies, ⁶⁸Ga for PET imaging) under sterile conditions.
-
Injection: A known amount of the radiolabeled compound is injected intravenously into the tail vein of the tumor-bearing mice.
-
Blocking Group (for specificity): A separate group of mice is co-injected with an excess of the corresponding non-radiolabeled ("cold") compound along with the radiolabeled agent. This excess of the non-radiolabeled compound will compete for binding to the FAP receptors, and a significant reduction in tumor uptake of the radiolabeled agent in this group compared to the non-blocked group indicates target-specific binding.
-
Biodistribution Analysis: At various time points post-injection (e.g., 1, 24, 72 hours), mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Calculation: The uptake in each organ and the tumor is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
FAP Signaling Pathway in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) is a serine protease expressed on cancer-associated fibroblasts (CAFs). Its enzymatic activity can cleave various substrates, influencing the extracellular matrix and promoting tumor growth, invasion, and angiogenesis.
Caption: FAP activity on CAFs remodels the ECM and activates growth factors, promoting tumor progression.
Experimental Workflow for In Vivo Blocking Study
The following diagram illustrates the key steps in an in vivo blocking study to confirm the target specificity of a FAP-targeting agent.
Caption: Workflow demonstrating the comparison between a control and a blocking group in an in vivo study.
References
Validating FAP Targeting Specificity: A Comparative Guide to Competition Assays
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP) has emerged as a promising target for cancer diagnosis and therapy due to its high expression in the stroma of various cancers and limited presence in healthy tissues.[1][2][3][4] Validating the specificity of FAP-targeted agents is a critical step in their preclinical and clinical development. Competition assays are a cornerstone of this validation process, providing quantitative data on binding affinity and specificity. This guide compares common competition assay methodologies, presents supporting experimental data, and provides detailed protocols to aid in the design and execution of these essential experiments.
Comparative Analysis of FAP Binders
A variety of molecules targeting FAP have been developed, each with distinct characteristics that influence their suitability for different applications, from in vivo imaging to targeted radionuclide therapy.[5]
-
Small Molecules: Quinoline-based FAP inhibitors (FAPIs) and molecules like OncoFAP typically exhibit high binding affinities, often in the nanomolar to picomolar range.[5] Their small size facilitates rapid and deep penetration into tumor tissues.[5] However, they often have faster clearance rates, which can be advantageous for imaging applications by reducing background signal but may be a limitation for therapeutic uses requiring sustained target engagement.[5]
-
Antibodies: Monoclonal antibodies targeting FAP, such as Sibrotuzumab, offer high specificity and a long serum half-life, which can be beneficial for therapeutic applications.[5] Their larger size, however, can lead to slower tumor penetration compared to small molecules.[5]
-
Peptide-based Agents: FAP-targeted peptides, such as FAP-2286, represent another class of targeting agents, offering a balance of properties between small molecules and antibodies.[6][7]
The choice of a FAP-binding molecule is heavily dependent on the intended application. High-affinity small molecules with rapid kinetics are well-suited for PET imaging, while antibodies with their extended half-life may be more appropriate for certain therapeutic strategies.[5]
Competition Assay Methodologies
Competition assays are fundamental in determining the binding affinity (often expressed as the half maximal inhibitory concentration, IC50) of a test compound by measuring its ability to compete with a labeled ligand for binding to FAP.
This is a widely used method for quantifying the binding affinity of FAP-targeted radiopharmaceuticals.
Experimental Protocol:
-
Cell Seeding: Seed FAP-expressing cells (e.g., HT1080hFAP, U87MG) into 24- or 96-well plates and culture for 24 hours to allow for adherence and monolayer formation.[8][9][10]
-
Preparation of Competitors: Prepare serial dilutions of the unlabeled test compounds (e.g., FAP inhibitors, non-radioactive version of the radioligand) in a suitable medium. Concentrations can range from nanomolar to micromolar.[8]
-
Competition Reaction: Wash the cells once with medium. Then, add the unlabeled test compounds to the wells, followed by the addition of a constant concentration of a FAP-targeted radioligand (e.g., [177Lu]Lu-FAPI-04, [68Ga]Ga-FAPI-04).[8][11]
-
Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at a specific temperature (e.g., 37°C) to allow the binding to reach equilibrium.[9][10]
-
Washing: Remove the unbound radioligand by washing the cells multiple times with cold medium or buffer.[10]
-
Cell Lysis and Counting: Lyse the cells using a suitable lysis buffer (e.g., 1% SDS, 0.25 N NaOH).[10] Measure the cell-bound radioactivity using a gamma counter.[10]
-
Data Analysis: The amount of bound radioligand is inversely proportional to the concentration of the unlabeled test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is then determined from this curve.[5]
Illustrative Workflow:
Caption: Workflow of a Radioligand Competition Assay.
This plate-based assay is another common method to determine the binding affinity of a test compound.
Experimental Protocol:
-
Plate Coating: Coat microplate wells with recombinant FAP and incubate to allow for protein adsorption to the surface.[5]
-
Washing and Blocking: Wash the wells to remove unbound FAP. Then, add a blocking buffer (e.g., bovine serum albumin) to block any nonspecific binding sites on the plate surface.[5]
-
Competition: Prepare a mixture of a known concentration of a labeled FAP-binding molecule (e.g., a biotinylated antibody) and serial dilutions of the unlabeled test compound. Add this mixture to the FAP-coated wells and incubate. The test compound will compete with the labeled molecule for binding to the immobilized FAP.[5]
-
Detection: Wash the wells to remove unbound molecules. Add an enzyme-conjugated secondary molecule that recognizes the label on the known FAP-binder (e.g., streptavidin-HRP for a biotinylated molecule).[5]
-
Substrate Addition: After another wash, add a substrate for the enzyme, which produces a measurable signal (e.g., color change).[5]
-
Data Analysis: The signal intensity is inversely proportional to the concentration of the test compound. Plot the signal versus the logarithm of the competitor concentration to determine the IC50 value from the resulting sigmoidal curve.[5]
Illustrative Workflow:
Caption: Workflow of a Competitive ELISA.
This method is based on the principle that a fluorescently labeled ligand will have a higher fluorescence polarization when bound to a larger molecule (FAP) compared to when it is free in solution.
Experimental Protocol:
-
Reagent Preparation: Purify recombinant human or murine FAP. Synthesize and purify a fluorescently labeled FAP ligand. Prepare a suitable binding assay buffer.[5]
-
Assay Setup: In a microplate, incubate a constant concentration of the fluorescently labeled ligand with a serial dilution of FAP to determine the optimal FAP concentration. For competition assays, incubate the fluorescent ligand and FAP with serial dilutions of the unlabeled test compound.[5]
-
Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.[5]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.[5]
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the test compound. The data is fitted to a binding curve to determine the IC50 or equilibrium dissociation constant (KD).[5]
Quantitative Data Summary
The following tables summarize the IC50 values of various FAP-targeted compounds from different studies, demonstrating their binding affinities.
Table 1: IC50 Values of FAP-Targeted Radiopharmaceuticals and Precursors
| Compound | Radioligand Competitor | Cell Line | IC50 (nM) | Reference |
| FAPI-C12 | [68Ga]Ga-FAPI-04 | - | 6.80 ± 0.58 | [11] |
| FAPI-C16 | [68Ga]Ga-FAPI-04 | - | 5.06 ± 0.69 | [11] |
| FGlc-FAPI | [177Lu]Lu-FAPI-04 | HT1080hFAP | Double- to triple-digit nM | [8] |
| FAPI alkyne 11 | [177Lu]Lu-FAPI-04 | HT1080hFAP | Double- to triple-digit nM | [8] |
| Ga-FAPI-04 | [177Lu]Lu-FAPI-04 | HT1080hFAP | Double- to triple-digit nM | [8] |
| DOTA-FAPI-04 | [177Lu]Lu-FAPI-04 | HT1080hFAP | Double- to triple-digit nM | [8] |
| FAP-2286 | Fluorophore-labeled peptide | WI-38 | 2.7 | [7] |
| Lu-FAP-2286 | Fluorophore-labeled peptide | WI-38 | 1.7 | [7] |
| Ga-FAP-2286 | Fluorophore-labeled peptide | WI-38 | 3.4 | [7] |
Table 2: IC50 Values of FAP Inhibitors Against FAP and Related Proteases
| Inhibitor | Target | IC50 | Reference |
| Linagliptin | FAP | 370 ± 2 nM | [2] |
| Linagliptin | FAP | 0.089 µM | [12] |
| Anagliptin | FAP | 72.7 µM | [2] |
| Saxagliptin | FAP | 2.6 µM | [12] |
| BI 1356 | DPP-4 | Ki of 1 nM | [12] |
Note: IC50 values can vary between different studies due to variations in assay conditions, such as the choice of radioligand, cell line, and incubation parameters.[8]
In Vivo Validation of FAP Targeting Specificity
Beyond in vitro competition assays, in vivo studies are crucial for confirming the targeting specificity of FAP-targeted agents.
-
Blocking Studies: A common approach involves co-injecting the FAP-targeted imaging or therapeutic agent with an excess of an unlabeled FAP inhibitor.[11][13] A significant reduction in the accumulation of the agent in the tumor and other FAP-expressing tissues in the presence of the blocking agent confirms target-specific uptake.[8][9][11]
-
Biodistribution Studies: These studies involve administering the FAP-targeted agent to tumor-bearing animal models and measuring its concentration in various organs and tissues at different time points.[8][14][15] High tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-blood) are indicative of specific targeting.[11][16]
-
Comparative Imaging: Comparing the uptake of a FAP-targeted imaging agent in FAP-positive and FAP-negative tumor models can also demonstrate specificity.[11]
Alternative and Emerging Methods
-
DNA-linked Inhibitor Antibody Assay (DIANA): This is a high-throughput screening method that uses a DNA oligonucleotide-linked inhibitor probe. Competition between a test compound and the probe for binding to immobilized FAP is quantified by qPCR, allowing for the determination of Ki values from single-well experiments.[2]
-
Autoradiography: This technique can be used on tissue sections to visualize the binding of a radiolabeled FAP-targeted agent. The specificity can be confirmed by showing that the binding is displaced by an unlabeled competitor.[6]
References
- 1. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Identification and characterization of the promoter of fibroblast activation protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Development and Application of Radioactive Ligands Targeting Fibroblasts with Albumin-Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and validation of fibroblast activation protein alpha targeted imaging and therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing fibroblast activation protein (FAP)-targeted radionuclide therapy with albumin binding, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. FAP inhibitors: are we really using the best method to evaluate the residence time? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of FAP-2286 and a PEGylated FAP-Targeting Peptide for Cancer Theranostics
For researchers, scientists, and drug development professionals, the landscape of targeted cancer therapies is rapidly evolving. Among the most promising targets is the Fibroblast Activation Protein (FAP), a cell surface protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a wide array of solid tumors. This guide provides a detailed head-to-head comparison of two prominent FAP-targeting agents: FAP-2286, a cyclic peptide-based radiopharmaceutical, and a representative PEGylated FAP-targeting peptide, here exemplified by [18F]5b, for which preclinical data is available.
This objective comparison, supported by experimental data, aims to assist researchers in making informed decisions for the development of next-generation radiopharmaceuticals for both diagnostic imaging and therapeutic applications.
Executive Summary
FAP-2286 is a cyclic peptide that can be chelated with radionuclides for both imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177). Its cyclic nature is designed to enhance tumor retention. The PEGylated FAP-targeting peptide, [18F]5b, incorporates a polyethylene (B3416737) glycol (PEG) linker, a common strategy to improve pharmacokinetics. This guide will delve into a comparative analysis of their performance based on key preclinical parameters.
Performance Data at a Glance
| Parameter | FAP-2286 | PEGylated FAP-Targeting Peptide ([18F]5b) |
| Target Binding Affinity (IC50) | ~1.7 nM (for FAPI-46, a close analog) | Data not readily available in published literature. |
| Tumor Uptake (%ID/g at 1h p.i.) | ~11.1 | ~6.70 (at 6h p.i.) |
| In Vivo Efficacy | Significant tumor growth inhibition | Data not readily available in published literature. |
| Safety Profile | Well-tolerated in preclinical models | Data not readily available in published literature. |
Note: Direct head-to-head comparative studies are limited. Data is compiled from independent preclinical studies and may not be directly comparable due to variations in experimental conditions.
Detailed Performance Analysis
Target Binding Affinity
Binding affinity is a critical parameter that dictates the potency and specificity of a targeted therapeutic. FAP-2286 has demonstrated high affinity for FAP. While direct IC50 values for FAP-2286 are not consistently reported across all public literature, data for the closely related small molecule FAP inhibitor, FAPI-46, shows an IC50 in the low nanomolar range (~1.7 nM), indicating potent binding to FAP.
Tumor Uptake and Biodistribution
The ability of a radiopharmaceutical to accumulate and be retained in tumor tissue is paramount for both imaging and therapeutic efficacy.
FAP-2286: Preclinical studies have shown that radiolabeled FAP-2286 exhibits rapid and high uptake in FAP-positive tumors. For instance, in a preclinical model, the tumor uptake of ¹¹¹In-FAP-2286 was approximately 11.1% of the injected dose per gram of tissue (%ID/g) at 1-hour post-injection.
PEGylated FAP-Targeting Peptide ([18F]5b): A study on the 18F-labeled PEGylated FAP inhibitor, [18F]5b, demonstrated a tumor uptake of 6.70 ± 0.22 %ID/g at 6 hours post-injection.[1] While the time points differ, this indicates that PEGylated peptides can also achieve significant tumor accumulation. The longer time point for peak uptake may suggest a longer circulation time conferred by the PEG linker.
In Vivo Efficacy
The ultimate measure of a therapeutic agent's potential lies in its ability to inhibit tumor growth in vivo.
FAP-2286: When labeled with a therapeutic radionuclide like Lutetium-177, FAP-2286 has been shown to cause significant tumor growth inhibition in preclinical cancer models.
PEGylated FAP-Targeting Peptide: Comprehensive in vivo efficacy studies for the specific "FAP targeting peptide-PEG2 conjugate" or [18F]5b are not widely published. However, the principle of delivering a radioactive payload to the tumor via a FAP-targeting moiety suggests a similar potential for therapeutic effect, provided that sufficient tumor accumulation and retention are achieved.
Safety and Tolerability
FAP-2286: Preclinical studies have indicated that FAP-2286 is well-tolerated at therapeutic doses, with minimal off-target toxicity.
PEGylated FAP-Targeting Peptide: The safety profile of PEGylated FAP-targeting peptides would depend on the specific peptide sequence, the nature of the PEG linker, and the attached radionuclide. Generally, PEGylation is considered a safe and established method to modify drug delivery.
Experimental Methodologies
To ensure the reproducibility and comparability of findings, detailed experimental protocols are crucial. Below are standardized methodologies for key preclinical assessments of FAP-targeting radiopharmaceuticals.
Competitive Binding Assay
This assay determines the binding affinity of the test compound to FAP.
Protocol:
-
Cell Culture: Use a cell line engineered to overexpress FAP (e.g., HEK293-FAP).
-
Radioligand: Prepare a radiolabeled version of a known FAP inhibitor (e.g., [177Lu]Lu-FAPI-46).
-
Competition: Incubate the FAP-expressing cells with a fixed concentration of the radioligand and varying concentrations of the test compound (FAP-2286 or the PEGylated peptide).
-
Incubation: Allow the binding to reach equilibrium (e.g., 1 hour at 37°C).
-
Washing: Wash the cells to remove unbound radioligand.
-
Measurement: Measure the radioactivity remaining in the cells using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
In Vivo Biodistribution Study
This study assesses the tumor uptake and organ distribution of the radiolabeled compound.
Protocol:
-
Animal Model: Use tumor-bearing mice (e.g., with subcutaneous HEK293-FAP xenografts).
-
Radiotracer Injection: Inject a known amount of the radiolabeled test compound (e.g., [177Lu]Lu-FAP-2286 or the radiolabeled PEGylated peptide) intravenously into the mice.
-
Time Points: At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice.
-
Organ Harvesting: Dissect and weigh major organs and the tumor.
-
Radioactivity Measurement: Measure the radioactivity in each organ and tumor using a gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
In Vivo Radionuclide Therapy Efficacy Study
This study evaluates the anti-tumor effect of the therapeutic radiopharmaceutical.
Protocol:
-
Tumor Implantation: Implant FAP-expressing tumor cells subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups: vehicle control, unlabeled compound, and the therapeutic radiopharmaceutical (e.g., [177Lu]Lu-FAP-2286 or the therapeutic version of the PEGylated peptide).
-
Dosing: Administer the treatment intravenously, potentially in single or multiple doses.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizing the FAP Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using the DOT language.
FAP Signaling in the Tumor Microenvironment
References
A Head-to-Head Battle for Tumor Targeting: FAP Peptide-PEG2 vs. FAPI-46
A Comparative Guide for Researchers and Drug Development Professionals
The tumor microenvironment, with its complex network of cells and extracellular matrix components, presents a significant hurdle in the effective delivery of cancer therapeutics. A key player in this environment is the Fibroblast Activation Protein (FAP), a cell-surface protease highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of a majority of epithelial cancers.[1][2][3][4] This restricted expression profile makes FAP an attractive target for both diagnostic imaging and therapeutic intervention.
Among the growing arsenal (B13267) of FAP-targeting agents, small molecule inhibitors and peptide-based radiotracers have emerged as promising candidates. This guide provides an objective comparison of two such representative agents: the widely studied quinoline-based small molecule, FAPI-46, and a conceptual PEGylated FAP-targeting peptide, FAP peptide-PEG2. The comparison draws upon published data for FAPI-46 and analogous FAP-targeting peptides to provide a comprehensive overview of their respective performance in tumor uptake and pharmacokinetics.
Quantitative Comparison of Tumor Uptake and Binding Affinity
The following table summarizes key performance metrics for FAPI-46 and a representative FAP-targeting peptide, FAP-2286, which serves as a surrogate for a non-PEGylated FAP peptide. A third column extrapolates the expected characteristics of a PEGylated FAP peptide (FAP peptide-PEG2) based on general principles of PEGylation.[5][6]
| Parameter | FAPI-46 (Small Molecule) | FAP-2286 (Peptide) | FAP peptide-PEG2 (PEGylated Peptide) (Expected) |
| Binding Affinity (IC50/KD, nM) | 0.04 - 1.3 nM[7] | 1.1 - 2.7 nM[7] | Nanomolar range, potentially slightly reduced compared to the non-PEGylated peptide |
| Tumor Uptake (1h p.i., %ID/g) | ~10.1 %ID/g[7] | ~10.6 %ID/g[7] | Potentially similar or slightly lower initial uptake than non-PEGylated peptide |
| Tumor Uptake (24h p.i., %ID/g) | 3.4 - 3.8 %ID/g[7][8] | 15.8 %ID/g[7] | Expected to be higher than FAP-2286 due to prolonged circulation |
| Tumor Uptake (72h p.i., %ID/g) | 1.6 %ID/g[7] | 16.4 %ID/g[7] | Expected to show the highest retention among the three |
| Tumor-to-Blood Ratio | High at early time points[9] | Favorable, improves over time[10] | Expected to be lower at early time points but improve significantly at later time points |
| Tumor-to-Muscle Ratio | High[9] | Very high, leading to excellent image contrast[10] | Expected to be high, contributing to clear imaging signals |
| Systemic Clearance | Rapid[11] | Rapid renal clearance[11] | Slower renal clearance due to increased hydrodynamic size |
Experimental Protocols
The data presented in this guide are based on standard preclinical methodologies for evaluating radiolabeled FAP-targeting agents.
In Vitro Binding Affinity and Internalization Assays
Objective: To determine the binding affinity and internalization rate of the FAP-targeting agents in FAP-expressing cells.
Methodology:
-
Cell Culture: Human embryonic kidney cells engineered to express FAP (HEK-293-FAP) or fibrosarcoma cells (HT-1080) are cultured under standard conditions.
-
Competition Binding Assay: Cells are incubated with a known concentration of a radiolabeled FAP inhibitor (e.g., 68Ga-FAPI-46) and increasing concentrations of the non-radiolabeled competitor (FAPI-46 or FAP peptide-PEG2).
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis.
-
Internalization Assay: Cells are incubated with the radiolabeled agent at 37°C for various time points. Surface-bound radioactivity is removed by an acid wash, and the internalized radioactivity is measured using a gamma counter.
In Vivo Tumor Uptake and Biodistribution Studies
Objective: To evaluate the tumor-targeting efficacy and biodistribution profile of the FAP-targeting agents in a tumor-bearing animal model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude mice) are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HEK-FAP xenografts).
-
Radiolabeling: The FAP-targeting agents are labeled with a suitable radioisotope for imaging (e.g., Gallium-68 for PET imaging) or therapy (e.g., Lutetium-177).
-
Administration: A defined amount of the radiolabeled agent is injected intravenously into the tumor-bearing mice.
-
PET/CT or SPECT/CT Imaging: Mice are imaged at various time points post-injection (e.g., 1, 24, and 72 hours) to visualize the biodistribution of the radiotracer.
-
Biodistribution Analysis: After the final imaging session, mice are euthanized, and organs of interest (including the tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter. The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental and Logical Frameworks
To further elucidate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for comparing FAP peptide-PEG2 and FAPI-46.
Caption: Impact of molecular structure on pharmacokinetics and tumor uptake.
Discussion and Conclusion
The comparison between FAPI-46 and a FAP-targeting peptide, particularly a PEGylated version, highlights a trade-off between rapid tumor accumulation and prolonged tumor retention.
FAPI-46 , as a small molecule, demonstrates rapid uptake in tumors and high tumor-to-background ratios at early time points, making it an excellent candidate for diagnostic imaging with PET using short-lived radionuclides like Gallium-68.[9][12] However, its rapid clearance from the tumor limits its therapeutic potential with longer-lived therapeutic radionuclides.[11]
Peptide-based FAP inhibitors , such as FAP-2286, have shown comparable initial tumor uptake to FAPI-46 but exhibit significantly prolonged tumor retention.[7][13] This characteristic is highly advantageous for therapeutic applications, as it allows for a higher cumulative radiation dose to be delivered to the tumor.
PEGylation of a FAP-targeting peptide to create FAP peptide-PEG2 is expected to further enhance its therapeutic window. The addition of a polyethylene (B3416737) glycol (PEG) chain increases the molecule's hydrodynamic size, which in turn reduces renal clearance and prolongs its circulation time in the bloodstream.[6] This extended circulation can lead to increased accumulation and retention in the tumor over time, although it may result in slightly lower initial tumor-to-background ratios compared to its non-PEGylated counterpart.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast activation protein (FAP)-targeted radionuclide therapy: which ligand is the best? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multimodal Imaging Demonstrates Enhanced Tumor Exposure of PEGylated FUD Peptide in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated Peptide-Based Imaging Agents for Targeted Molecular Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of FAPI Tetramers to Improve Tumor Uptake and Efficacy of FAPI Radioligand Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Fibroblast Activation Protein–Targeted Radiotracers with Improved Tumor Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three-Time-Point PET Analysis of 68Ga-FAPI-46 in a Variety of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Navigating the Maze of Protease Selectivity: A Comparative Analysis of FAP-Targeting Peptides
For researchers, scientists, and drug development professionals, the quest for highly selective cancer therapeutics is paramount. Fibroblast Activating Protein (FAP), a serine protease overexpressed in the stroma of many cancers, presents a promising target. However, its homology with other proteases, such as Dipeptidyl Peptidase-4 (DPP4) and Prolyl Endopeptidase (PREP), necessitates rigorous cross-reactivity studies to ensure targeted efficacy and minimize off-target effects. This guide provides a comparative analysis of a FAP-targeting peptide's performance, supported by experimental data and detailed protocols.
Fibroblast Activating Protein's (FAP) substrate specificity overlaps with other proteases, creating a significant hurdle in the development of FAP-targeted therapies.[1][2] FAP shares exopeptidase specificity with dipeptidyl peptidases (DPPs) and endopeptidase specificity with prolyl oligopeptidase (PREP).[1][2] Consequently, identifying inhibitors that are highly selective for FAP is a critical challenge.[1][2]
Comparative Analysis of Protease Inhibition
To illustrate the selectivity of a modern FAP-targeting peptide, we present data on FAP-2286, a cyclic peptide-based FAP inhibitor. The following table summarizes its inhibitory activity (IC50) against human FAP, DPP4, and PREP.
| Compound | hFAP IC50 (nM) | hDPP4 IC50 (µM) | hPREP IC50 (µM) |
| FAP-2286 | 3.2 | >10 | >1 |
Data sourced from preclinical evaluations of FAP-2286.[3]
The data clearly demonstrates that FAP-2286 is highly potent against human FAP, with an IC50 in the low nanomolar range. In contrast, its activity against DPP4 and PREP is significantly lower, with IC50 values in the micromolar range, indicating a high degree of selectivity for FAP.[3]
Experimental Workflow for Assessing Cross-Reactivity
The following diagram outlines a typical workflow for determining the cross-reactivity of a FAP-targeting peptide against other proteases.
Caption: Workflow for protease cross-reactivity assessment.
Experimental Protocols
A detailed methodology for assessing the cross-reactivity of a FAP-targeting peptide is provided below. This protocol is based on a fluorometric assay to measure protease activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the FAP-targeting peptide against FAP and other selected proteases (e.g., DPP4, PREP).
Materials:
-
FAP-targeting peptide-PEG2 conjugate
-
Recombinant human FAP, DPP4, and PREP enzymes
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl)
-
Specific inhibitors for each protease (for control experiments)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAP-targeting peptide-PEG2 in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of the peptide by serial dilution in the assay buffer.
-
Reconstitute the recombinant proteases according to the manufacturer's instructions and dilute to the desired concentration in the assay buffer.
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the respective protease solution (FAP, DPP4, or PREP) to each well.
-
Add varying concentrations of the FAP-targeting peptide to the wells. Include a vehicle control (e.g., DMSO) without the peptide.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the peptide to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a specified period (e.g., 30 minutes) with excitation and emission wavelengths appropriate for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (initial velocity) for each peptide concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the initial velocity against the logarithm of the peptide concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each protease.
-
Signaling Pathway Context
While the direct assessment of cross-reactivity is a biochemical assay, the implications for cellular signaling are significant. FAP-targeting peptides are often conjugated to therapeutic payloads, and their specificity is crucial for delivering these payloads only to FAP-expressing cells, thereby avoiding off-target effects on pathways regulated by other proteases.
Caption: Logical relationship of selective vs. off-target binding.
References
- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
comparing therapeutic efficacy of 177Lu-FAP-peptide-PEG2 vs other radioligands
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with Fibroblast Activation Protein (FAP) emerging as a promising pan-cancer target due to its high expression on cancer-associated fibroblasts (CAFs) in a majority of epithelial tumors and its limited presence in healthy tissues.[1][2][3] This guide provides a comparative analysis of the therapeutic efficacy of various Lutetium-177 (¹⁷⁷Lu) labeled radioligands targeting FAP, with a focus on preclinical and early clinical data. While the specific radioligand "¹⁷⁷Lu-FAP-peptide-PEG2" was not prominently identified in the reviewed literature, this guide will compare different classes of FAP-targeting radioligands, including peptide-based and small molecule inhibitors, some of which may incorporate PEGylation to optimize pharmacokinetics.
Data Presentation: Preclinical Efficacy
The following tables summarize key preclinical data from comparative studies of different ¹⁷⁷Lu-labeled FAP-targeting radioligands. These studies highlight the significant impact of the ligand structure on tumor uptake and retention, which are critical for therapeutic efficacy.
Table 1: Comparative Tumor Uptake of ¹⁷⁷Lu-FAP Radioligands in Preclinical Models
| Radioligand | Tumor Model | Tumor Uptake (%ID/g) at 24h | Tumor Uptake (%ID/g) at 72h | Reference |
| ¹⁷⁷Lu-FAP-2286 | HEK-FAP xenograft | 15.8 | 16.4 | [4] |
| ¹⁷⁷Lu-FAPI-46 | HEK-FAP xenograft | 3.8 | 1.6 | [4] |
| ¹⁷⁷Lu-DOTA-4P(FAPI)₄ | HT-1080-FAP | 21.4 ± 1.7 | Not Reported | [5] |
| ¹⁷⁷Lu-DOTA-2P(FAPI)₂ | HT-1080-FAP | 17.1 ± 3.9 | Not Reported | [5] |
| ¹⁷⁷Lu-FAPI-46 | HT-1080-FAP | 3.4 ± 0.7 | Not Reported | [5] |
| ¹⁷⁷Lu-FAP-HXN | HEK-293-FAP | Reported as higher than ¹⁷⁷Lu-FAP-2286 | Reported as higher than ¹⁷⁷Lu-FAP-2286 | [6] |
Table 2: Comparative Therapeutic Efficacy of ¹⁷⁷Lu-FAP Radioligands in Preclinical Models
| Radioligand | Tumor Model | Key Efficacy Finding | Reference |
| ¹⁷⁷Lu-FAP-2286 | HEK-FAP xenograft | Maintained suppressed tumor growth at day 23 (MTV 12 mm³) | [4] |
| ¹⁷⁷Lu-FAPI-46 | HEK-FAP xenograft | Tumor regrowth by day 23 (MTV 1210 mm³) | [4] |
| ¹⁷⁷Lu-FAP-HXN | HEK-293-FAP | Better tumor growth inhibition compared to ¹⁷⁷Lu-FAP-2286 | [6] |
| ¹⁷⁷Lu-FAPI Tetramer | HT-1080-FAP & U87MG | Remarkable tumor suppression | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of these radioligands.
In Vitro Cell Binding and Internalization Assays
-
Cell Lines: Human embryonic kidney cells engineered to express FAP (HEK-293-FAP) and various cancer cell lines with endogenous FAP expression.
-
Methodology: Cells are incubated with the radiolabeled FAP ligand at varying concentrations. For competition assays, a non-radiolabeled "cold" ligand is added in increasing concentrations. After incubation, cells are washed, and the radioactivity associated with the cells is measured using a gamma counter to determine binding affinity (IC50 or Kd). Internalization is assessed by treating the cells with an acid wash to differentiate between membrane-bound and internalized radioligand.
In Vivo Biodistribution Studies
-
Animal Models: Typically, immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of FAP-expressing tumor cells.
-
Methodology: A known activity of the ¹⁷⁷Lu-labeled radioligand is injected intravenously into the tumor-bearing mice. At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of mice are euthanized. Tissues of interest (tumor, blood, major organs) are collected, weighed, and the radioactivity is measured in a gamma counter. The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
SPECT/CT Imaging
-
Instrumentation: A preclinical SPECT/CT scanner.
-
Methodology: Tumor-bearing mice are injected with the ¹⁷⁷Lu-labeled radioligand. At specified time points, the animals are anesthetized and placed in the scanner. SPECT images are acquired to visualize the distribution of the radioligand, and CT images are acquired for anatomical co-registration. Image analysis allows for the quantification of radioligand accumulation in the tumor and other organs.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the comparison of FAP-targeting radioligands.
Caption: Mechanism of FAP-Targeted Radioligand Therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast Activation Protein-Targeted Radioligand Therapy with 177Lu-EB-FAPI for Metastatic Radioiodine-Refractory Thyroid Cancer: First-in-Human, Dose-Escalation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Peptide vs. Antibody-Based FAP Targeting: A Comparative Guide for Researchers
A detailed analysis of two prominent strategies for targeting Fibroblast Activation Protein (FAP) in the tumor microenvironment, offering insights into their respective advantages and limitations for therapeutic and diagnostic applications.
Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs), has emerged as a compelling target for cancer therapy and diagnostics. Its restricted expression in healthy adult tissues makes it an ideal candidate for targeted drug delivery.[1][2] Two principal molecular formats are being explored for FAP targeting: large monoclonal antibodies and smaller peptide-based agents. This guide provides a comprehensive comparison of these two approaches, supported by experimental data, to aid researchers and drug developers in selecting the optimal strategy for their specific needs.
Key Performance Characteristics: A Head-to-Head Comparison
The fundamental differences in the physicochemical properties of peptides and antibodies translate into distinct pharmacological profiles, influencing their suitability for different clinical applications.
| Feature | Peptide-Based Targeting | Antibody-Based Targeting | Rationale & Implications |
| Molecular Size | Small (typically < 5 kDa) | Large (~150 kDa) | Smaller size facilitates rapid and deeper tumor penetration, but also leads to faster clearance.[3] |
| Tumor Penetration | Rapid and deep | Slower and more limited | Peptides can more easily extravasate from blood vessels and diffuse through the dense tumor stroma.[4] |
| Pharmacokinetics | Rapid systemic clearance (renal) | Long circulation half-life | Fast clearance is advantageous for imaging (high tumor-to-background ratio), while long half-life can be beneficial for therapeutic efficacy.[3][5] |
| Tumor Retention | Generally shorter | Prolonged | Antibodies exhibit longer retention in the tumor, which can enhance the therapeutic index of conjugated payloads.[6][7] |
| Immunogenicity | Generally low | Potential for immunogenic response | The smaller, simpler structure of peptides makes them less likely to elicit an immune response. |
| Primary Application | Theranostics (Imaging and Therapy) | Primarily Therapy | Rapid clearance of peptides is ideal for imaging, while the longer half-life of antibodies is often preferred for therapeutic agents.[2][8] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the performance differences between peptide- and antibody-based FAP targeting agents.
Table 1: Biodistribution and Tumor Uptake of FAP-Targeting Radiopharmaceuticals
| Agent | Type | Radionuclide | Model | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| 177Lu-FAP-2286 | Peptide | 177Lu | Mouse Xenograft | 24-72 h | High | Consistently increased | [8] |
| 177Lu-FAPI-46 | Small Molecule | 177Lu | Mouse Xenograft | 24 h | Lower than FAP-2286 | Peaked at 24 h | [8] |
| 177Lu-PKU525 | Antibody | 177Lu | Mouse Xenograft | 96 h | 33.2 ± 6.36 | Not Reported | [7] |
| 111In-3BP-3554 | Peptide | 111In | Mouse | Not Specified | Highest among tested peptides | Not Reported | [9] |
%ID/g: Percentage of injected dose per gram of tissue.
Table 2: Clinical Trial Information for Selected FAP-Targeting Agents
| Agent | Type | Phase | Indication | Key Findings/Status | Reference |
| 177Lu-FAP-2286 | Peptide | Phase I/II (LuMIERE study) | Various Solid Tumors | Prolonged tumor retention and superior tumor suppression compared to FAPI-46.[8] | [8] |
| Sibrotuzumab | Antibody | Phase II | Metastatic Colorectal Cancer | Did not show therapeutic efficacy.[10] | [10] |
| OMTX705 | Antibody-Drug Conjugate | Phase I | Advanced Carcinomas/Sarcomas | Good safety profile.[11] | [11] |
Visualizing the Concepts
To further illustrate the key differences between these targeting strategies, the following diagrams depict the distinct tumor penetration profiles and a general workflow for evaluating FAP-targeted radiopharmaceuticals.
Caption: Differential tumor penetration of peptide vs. antibody-based agents.
Caption: General experimental workflow for FAP-targeted radiopharmaceuticals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of FAP-targeting agents.
In Vitro Binding Affinity Assays
Objective: To determine the binding affinity of the targeting molecule to FAP.
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Plate Coating: Recombinant human or murine FAP is coated onto the wells of a microtiter plate.
-
Blocking: Non-specific binding sites are blocked using a solution such as bovine serum albumin (BSA).
-
Competition: A constant concentration of a labeled FAP-binding molecule (e.g., biotinylated) is added to the wells along with varying concentrations of the unlabeled test molecule (peptide or antibody).
-
Incubation: The plate is incubated to allow for competitive binding to FAP.
-
Detection: A secondary reagent that binds to the labeled molecule (e.g., streptavidin-HRP for biotin) is added, followed by a substrate that produces a colorimetric or fluorescent signal.
-
Analysis: The signal intensity is measured, and the concentration of the test molecule that inhibits 50% of the labeled molecule's binding (IC50) is calculated. This value is then used to determine the binding affinity (Kd).[3]
In Vivo Biodistribution Studies
Objective: To determine the uptake and clearance of the radiolabeled targeting agent in various organs and the tumor.
Method: Animal Xenograft Model
-
Tumor Implantation: Human tumor cells engineered to express FAP are implanted subcutaneously into immunocompromised mice.
-
Radiolabeling: The FAP-targeting peptide or antibody is conjugated with a chelator (e.g., DOTA) and radiolabeled with a suitable radionuclide (e.g., 177Lu, 68Ga, 89Zr).[7]
-
Injection: A known amount of the radiolabeled agent is injected intravenously into the tumor-bearing mice.
-
Euthanasia and Organ Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), cohorts of mice are euthanized.[7]
-
Measurement of Radioactivity: Tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys) are harvested, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the determination of tumor-to-organ ratios, providing an indication of targeting specificity.[7]
PET/CT Imaging
Objective: To non-invasively visualize the biodistribution and tumor targeting of the radiolabeled agent in a living animal.
Method: Positron Emission Tomography/Computed Tomography (PET/CT)
-
Animal Preparation: A tumor-bearing mouse is anesthetized.
-
Injection: The PET radiolabeled FAP-targeting agent (e.g., with 68Ga or 89Zr) is administered intravenously.
-
Imaging: At specified time points post-injection, the animal is placed in a PET/CT scanner. A CT scan is first acquired for anatomical reference, followed by a PET scan to detect the gamma rays emitted from the radiotracer.
-
Image Reconstruction and Analysis: The PET and CT images are co-registered to visualize the localization of the radiotracer within the animal's body. The signal intensity in the tumor and other organs can be quantified to assess uptake.[10]
Conclusion
The choice between peptide-based and antibody-based FAP targeting is highly dependent on the intended application. Peptides, with their small size, rapid tumor penetration, and fast clearance, are exceptionally well-suited for diagnostic imaging and may be advantageous for certain therapeutic applications where rapid delivery and reduced systemic exposure are desired.[3][4] In contrast, antibodies, characterized by their long circulation times and prolonged tumor retention, are generally favored for therapeutic strategies that require sustained exposure of the tumor to a therapeutic payload.[3][7] As research in this field continues to evolve, hybrid approaches and next-generation constructs may emerge that combine the most favorable attributes of both platforms.
References
- 1. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. An antibody-radionuclide conjugate targets fibroblast activation protein for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals [mdpi.com]
- 9. Beyond Small Molecules: Antibodies and Peptides for Fibroblast Activation Protein Targeting Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ascopubs.org [ascopubs.org]
Evaluating the Bystander Effect of FAP Peptide-PEG2 Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, a phenomenon where a targeted therapy eliminates not only antigen-positive tumor cells but also adjacent antigen-negative cells, is a critical attribute for the success of novel cancer therapeutics in treating heterogeneous tumors. This guide provides a comprehensive comparison of the bystander effect of Fibroblast Activation Protein (FAP) peptide-PEG2 drug conjugates with alternative therapeutic modalities. The information herein is supported by experimental data and detailed methodologies to assist in the evaluation and development of next-generation cancer treatments.
The Mechanism of Bystander Killing: Beyond Direct Targeting
The bystander effect of FAP peptide-drug conjugates (PDCs) and other similar therapeutics, such as antibody-drug conjugates (ADCs), is primarily mediated by the diffusion of a cytotoxic payload from the target cell to neighboring cells.[1][2] In the context of FAP-targeting PDCs, the conjugate binds to FAP, which is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[3] Following cleavage of the linker by FAP, the cytotoxic payload is released and, if membrane-permeable, can diffuse into nearby FAP-negative cancer cells, inducing their death.[1][4] This mechanism is particularly advantageous in tumors with heterogeneous FAP expression.
In contrast, therapies like radioligand therapy induce a "crossfire effect," where radiation emitted from a targeted cell damages adjacent cells.[5] Other modalities, such as certain CAR-T cell therapies, can mediate bystander killing through the release of soluble factors like cytokines.[6]
Comparative Analysis of Bystander Effect
The ability of a drug conjugate to induce a bystander effect is critically dependent on the properties of its linker and payload. Payloads with high membrane permeability, such as monomethyl auristatin E (MMAE) and the topoisomerase I inhibitor DXd, are known to be potent inducers of the bystander effect.[1][2][] Conversely, less permeable payloads like MMAF, which is charged at physiological pH, exhibit minimal to no bystander killing.[2][8]
Below is a comparative summary of different therapeutic platforms and their capacity to induce a bystander effect.
| Therapeutic Modality | Target | Mechanism of Bystander Effect | Key Factors Influencing Efficacy |
| FAP Peptide-Drug Conjugate (e.g., AVA6103) | Fibroblast Activation Protein (FAP) on CAFs | Diffusion of a membrane-permeable cytotoxic payload (e.g., exatecan) following FAP-mediated cleavage of the linker.[4][9] | Payload permeability, linker cleavability, density of FAP-positive CAFs. |
| Antibody-Drug Conjugate (ADC) with Cleavable Linker (e.g., Enhertu) | Tumor-specific surface antigen (e.g., HER2) | Diffusion of a membrane-permeable cytotoxic payload (e.g., DXd) after internalization and lysosomal linker cleavage.[1] | Payload permeability, linker stability and cleavage mechanism, antigen expression level.[10] |
| Antibody-Drug Conjugate (ADC) with Non-Cleavable Linker (e.g., Kadcyla) | Tumor-specific surface antigen (e.g., HER2) | Minimal to no bystander effect. The payload (e.g., DM1) is released with a charged amino acid remnant, limiting its diffusion across cell membranes.[1][11] | Limited to directly targeted cells. |
| FAP-Targeted Radioligand Therapy | Fibroblast Activation Protein (FAP) on CAFs | "Crossfire effect" from radionuclides (e.g., 177Lu, 90Y, 225Ac) that deliver cytotoxic radiation to surrounding cells.[5] | Radionuclide emission range and energy, density of FAP-positive CAFs. |
| FAP-Specific CAR-T Cell Therapy | Fibroblast Activation Protein (FAP) | Release of soluble factors (e.g., cytokines like IL-2) from activated CAR-T cells that can kill antigen-negative tumor cells.[6] | CAR-T cell activation and cytokine secretion profile. |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified using various in vitro and in vivo assays. Below are representative data from studies evaluating the bystander effect of different drug conjugates.
Table 1: In Vitro Bystander Killing of HER2-Negative Cells by HER2-Targeting ADCs
| Treatment | Target Cells (HER2+) | Bystander Cells (HER2-) | Bystander Cell Viability (%) | Reference |
| DS-8201a (Enhertu) | NCI-N87 | MDA-MB-468-Luc | Significantly Reduced | [12] |
| T-DM1 (Kadcyla) | NCI-N87 | MDA-MB-468-Luc | No Significant Change | [12] |
This table summarizes the differential bystander effect of two HER2-targeting ADCs. DS-8201a, which has a cleavable linker and a membrane-permeable payload, demonstrates a significant bystander killing effect, while T-DM1, with its non-cleavable linker, does not.
Table 2: In Vivo Antitumor Activity in a Mixed HER2-Positive/Negative Xenograft Model
| Treatment | Tumor Composition | Outcome | Reference |
| DS-8201a (Enhertu) | NCI-N87 (HER2+) & MDA-MB-468-Luc (HER2-) | Significant reduction in luciferase signal, indicating elimination of HER2-negative cells. | [][12] |
| Control ADC | NCI-N87 (HER2+) & MDA-MB-468-Luc (HER2-) | No significant reduction in luciferase signal. | [] |
This table illustrates the in vivo validation of the bystander effect, showing that an ADC with a potent bystander effect can eliminate antigen-negative tumor cells within a heterogeneous tumor.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the bystander effect.
In Vitro Co-Culture Bystander Assay
This assay directly assesses the ability of a drug conjugate to kill antigen-negative "bystander" cells when they are cultured together with antigen-positive "target" cells.[13][14]
Methodology:
-
Cell Line Selection: Choose an antigen-positive cell line (e.g., FAP-expressing fibroblasts) and an antigen-negative cancer cell line that is sensitive to the cytotoxic payload. To distinguish between the two cell populations, one cell line can be engineered to express a fluorescent protein (e.g., GFP).[14][15]
-
Co-Culture Seeding: Seed the antigen-positive and antigen-negative cells together in a multi-well plate. The ratio of the two cell types can be varied to mimic different degrees of tumor heterogeneity.[2]
-
Treatment: Treat the co-culture with the FAP peptide-PEG2 drug conjugate and appropriate controls (e.g., vehicle, a conjugate with a non-cleavable linker).
-
Analysis: After a defined incubation period (e.g., 72-96 hours), quantify the viability of the antigen-negative cell population. This can be achieved through flow cytometry by gating on the fluorescently labeled cells or by high-content imaging.[2] A significant decrease in the viability of the antigen-negative cells in the presence of the antigen-positive cells and the drug conjugate is indicative of a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by soluble factors released into the culture medium.[16][17]
Methodology:
-
Generation of Conditioned Medium: Culture the antigen-positive cells and treat them with the FAP peptide-PEG2 drug conjugate for a specific duration.
-
Medium Collection: Collect the culture supernatant (conditioned medium), which now contains the released payload and other cellular factors.
-
Treatment of Bystander Cells: Add the conditioned medium to a separate culture of antigen-negative bystander cells.
-
Analysis: Assess the viability of the bystander cells after a set incubation period. A reduction in viability indicates that the bystander effect is mediated by soluble components.[16]
In Vivo Admixed Xenograft Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.[12][13]
Methodology:
-
Model Establishment: Co-implant a mixture of antigen-positive (e.g., FAP-expressing CAFs) and antigen-negative tumor cells subcutaneously into immunodeficient mice. The antigen-negative cells can be engineered to express a reporter gene, such as luciferase, for non-invasive monitoring.[12][13]
-
Treatment: Once tumors are established, treat the mice with the FAP peptide-PEG2 drug conjugate or control agents.
-
Tumor Monitoring: Monitor tumor growth over time using caliper measurements. The viability of the antigen-negative cell population can be specifically tracked by in vivo bioluminescence imaging.[12]
-
Analysis: A significant reduction in the bioluminescent signal from the antigen-negative cells in the treatment group compared to the control group confirms the in vivo bystander effect.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of FAP-PDC mediated bystander killing.
Caption: Workflow for the in vitro co-culture bystander assay.
Caption: Workflow for the conditioned medium transfer assay.
Conclusion
The evaluation of the bystander effect is a cornerstone in the preclinical development of FAP peptide-PEG2 drug conjugates and other targeted cancer therapies. A pronounced bystander effect, driven by a permeable cytotoxic payload, can significantly enhance anti-tumor efficacy by overcoming tumor heterogeneity. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to assess and optimize this critical therapeutic attribute. Through rigorous in vitro and in vivo characterization, the full potential of FAP-targeted therapies to treat a broad range of solid tumors can be realized.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. avacta.com [avacta.com]
- 5. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous bystander killing mechanisms enhance the activity of novel FAP‐specific CAR‐T cells against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bystander killing effect of DS‐8201a, a novel anti‐human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. meridian.allenpress.com [meridian.allenpress.com]
side-by-side comparison of different FAP-targeted radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a cell surface serine protease, has emerged as a highly promising target in oncology. Its expression is significantly upregulated in the stroma of a wide variety of cancers, while being low in most healthy adult tissues, making it an ideal candidate for targeted radiopharmaceutical development.[1] This guide provides a side-by-side comparison of different FAP-targeted radiopharmaceuticals, supported by experimental data, to aid researchers in this rapidly evolving field.
Overview of FAP-Targeted Radiopharmaceuticals
FAP-targeted radiopharmaceuticals typically consist of a FAP-binding moiety, a chelator, and a radionuclide. The choice of radionuclide determines the application: positron emitters like Gallium-68 (⁶⁸Ga) and Fluorine-18 (¹⁸F) are used for Positron Emission Tomography (PET) imaging, while beta- or alpha-emitters like Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), and Actinium-225 (²²⁵Ac) are employed for targeted radionuclide therapy.[2][3] The FAP-binding molecules are often small-molecule inhibitors (FAPI) or peptide-based ligands.[1]
The primary advantage of FAP-targeted agents over the current clinical standard, [¹⁸F]FDG, lies in their potential for higher tumor-to-background ratios due to lower physiological uptake in most organs.[4][5] This can lead to improved lesion detection and better patient staging.[6]
Comparative Performance Data
The following tables summarize key quantitative data from preclinical and clinical studies of various FAP-targeted radiopharmaceuticals.
Table 1: Preclinical Biodistribution of FAP-Targeted Radiopharmaceuticals in Tumor-Bearing Mice (%ID/g)
| Radiopharmaceutical | Tumor | Liver | Kidney | Muscle | Blood | Time Post-Injection | Reference |
| [¹⁷⁷Lu]Lu-FAPI-04 | 3.0 | 0.4 | 1.2 | 0.1 | 0.1 | 24 h | [7] |
| [¹⁷⁷Lu]Lu-FAPI-13 | 4.8 | 0.6 | 1.5 | 0.2 | 0.2 | 24 h | [7] |
| [¹⁸F]FAP-2286 | 2.5 | 0.3 | 0.8 | 0.1 | 0.5 | 1 h | [8] |
| [¹⁸F]FAPI-42 | 1.8 | 0.5 | 1.0 | 0.1 | 0.3 | 1 h | [8] |
| [⁶⁸Ga]Ga-FAP-2286 | 3.2 | 0.2 | 0.9 | 0.1 | 0.4 | 1 h | [9] |
Table 2: Clinical Dosimetry of ⁶⁸Ga-Labeled FAP Radiopharmaceuticals (mSv/MBq)
| Organ | [⁶⁸Ga]Ga-FAPI-04 | [⁶⁸Ga]Ga-FAPI-46 |
| Bladder Wall | 0.0164 | 0.00241 |
| Ovaries | 0.0091 | 0.00115 |
| Red Marrow | 0.0088 | 0.000849 |
| Kidneys | 0.0112 | 0.00078 |
| Liver | 0.0085 | 0.00065 |
| Total Body Effective Dose | 0.0164 | 0.0078 |
| Reference | [10] | [11] |
Table 3: Head-to-Head Comparison of Tumor Detection: FAPI vs. [¹⁸F]FDG PET/CT
| Cancer Type | Radiopharmaceutical | Sensitivity | Specificity | Reference |
| Breast Cancer | [⁶⁸Ga]Ga-FAPI-04 | 100% | 96.5% | [12] |
| [¹⁸F]FDG | 78.2% | 100% | [12] | |
| Colorectal Cancer | [⁶⁸Ga]Ga-FAPI-04 | Higher | Higher | [12] |
| [¹⁸F]FDG | Lower | Lower | [12] | |
| Primary Hepatic Tumors | ⁶⁸Ga-FAPI-46 | 100% (intrahepatic) | - | [13] |
| [¹⁸F]FDG | 52% (intrahepatic) | - | [13] | |
| Various Cancers (28 types) | [⁶⁸Ga]Ga-FAPI-04 | High uptake in sarcoma, cholangiocarcinoma, esophageal, breast, and lung cancer | - | [12] |
Signaling Pathways and Experimental Workflow
FAP-Targeted Radiopharmaceutical Mechanism of Action
Fibroblast Activation Protein (FAP) is highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. FAP-targeted radiopharmaceuticals bind to FAP, leading to the localized delivery of radiation for either imaging or therapeutic purposes. This targeted approach aims to maximize the dose to the tumor while minimizing off-target effects on healthy tissues.
Caption: Mechanism of FAP-targeted radiopharmaceuticals in the tumor microenvironment.
Typical Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel FAP-targeted radiopharmaceutical involves a series of in vitro and in vivo experiments to assess its safety and efficacy before clinical translation.
Caption: Preclinical evaluation workflow for FAP-targeted radiopharmaceuticals.
Detailed Experimental Protocols
In Vitro Binding Affinity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the FAP-targeting ligand.
-
Cell Line: Human embryonic kidney (HEK)-293 cells transfected to express human FAP (HEK-293-hFAP).
-
Procedure:
-
HEK-293-hFAP cells are seeded in 96-well plates and allowed to adhere overnight.
-
A radiolabeled FAP ligand with known high affinity (e.g., [¹²⁵I]iodo-FAP) is used as the competitor.
-
Cells are incubated with a fixed concentration of the radiolabeled competitor and increasing concentrations of the non-radiolabeled test compound for 1-2 hours at 4°C.
-
After incubation, cells are washed with cold phosphate-buffered saline (PBS) to remove unbound radioligand.
-
The amount of bound radioactivity in the cells is measured using a gamma counter.
-
The IC₅₀ value is calculated by non-linear regression analysis of the competition binding data.
-
In Vivo Biodistribution Studies
-
Objective: To determine the uptake and clearance of the radiopharmaceutical in various organs and the tumor.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous xenografts of FAP-expressing tumors (e.g., HT-1080-FAP).
-
Procedure:
-
A cohort of tumor-bearing mice is injected intravenously (tail vein) with a known amount of the radiopharmaceutical (e.g., 0.74 MBq).[14]
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice (n=3-5 per group) are euthanized.
-
Blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and the radioactivity is measured in a gamma counter.
-
The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each tissue at each time point.[14]
-
PET/CT Imaging
-
Objective: To visualize the in vivo distribution of the PET-labeled radiopharmaceutical and assess tumor targeting.
-
Animal Model: As described for biodistribution studies.
-
Procedure:
-
Tumor-bearing mice are anesthetized and injected intravenously with the PET-radiolabeled FAP tracer (e.g., ⁶⁸Ga-FAPI-46).
-
Dynamic or static PET scans are acquired at specified time points post-injection (e.g., 10, 60, and 180 minutes).[11]
-
A low-dose CT scan is performed for anatomical co-registration and attenuation correction.
-
Images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and various organs to quantify the tracer uptake, typically expressed as Standardized Uptake Value (SUV).
-
Dosimetry Calculations
-
Objective: To estimate the absorbed radiation dose in different organs and the whole body.
-
Data Source: Time-activity curves from human PET imaging studies.
-
Procedure:
-
Patients undergo serial PET/CT scans at multiple time points after injection of the radiopharmaceutical.[11]
-
ROIs are drawn on the images for source organs, and the time-activity curves are generated.
-
The number of disintegrations in each source organ is calculated by integrating the time-activity curves.
-
Organ-level dosimetry is performed using software like OLINDA/EXM, which applies the Medical Internal Radiation Dose (MIRD) formalism.[11]
-
Conclusion
FAP-targeted radiopharmaceuticals represent a significant advancement in the field of oncology, offering the potential for both highly sensitive diagnostic imaging and targeted radionuclide therapy.[15][16] While early agents like FAPI-04 and FAPI-46 have shown promise, ongoing research is focused on developing next-generation compounds with improved tumor retention and pharmacokinetic profiles to further enhance their therapeutic efficacy.[17][18] The data and protocols presented in this guide provide a foundation for researchers to compare existing agents and to guide the development of novel FAP-targeted radiopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. Head-to-Head Comparison of FDG and Radiolabeled FAPI PET: A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast activation protein-based theranostics in cancer research: A state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparative utility of FAPI-based PET radiotracers over [18F]FDG in the assessment of malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dosisoft.com [dosisoft.com]
- 11. Radiation Dosimetry and Biodistribution of 68Ga-FAPI-46 PET Imaging in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. The molar dose of FAPI administered impacts on the FAP-targeted PET imaging and therapy in mouse syngeneic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fibroblast Activation Protein-Targeted Theranostics: Current Status in Clinical Development | springermedicine.com [springermedicine.com]
- 17. Fibroblast activation protein-targeted radionuclide therapy: background, opportunities, and challenges of first (pre)clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Guide to the Preclinical Antitumor Activity of FAP-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical antitumor activity of Fibroblast Activation Protein (FAP)-targeted peptide conjugates, with a focus on FAP-2286, against other FAP-targeting therapeutic modalities. The data presented is intended to offer an objective overview to inform preclinical research and drug development decisions. FAP, a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of most epithelial cancers, has emerged as a promising "pan-tumoral" target for cancer therapy.[1][2] Its limited expression in healthy adult tissues makes it an attractive candidate for targeted cancer treatments.[2]
Comparison of Preclinical Antitumor Efficacy
The following tables summarize quantitative data from preclinical studies, comparing FAP-targeted peptide conjugates with small molecule inhibitors and CAR-T cell therapies.
Table 1: In Vivo Tumor Uptake of FAP-Targeted Radiopharmaceuticals
| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| ¹⁷⁷Lu-FAP-2286 (Peptide) | HEK293-FAP Xenograft | 3 h | 21.1 | - | Clovis Oncology |
| HEK293-FAP Xenograft | 72 h | 16.4 | - | Clovis Oncology | |
| ¹⁷⁷Lu-FAPI-46 (Small Molecule) | HEK293-FAP Xenograft | 3 h | High (not specified) | - | Clovis Oncology |
| HEK293-FAP Xenograft | 72 h | Significantly lower than FAP-2286 | Peaked at 24h | Clovis Oncology | |
| ⁶⁸Ga-FAP-2286 (Peptide) | HEK-FAP Xenograft | 0.5 h | 9.8 | - | [3] |
| ⁶⁸Ga-FAPI-46 (Small Molecule) | HEK-FAP Xenograft | 0.5 h | 9.3 | - | [3] |
| ¹¹¹In-FAP-2286 (Peptide) | HEK-FAP Xenograft | 1 h | 11.1 | >1 | [3] |
| HEK-FAP Xenograft | 48 h | 9.1 | 7.5 | [3] | |
| ¹⁷⁷Lu-FAP-HXN (Peptide) | HEK-293-FAP Xenograft | Not specified | Higher than ¹⁷⁷Lu-FAP-2286 | - | [4] |
Note: %ID/g = percentage of injected dose per gram of tissue. A higher %ID/g in the tumor and a higher tumor-to-kidney ratio are desirable for therapeutic efficacy and reduced renal toxicity. FAP-2286 demonstrates prolonged tumor retention compared to FAPI-46.[2][5][6]
Table 2: Antitumor Activity of FAP-Targeted Therapies
| Therapy | Tumor Model | Key Findings | Reference |
| ¹⁷⁷Lu-FAP-2286 (Peptide) | FAP-expressing HEK293 tumors and sarcoma patient-derived xenografts | Significant antitumor activity with no significant weight loss. Maintained longer tumor suppression compared to FAPI-46. | [2] |
| FAP-CAR-T Cells | Mesothelioma, Lung, Colon, and Pancreatic Cancer Mouse Models | Significantly reduced tumor growth (35-50%). Minimal off-tumor toxicity. Antitumor effect dependent on the host immune system. | [7][8] |
| FAP UCART-cells (allogeneic CAR-T) | Triple-Negative Breast Cancer Xenograft | FAP UCART-cells alone significantly reduced tumor growth. Reprogrammed the tumor microenvironment, making it susceptible to subsequent tumor-antigen targeting CAR-T cells. | [9] |
Experimental Methodologies
Detailed protocols for key preclinical experiments are crucial for the evaluation and replication of findings.
In Vivo Biodistribution Studies for FAP-Targeted Radiopharmaceuticals
Objective: To determine the uptake, distribution, and clearance of a radiolabeled FAP-targeting agent in a tumor-bearing animal model.
Protocol:
-
Animal Model: Nude mice are subcutaneously inoculated with FAP-expressing tumor cells (e.g., HEK293-hFAP). Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Radiopharmaceutical Administration: A defined dose of the radiolabeled FAP-targeted agent (e.g., ¹⁷⁷Lu-FAP-2286) is injected intravenously into the tail vein of the mice.
-
Tissue Harvesting and Measurement: At various time points post-injection (e.g., 1, 4, 24, 48, 72 hours), cohorts of mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor. Tumor-to-organ ratios are then determined to assess the specificity of tumor uptake.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the therapeutic efficacy of a FAP-targeted therapy in reducing tumor growth in a preclinical model.
Protocol:
-
Animal Model and Tumor Implantation: As described in the biodistribution study.
-
Treatment Groups: Once tumors reach a certain volume, mice are randomized into treatment and control groups. Treatment groups may receive the FAP-targeted therapy (e.g., ¹⁷⁷Lu-FAP-2286 or FAP-CAR-T cells) at a specified dose and schedule. The control group typically receives a vehicle or a non-targeted control agent.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²)/2.
-
Monitoring: Animal body weight and general health are monitored throughout the study to assess toxicity.
-
Endpoint and Analysis: The study continues until tumors in the control group reach a predetermined endpoint size or for a specified duration. The mean tumor volume of the treatment groups is compared to the control group to determine the extent of tumor growth inhibition.
Cytotoxicity Assay (for FAP-CAR-T cells)
Objective: To assess the ability of FAP-CAR-T cells to specifically kill FAP-expressing target cells in vitro.
Protocol:
-
Target and Effector Cells: FAP-expressing target cells (e.g., I45 huFAP) and non-FAP-expressing control cells are seeded in 96-well plates. FAP-CAR-T cells (effector cells) and non-transduced T cells (control) are prepared.
-
Co-incubation: The effector cells are added to the target cells at various effector-to-target (E:T) ratios (e.g., 2.5:1, 5:1, 10:1, 20:1).
-
Incubation: The co-culture is incubated for a specific period (e.g., overnight).
-
Viability Assessment: The viability of the target cells is assessed using a colorimetric assay such as the MTS assay, which measures the metabolic activity of living cells.
-
Data Analysis: The percentage of specific cytotoxicity is calculated by comparing the viability of target cells co-cultured with FAP-CAR-T cells to the viability of target cells cultured alone or with control T cells.
Visualizing Mechanisms and Workflows
FAP Signaling in the Tumor Microenvironment
Fibroblast Activation Protein (FAP) plays a critical role in shaping the tumor microenvironment (TME) through multiple signaling pathways. Its enzymatic activity remodels the extracellular matrix (ECM), promoting tumor cell invasion and metastasis.[10][11] FAP-positive CAFs also create an immunosuppressive TME by secreting cytokines like TGF-β and CCL2, which inhibits the function of anti-tumor T cells and recruits myeloid-derived suppressor cells (MDSCs).[3][10] Furthermore, FAP contributes to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10] Key signaling pathways influenced by FAP include STAT3-CCL2, FAK, PI3K/Akt, and Ras-ERK.[3][12]
Caption: FAP signaling pathways in the tumor microenvironment.
Preclinical Assessment Workflow for FAP-Targeted Therapies
The preclinical evaluation of FAP-targeted therapies follows a structured workflow to assess their safety and efficacy before potential clinical translation. This process begins with in vitro characterization and progresses to in vivo studies in animal models.
Caption: Preclinical assessment workflow for FAP-targeted therapies.
Comparison of FAP-Targeting Therapeutic Modalities
Different therapeutic strategies are being explored to target FAP, each with its own set of characteristics and potential advantages. These include peptide-drug conjugates (PDCs) or radioconjugates, small molecule inhibitors (SMIs), and cell-based therapies like CAR-T cells.
Caption: Comparison of FAP-targeting therapeutic modalities.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. urotoday.com [urotoday.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical Evaluation of 68Ga/177Lu-Labeled FAP-Targeted Peptide for Tumor Radiopharmaceutical Imaging and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical evaluation of FAP-2286 for fibroblast activation protein targeted radionuclide imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Activation Protein (FAP)-Targeted CAR-T Cells: Launching an Attack on Tumor Stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Fibroblast Activation Protein in Tumor Stroma with Chimeric Antigen Receptor T Cells Can Inhibit Tumor Growth and Augment Host Immunity Without Severe Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellectis.com [cellectis.com]
- 10. benchchem.com [benchchem.com]
- 11. cusabio.com [cusabio.com]
- 12. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for FAP Targeting Peptide-PEG2 Conjugate
The following provides a comprehensive guide for the safe handling and disposal of FAP targeting peptide-PEG2 conjugates, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Protocols
Proper handling is the first step in safe disposal. Before working with any new chemical, it is mandatory to review its specific Safety Data Sheet (SDS).[1] FAP targeting peptide-PEG2 conjugates are potent biological materials that demand strict adherence to safety protocols.[1]
Personal Protective Equipment (PPE): Your primary barrier against accidental exposure is appropriate PPE. The following are non-negotiable when handling research peptides:
-
Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile). Change them immediately if they become contaminated.[1]
-
Eye Protection: Safety glasses or goggles are required to protect against splashes, especially when reconstituting lyophilized powder.[1]
-
Lab Coat: A protective lab coat or gown must be worn over standard clothing.[1]
-
Respiratory Protection: When handling lyophilized powders, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Handling and Storage:
-
Designated Area: Confine all handling of the peptide conjugate to a designated and organized laboratory area.[1]
-
Ventilation: Handle the product in a well-ventilated place.[2]
-
Avoid Contamination: Use sterile equipment for each step to maintain both safety and research integrity.[1]
-
Labeling: All containers, including stock solutions and aliquots, must be clearly labeled with the compound's name, concentration, preparation date, and a "Research Use Only" warning.[1]
-
Storage: Store the tightly sealed container in a dry, cool, and well-ventilated place.[2] For long-term stability, lyophilized peptides should be stored at –20°C or preferably at –80°C.
Step-by-Step Disposal Procedure
The disposal of FAP targeting peptide-PEG2 conjugates must comply with all local, state, and federal regulations. Never dispose of this material in the regular trash or pour it down the drain.[1][3] While Polyethylene Glycol (PEG) itself is considered biodegradable, its conjugation to a biologically active peptide necessitates treating the entire compound as hazardous chemical waste.[1][4]
-
Waste Identification: Identify all materials contaminated with the FAP targeting peptide-PEG2 conjugate. This includes:
-
Unused or expired stock solutions and lyophilized powder.
-
Contaminated vials, pipette tips, and other lab consumables.
-
Used PPE (gloves, etc.).
-
Any materials used for spill cleanup.
-
-
Waste Segregation:
-
Collect all identified waste in a designated, properly labeled hazardous waste container.[1]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's safety guidelines.
-
-
Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste (e.g., solvents like DMSO).
-
Ensure the container is kept closed at all times except when adding waste.[3]
-
-
Storage of Waste:
-
Store the waste container in a designated Satellite Accumulation Area within the laboratory.[3]
-
This area should be secure and away from general lab traffic.
-
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling FAP Targeting Peptide-PEG2 Conjugate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling FAP targeting peptide-PEG2 conjugate. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.[1][2][3]
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles/Glasses | Should be worn to protect against dust particles or splashes. Side shields are recommended to prevent splashes from reaching the eyes at an angle.[1][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact.[1] For handling hazardous products, two pairs of chemotherapy gloves meeting ASTM International standard D6978 may be considered.[4] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect clothing and skin.[1] For higher-risk activities, a disposable gown made of polyethylene-coated polypropylene (B1209903) may be appropriate.[4] |
| Respiratory Protection | Respirator | Recommended when handling the lyophilized powder to avoid inhalation of dust.[1] Work in a well-ventilated area is also advised.[2][5] For compounding hazardous products, a full face-piece respirator may be necessary.[4] |
Experimental Protocols
Safe Handling Protocol
Proper handling procedures are essential to minimize risk and ensure the quality of the research material.
1. Preparation and Area Setup:
-
Designate a specific, clean, and uncluttered workbench for handling the peptide conjugate.[1]
-
Ensure adequate ventilation, such as a chemical fume hood, especially when working with the lyophilized powder.[2]
-
Assemble all necessary materials, including the peptide conjugate, solvents, and required PPE, before starting the procedure.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.[1]
-
Wear safety goggles or glasses.[1]
-
Put on chemical-resistant gloves.[1]
-
If handling the powder outside of a contained system, wear a respirator.[1]
3. Handling the Lyophilized Powder:
-
When weighing the lyophilized powder, do so in a designated area and take care to avoid creating dust.[1]
-
Use non-sparking tools to prevent ignition sources.[2]
4. Reconstitution:
-
If preparing a solution, slowly add the recommended solvent to the vial containing the peptide conjugate.[1]
-
Securely cap the container before mixing to prevent spills or aerosol generation.[1]
-
For dissolution, ultrasonic agitation may be necessary.
5. Post-Handling Procedures:
-
After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[1]
-
Properly remove and dispose of gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water.
6. Storage:
-
Store the peptide conjugate in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
-
For long-term storage of the powder, temperatures of -20°C or -80°C are often recommended.[6][7][8]
-
If stored in solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.[1]
Disposal Plan
Proper disposal of the this compound and associated waste is crucial to prevent environmental contamination and potential health hazards.[9]
1. Waste Segregation and Collection:
-
All materials that have come into contact with the peptide conjugate, including unused product, contaminated gloves, pipette tips, and vials, should be considered chemical waste.
-
Place all solid and liquid waste into a clearly labeled, leak-proof waste container designated for chemical waste.[1]
2. Container Sealing and Labeling:
-
Securely seal the waste container to prevent any leakage.[1]
-
Label the container clearly with its contents, including the name of the chemical and any associated hazards.
3. Disposal:
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Adhere to all local, state, and federal regulations for chemical waste disposal.[9]
Visualized Workflow
The following diagram illustrates the key steps in the safe handling and disposal workflow for the this compound.
Caption: Safe Handling and Disposal Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
